molecular formula C22H26FN3O5S B12391846 (3R,5R)-Rosuvastatin Lactone-d6

(3R,5R)-Rosuvastatin Lactone-d6

Katalognummer: B12391846
Molekulargewicht: 469.6 g/mol
InChI-Schlüssel: SOEGVMSNJOCVHT-ZPYIEOOESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R,5R)-Rosuvastatin Lactone-d6 is a useful research compound. Its molecular formula is C22H26FN3O5S and its molecular weight is 469.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C22H26FN3O5S

Molekulargewicht

469.6 g/mol

IUPAC-Name

N-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]pyrimidin-2-yl]-N-methylmethanesulfonamide

InChI

InChI=1S/C22H26FN3O5S/c1-13(2)20-18(10-9-17-11-16(27)12-19(28)31-17)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)32(4,29)30/h5-10,13,16-17,27H,11-12H2,1-4H3/b10-9+/t16-,17-/m1/s1/i1D3,2D3

InChI-Schlüssel

SOEGVMSNJOCVHT-ZPYIEOOESA-N

Isomerische SMILES

[2H]C([2H])([2H])C(C1=NC(=NC(=C1/C=C/[C@@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C)C([2H])([2H])[2H]

Kanonische SMILES

CC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to (3R,5R)-Rosuvastatin Lactone-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,5R)-Rosuvastatin Lactone-d6 is the deuterated form of (3R,5R)-Rosuvastatin Lactone, a stereoisomer of the primary lactone metabolite of Rosuvastatin (B1679574). Rosuvastatin is a potent HMG-CoA reductase inhibitor widely prescribed for the management of dyslipidemia. The lactonization of Rosuvastatin is a key metabolic pathway, and understanding its dynamics is crucial for comprehensive pharmacokinetic and drug metabolism studies.

This technical guide provides a detailed overview of this compound, focusing on its chemical and physical properties, its role in the metabolic pathway of Rosuvastatin, and its critical application as an internal standard in bioanalytical methodologies.

Chemical and Physical Properties

This compound is a stable, isotopically labeled compound essential for the accurate quantification of Rosuvastatin and its metabolites in biological matrices. Its physical and chemical properties are summarized in the table below.

PropertyValue
Chemical Name N-(4-(4-fluorophenyl)-5-((E)-2-((2S,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)vinyl)-6-(propan-2-yl-1,1,1,3,3,3-d6)pyrimidin-2-yl)-N-methylmethanesulfonamide
Molecular Formula C₂₂H₂₀D₆FN₃O₅S
Molecular Weight 469.6 g/mol
CAS Number Not available
Appearance Off-White Solid
Solubility Soluble in Methanol (B129727) (MeOH) and Dimethyl Sulfoxide (DMSO)
Storage Temperature 2-8 °C, Hygroscopic, Under Inert Atmosphere
Chromatographic Purity >90%
Isotopic Enrichment Not specified, but typically >98% for deuterated standards

Metabolic Pathway of Rosuvastatin

Rosuvastatin undergoes limited metabolism in humans, with approximately 10% of a dose being metabolized.[1] The formation of Rosuvastatin lactone is a significant metabolic route. The process is primarily mediated by UDP-glucuronosyltransferases (UGTs) and to a lesser extent by cytochrome P450 enzymes, particularly CYP2C9.[1][2] The lactone form is in equilibrium with the parent acid form, and this conversion can be influenced by the surrounding chemical environment.[3]

Rosuvastatin_Metabolism Rosuvastatin Metabolic Pathway Rosuvastatin Rosuvastatin (Active Acid Form) N_Desmethyl N-desmethyl Rosuvastatin Rosuvastatin->N_Desmethyl CYP2C9 Lactone Rosuvastatin Lactone Rosuvastatin->Lactone UGTs, Intramolecular Esterification Lactone->Rosuvastatin Hydrolysis

Rosuvastatin Metabolism

Synthesis Overview

The synthesis of Rosuvastatin and its isomers can be achieved through various routes. One notable method involves a lactone-based pathway, which utilizes a Wittig reaction as a key step.[4][5] This approach involves the coupling of a protected lactone side-chain aldehyde with a pyrimidine (B1678525) phosphonium (B103445) salt.[4][5] Subsequent deprotection and hydrolysis yield the active acid form of Rosuvastatin.[4][5] The synthesis of the deuterated lactone would involve the use of deuterated starting materials in a similar synthetic scheme.

Application in Bioanalysis: A Detailed Experimental Protocol

This compound is primarily used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Rosuvastatin and its metabolites in biological fluids like human plasma. The use of a stable isotope-labeled internal standard is crucial for correcting variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.

Below is a detailed protocol for a validated LC-MS/MS method for the determination of Rosuvastatin in human plasma.

Materials and Reagents
  • Rosuvastatin reference standard

  • This compound (Internal Standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (K₂EDTA as anticoagulant)

  • Solid Phase Extraction (SPE) cartridges

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Solutions
  • Stock Solutions: Prepare primary stock solutions of Rosuvastatin and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare working standard solutions of Rosuvastatin by serial dilution of the stock solution with a 50:50 (v/v) methanol:water mixture to create calibration standards.

  • Internal Standard Working Solution: Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Solid Phase Extraction)
  • To 100 µL of human plasma in a polypropylene (B1209903) tube, add 20 µL of the internal standard working solution.

  • Vortex mix for 10 seconds.

  • Add 200 µL of 2% formic acid in water and vortex for another 10 seconds.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 10% methanol in water.

  • Dry the cartridge under vacuum for 1 minute.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile
Gradient Start with 20% B, increase to 80% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Mass Spectrometric Conditions
ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Rosuvastatin: m/z 482.2 → 258.2this compound: m/z 470.2 → 258.2
Dwell Time 200 ms
Ion Source Temp. 500°C
Ion Spray Voltage 5500 V
Data Analysis
  • Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards using a weighted (1/x²) linear regression.

Analytical_Workflow Bioanalytical Workflow for Rosuvastatin Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with IS (this compound) Plasma->Spike Pretreat Acidification Spike->Pretreat SPE Solid Phase Extraction (SPE) Pretreat->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification Calibration->Quantification

LC-MS/MS Analytical Workflow

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its use as an internal standard in LC-MS/MS assays allows for the reliable and accurate quantification of Rosuvastatin and its metabolites in complex biological matrices. A thorough understanding of its properties, the metabolic context of its formation, and the detailed analytical methodologies for its use are essential for robust drug development and clinical research.

References

An In-depth Technical Guide to (3R,5R)-Rosuvastatin Lactone-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,5R)-Rosuvastatin Lactone, a diastereomer of the active rosuvastatin (B1679574) lactone, is a critical reference standard in the pharmaceutical industry. It is primarily used to identify and quantify impurities in rosuvastatin drug substances and products, ensuring their safety and efficacy. The deuterated form, (3R,5R)-Rosuvastatin Lactone-d6, serves as an invaluable internal standard for quantitative bioanalytical studies using mass spectrometry, owing to its similar chemical and physical properties to the unlabeled analogue, but with a distinct mass. This guide provides a comprehensive overview of the chemical properties, proposed synthesis, and analytical methodologies for this compound.

Chemical and Physical Properties

Table 1: General and Physical Properties of (3R,5R)-Rosuvastatin Lactone

PropertyValueSource
Chemical Name N-[4-(4-Fluorophenyl)-6-(1-methylethyl)-5-[(1E)-2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methyl-methanesulfonamide[1]
Synonyms (3R,5R)-Rosuvastatin Lactone, Rosuvastatin-5R-lactone, Rosuvastatin Anti-Isomer Lactone
CAS Number 1422954-11-7[1]
Molecular Formula C₂₂H₂₆FN₃O₅S[1]
Molecular Weight 463.52 g/mol [1]
Appearance Off-White Solid[2]
Storage 2-8°C, Hygroscopic, Under Inert Atmosphere[2]

Table 2: Predicted Properties of this compound

PropertyPredicted Value
Chemical Name N-(4-(4-fluorophenyl)-5-((E)-2-((2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)vinyl)-6-(propan-2-yl-1,1,1,3,3,3-d6)pyrimidin-2-yl)-N-methylmethanesulfonamide
Molecular Formula C₂₂H₂₀D₆FN₃O₅S
Molecular Weight ~469.56 g/mol

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not publicly available. However, a plausible synthetic route can be devised based on known stereoselective syntheses of rosuvastatin diastereomers and general methods for deuterium (B1214612) labeling.

The synthesis would likely involve the preparation of a deuterated pyrimidine (B1678525) aldehyde intermediate and its subsequent reaction with a chiral side chain. The stereochemistry at the 3 and 5 positions of the heptenoate chain is critical and is typically established through stereoselective reduction of a corresponding ketone precursor.

Proposed Synthetic Workflow

G cluster_pyrimidine Pyrimidine Core Synthesis cluster_sidechain Chiral Side-Chain Synthesis cluster_coupling Coupling and Cyclization A 4-(4-fluorophenyl)-6-(isopropyl-d6)-pyrimidine-5-carbaldehyde F Wittig Reaction A->F B Deuterated Isopropyl Precursor C Pyrimidine Ring Formation B->C Incorporation C->A Formylation D Chiral Building Block E Wittig Reagent D->E Multi-step synthesis E->F H Stereoselective Reduction F->H Coupled Product G (3R,5R)-Rosuvastatin-d6 Ester I Lactonization G->I Acid-catalyzed H->G Diastereoselective J This compound I->J G cluster_workflow Analytical Workflow A Sample Preparation (Dissolution in appropriate solvent) B Chiral HPLC Separation A->B C UV Detection (242 nm) B->C D Mass Spectrometry Detection B->D E Data Analysis (Purity and Isotopic Enrichment) C->E D->E G cluster_pathway HMG-CoA Reductase Pathway (Simplified) cluster_context Context of (3R,5R)-Rosuvastatin Lactone A HMG-CoA D HMG-CoA Reductase A->D B Mevalonate C Cholesterol B->C ...multiple steps... D->B E Rosuvastatin (Active Acid Form) E->D Inhibition F (3R,5R)-Rosuvastatin Lactone H Quality Control (Impurity Profiling) F->H Reference Standard G Rosuvastatin Drug Product G->H

References

An In-depth Technical Guide to the Synthesis and Characterization of (3R,5R)-Rosuvastatin Lactone-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (3R,5R)-Rosuvastatin Lactone-d6, a crucial internal standard for pharmacokinetic and metabolic studies of Rosuvastatin (B1679574). This document details a plausible synthetic pathway, experimental protocols, and extensive characterization data.

Introduction

This compound is the deuterated analog of Rosuvastatin Lactone, a key metabolite of the widely prescribed cholesterol-lowering drug, Rosuvastatin. The six deuterium (B1214612) atoms on the isopropyl group provide a distinct mass shift, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods. Its use ensures accurate quantification of Rosuvastatin and its metabolites in complex biological matrices. This guide outlines a robust synthetic route and the necessary analytical techniques for its complete characterization.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the construction of the pyrimidine (B1678525) core, followed by the introduction of the deuterated isopropyl group and the chiral side chain, and culminating in the final lactonization.

Synthetic Pathway Overview

The overall synthetic strategy is depicted in the workflow diagram below. The key steps include the synthesis of the pyrimidine heterocycle, introduction of the deuterated isopropyl moiety, a Wittig reaction to append the side chain, and subsequent cyclization to form the lactone.

Synthesis_Workflow A Pyrimidine Core Synthesis B Introduction of Deuterated Isopropyl Group (d6) A->B Grignard Reaction D Wittig Reaction B->D Phosphonium (B103445) Salt Formation C Side Chain Precursor Synthesis C->D E Deprotection D->E F (3R,5R)-Rosuvastatin-d6 E->F G Lactonization F->G Acid Catalyzed Cyclization H This compound G->H

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of the Pyrimidine Core

A common route to the core pyrimidine structure of rosuvastatin involves the condensation of N-(4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)-N-methylmethanesulfonamide with a suitable reagent to introduce the precursor for the isopropyl group.

Step 2: Introduction of the Deuterated Isopropyl Group (d6)

To introduce the deuterated isopropyl group, a Grignard reaction is employed using deuterated isopropyl magnesium bromide (CD₃)₂CHMgBr. This reagent can be prepared from the corresponding deuterated isopropyl bromide.

  • Protocol: To a solution of the pyrimidine core from Step 1 in anhydrous THF, (CD₃)₂CHMgBr (1.2 equivalents) in THF is added dropwise at 0 °C under an inert atmosphere. The reaction is stirred for 2 hours at room temperature. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and the product is extracted with ethyl acetate (B1210297). The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

Step 3: Synthesis of the Chiral Side-Chain Precursor

The chiral side-chain, (3R)-3-[(tert-butyldimethylsilyl)oxy]-5-oxo-6-(triphenylphosphoranylidene)hexanoate, is a key intermediate. Its synthesis is well-established in the literature.

Step 4: Wittig Reaction

The pyrimidine derivative from Step 2 is coupled with the chiral side-chain precursor from Step 3 via a Wittig reaction to form the protected Rosuvastatin-d6.

  • Protocol: The deuterated pyrimidine derivative (1 equivalent) and the phosphonium salt of the side chain (1.1 equivalents) are dissolved in a suitable solvent such as toluene. The mixture is heated to reflux for 12-16 hours. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography.

Step 5: Deprotection

The silyl (B83357) protecting group on the side chain is removed.

  • Protocol: The protected Rosuvastatin-d6 is dissolved in a mixture of acetic acid, water, and THF (3:1:1) and stirred at 40 °C for 4 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated.

Step 6: Lactonization

The deprotected (3R,5R)-Rosuvastatin-d6 is cyclized to form the lactone.

  • Protocol: The crude (3R,5R)-Rosuvastatin-d6 is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid is added. The mixture is heated to reflux with a Dean-Stark trap to remove water for 4-6 hours. The reaction mixture is then cooled, washed with saturated NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, and concentrated. The final product, this compound, is purified by column chromatography.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Spectroscopic Data

Table 1: NMR Spectroscopic Data (Expected Shifts)

NucleusExpected Chemical Shift (δ, ppm)Key Correlations
¹H NMR (CDCl₃)7.70-7.60 (m, 2H), 7.15-7.05 (m, 2H), 6.55 (dd, 1H), 5.50 (dd, 1H), 4.60 (m, 1H), 4.30 (m, 1H), 3.55 (s, 3H), 3.40 (s, 3H), 2.65 (dd, 1H), 1.90-1.70 (m, 2H), 1.60-1.45 (m, 2H)Aromatic protons, vinylic protons, protons on the lactone ring. Absence of a signal around 1.25 ppm for the isopropyl methyl protons.
¹³C NMR (CDCl₃)171.0, 165.0, 162.5, 157.0, 138.0, 131.0, 129.0, 116.0, 115.5, 77.0, 68.0, 63.0, 42.0, 41.0, 35.0, 34.0, 31.0Carbonyl of the lactone, aromatic carbons, carbons of the pyrimidine ring and the side chain. The isopropyl methine carbon will show a multiplet due to coupling with deuterium.

Table 2: Mass Spectrometry Data

TechniqueIonization ModeExpected m/zFragmentation Pattern
ESI-MSPositive[M+H]⁺ ≈ 469.2The fragmentation pattern is expected to be similar to the non-deuterated analog, with a characteristic +6 Da shift in fragments containing the isopropyl group.
Chromatographic Purity

Table 3: High-Performance Liquid Chromatography (HPLC) Data

ParameterCondition
ColumnC18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate1.0 mL/min
DetectionUV at 242 nm
Expected Purity≥ 98%
Isotopic Enrichment

The isotopic enrichment is a critical parameter and is determined by mass spectrometry. It is expected to be ≥ 98% for the d6 species.

Logical Relationships in Characterization

The characterization process follows a logical flow to confirm the successful synthesis of the target molecule.

Characterization_Logic A Synthesized Compound B Mass Spectrometry A->B C NMR Spectroscopy A->C D HPLC A->D E Confirmation of Molecular Weight and Isotopic Enrichment B->E F Confirmation of Structure and Deuterium Incorporation Site C->F G Determination of Chemical Purity D->G H Final Characterized this compound E->H F->H G->H

Caption: Logical workflow for the characterization of the final product.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The presented protocols and analytical methods are designed to yield a high-purity, well-characterized internal standard suitable for demanding bioanalytical applications in drug metabolism and pharmacokinetic research. Adherence to these methodologies will ensure the reliable and accurate quantification of Rosuvastatin and its metabolites.

Elucidation of (3R,5R)-Rosuvastatin Lactone-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure elucidation of (3R,5R)-Rosuvastatin Lactone-d6, a critical isotopically labeled internal standard used in the quantitative analysis of Rosuvastatin (B1679574) and its metabolites. The accurate confirmation of its structure is paramount for ensuring the reliability and precision of pharmacokinetic and bioequivalence studies.

Introduction

Rosuvastatin is a potent inhibitor of HMG-CoA reductase, widely prescribed to lower cholesterol levels. During its metabolism and under certain storage conditions, Rosuvastatin can form a lactone metabolite. (3R,5R)-Rosuvastatin Lactone is a specific diastereomer of this lactone. The deuterated analogue, this compound, in which the six protons of the isopropyl group's methyls are replaced with deuterium (B1214612), serves as an ideal internal standard for bioanalytical assays. Its chemical and physical properties are nearly identical to the analyte, but its increased mass allows for clear differentiation in mass spectrometry, making it invaluable for accurate quantification.[1]

The structure elucidation of this standard involves a multi-faceted approach combining synthesis, purification, and comprehensive spectroscopic analysis to confirm its chemical identity, stereochemistry, and the specific location of the deuterium labels.

Physicochemical and Structural Data

The fundamental identification of this compound begins with its basic chemical properties. The structure consists of a pyrimidine (B1678525) core linked to a fluorophenyl group, a sulfonamide moiety, and a deuterated isopropyl group, with the key feature being the lactonized heptenoic acid side chain with specific (3R,5R) stereochemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name N-(4-(4-fluorophenyl)-5-((E)-2-((2S,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)vinyl)-6-(propan-2-yl-1,1,1,3,3,3-d6)pyrimidin-2-yl)-N-methylmethanesulfonamide[2]
Molecular Formula C₂₂H₂₀D₆FN₃O₅SInferred
Molecular Weight ~469.56 g/mol [3]
Nominal Mass 469 DaInferred
CAS Number 615263-55-3[2]
Appearance Off-White Solid[4]
Stereochemistry (3R,5R) at the dihydroxyheptenoic acid moiety, now lactonized[3][4]

Methodological Workflow for Structure Elucidation

The comprehensive process of structure elucidation follows a logical progression from synthesis to final spectroscopic confirmation. This workflow ensures that the synthesized molecule is not only the correct compound but also that it possesses the required purity and isomeric form for its intended use as an analytical standard.

G cluster_0 Synthesis & Purification cluster_1 Structural Analysis cluster_2 Final Confirmation Synthesis Chemical Synthesis (e.g., Wittig Reaction with d6-reagents) Purification Purification (Preparative HPLC) Synthesis->Purification MS Mass Spectrometry (LC-MS/MS) (Molecular Weight & Fragmentation) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity & Isotopic Purity) Purification->NMR Purity_Analysis Purity Assessment (Analytical HPLC/UPLC) Purification->Purity_Analysis Confirmation Structure Elucidation Confirmed MS->Confirmation NMR->Confirmation Purity_Analysis->Confirmation

Caption: General workflow for the synthesis and structure elucidation of a labeled compound.

Experimental Protocols

Synthesis Pathway

The synthesis of Rosuvastatin Lactone can be achieved via several routes, with the Wittig reaction being a key step for forming the crucial ethenyl linkage.[5] For the d6-labeled analogue, the synthesis would involve using a deuterated precursor for the isopropyl group early in the synthetic sequence.

General Synthetic Steps:

  • Synthesis of the Pyrimidine Core: A multi-step synthesis starting from raw materials like fluorobenzaldehyde and methyl isobutyrylacetate-d6 to construct the deuterated pyrimidine heterocyclic core.[6]

  • Formation of Phosphonium (B103445) Salt: The pyrimidine core is converted into a phosphonium salt to prepare it for the Wittig reaction.[5]

  • Wittig Coupling: The phosphonium salt is reacted with a protected lactone-side-chain aldehyde, such as (2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde, to form the carbon-carbon double bond.[5]

  • Deprotection: The protecting group (e.g., TBDMS) on the hydroxyl function of the lactone is removed.

  • Purification: The final product is purified using preparative chromatography to isolate the this compound with high chemical and isomeric purity.

Chromatographic Separation and Purification

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are essential for both the purification of the synthesized compound and for confirming its purity and separating it from other related isomers and impurities.

Table 2: Representative Chromatographic Conditions for Rosuvastatin Lactone Analysis

ParameterHPLC MethodLC-MS/MS Method
Column Sunfire C18 (250 x 4.6 mm, 5 µm)Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or Zorbax-SB Phenyl (100 x 2.1 mm, 3.5 µm)
Mobile Phase Gradient of: A: 10 mM Ammonium Acetate B: Acetonitrile:Methanol (50:50 v/v)Gradient of: A: 0.1% Formic Acid in Water B: Acetonitrile OR A: 0.1% Acetic Acid in 10% Methanol/Water B: 40% Methanol in Acetonitrile
Flow Rate ~1.0 mL/min0.35 - 0.5 mL/min
Detection UV at 242 nmUV at 242 nm and/or Mass Spectrometer
Column Temp. Ambient or controlled (e.g., 25°C)Ambient or controlled (e.g., 25°C)
Injection Vol. 10 µL5 - 20 µL
Reference [7][1][8]
Spectroscopic Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for confirming the molecular weight and providing structural information through fragmentation analysis. For this compound, MS confirms the incorporation of six deuterium atoms by observing the correct mass-to-charge ratio (m/z).

Table 3: Typical Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization, Positive (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z ~470.2 (for [M+H]⁺ of d6-lactone)
Product Ion (Q3) Fragmentation pattern would be compared to the non-labeled standard to confirm the location of the label. A key fragment for Rosuvastatin is often observed around m/z 258.1, corresponding to the pyrimidine core.
Collision Gas Argon
Reference [1][9]

NMR spectroscopy is unparalleled for providing a detailed map of the molecule's carbon-hydrogen framework. ¹H and ¹³C NMR are used to confirm the overall structure, verify stereochemistry, and prove the absence of proton signals where deuterium has been incorporated.

Expected ¹H NMR Observations for this compound:

  • Absence of Isopropyl Methyl Signals: The characteristic doublet signal for the two methyl groups of the isopropyl moiety (typically around 1.2-1.4 ppm in the non-deuterated analogue) will be absent.[10]

  • Presence of Other Key Signals: All other signals corresponding to the aromatic protons, vinyl protons, methine and methylene (B1212753) protons of the lactone ring, and the N-methyl and S-methyl groups will be present with appropriate chemical shifts and coupling patterns.[10][11]

  • Purity: The spectrum should be free of significant signals from solvents or other impurities.

Table 4: Representative ¹H NMR Chemical Shifts (δ, ppm) for the Rosuvastatin Skeleton (in CDCl₃ or DMSO-d₆)

Proton AssignmentExpected Chemical Shift RangeNotes
Isopropyl -CH(CD₃)₂~3.3-3.5Signal will be a septet in the non-labeled compound, but may be a multiplet with different coupling in the d6 version.
Isopropyl -(CD₃)₂AbsentThis is the key confirmation of deuteration. A signal around 1.2-1.4 ppm would be absent.
N-CH₃~3.5-3.6Singlet
S-CH₃~3.5-3.6Singlet
Lactone Ring Protons~1.5-4.8Complex multiplets corresponding to the -CH₂- and -CH(OH)- groups.
Vinyl Protons (-CH=CH-)~5.5-6.7Doublets of doublets.
Aromatic Protons~7.0-7.7Multiplets corresponding to the fluorophenyl ring.
Reference [10][11]

Logical Relationships in Spectroscopic Confirmation

The different analytical techniques provide complementary information that, when combined, offers unambiguous structure elucidation. Mass spectrometry confirms the mass and elemental composition, while NMR confirms the precise atomic connectivity and isotopic labeling site.

G cluster_0 Analytical Techniques cluster_1 Information Provided cluster_2 Conclusion MS Mass Spectrometry MW Molecular Weight (Confirms d6 Labeling) MS->MW Frag Fragmentation Pattern (Confirms Core Structure) MS->Frag NMR NMR Spectroscopy Conn Atomic Connectivity (Confirms Skeleton) NMR->Conn Iso Isotopic Purity (Absence of ¹H Signals) NMR->Iso HPLC HPLC / UPLC Purity Chemical & Isomeric Purity HPLC->Purity Result Confirmed Structure of (3R,5R)-Rosuvastatin Lactone-d6 MW->Result Frag->Result Conn->Result Iso->Result Purity->Result

Caption: Interrelation of analytical techniques for structure confirmation.

Conclusion

The structure elucidation of this compound is a rigorous process that relies on the synergistic application of modern analytical techniques. Chromatographic methods ensure the isolation and purity of the compound, while mass spectrometry confirms its molecular weight and elemental formula, verifying the successful incorporation of six deuterium atoms. Finally, NMR spectroscopy provides the definitive proof of the molecular structure and the specific location of the isotopic labels. This thorough characterization is essential to qualify this compound as a reliable internal standard for high-stakes clinical and pharmaceutical analyses.

References

An In-depth Technical Guide to (3R,5R)-Rosuvastatin Lactone-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3R,5R)-Rosuvastatin Lactone-d6, a deuterated analog of a rosuvastatin (B1679574) impurity. This document is intended for use by researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications, particularly in pharmacokinetic and metabolic studies.

Compound Identification and Properties

This compound is the deuterated form of (3R,5R)-Rosuvastatin Lactone, an isomer of a metabolite of Rosuvastatin. The deuterium (B1214612) labeling is typically on the isopropyl group, which provides a distinct mass shift for use as an internal standard in mass spectrometry-based analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name N-(4-(4-fluorophenyl)-5-((E)-2-((2S,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)vinyl)-6-(propan-2-yl-1,1,1,3,3,3-d6)pyrimidin-2-yl)-N-methylmethanesulfonamide[1]
Synonyms Rosuvastatin Lactone-d6, Rosuvastatin-5S-lactone-d6[2][3]
Molecular Formula C₂₂H₂₀D₆FN₃O₅S[3][4]
Molecular Weight 469.56 g/mol [3][4]
CAS Number Not consistently available (often listed as NA)[1][4]
Appearance White to Off-White Solid[4]
Storage Conditions -80°C Freezer, Under Inert Atmosphere[4]

Note: The non-deuterated form, (3R,5R)-Rosuvastatin Lactone, has a CAS number of 1422954-11-7, a molecular formula of C₂₂H₂₆FN₃O₅S, and a molecular weight of 463.52 g/mol .[5][6][7][8][9]

Synthesis and Application

Deuterium-labeled standards like this compound are crucial for understanding the metabolic fate of drugs. The synthesis of deuterated rosuvastatin has been developed to produce stable isotope-labeled compounds for use as internal standards in pharmacokinetic studies.[10][11] These labeled compounds exhibit high chemical purity and isotopic enrichment.[10][11]

The primary application of this compound is as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the sensitive and accurate quantification of rosuvastatin and its metabolites in biological matrices like human plasma.[12]

Experimental Protocols

A validated LC-MS/MS method for the simultaneous determination of rosuvastatin acid, rosuvastatin-5S-lactone, and N-desmethyl rosuvastatin in human plasma utilizes their corresponding deuterium-labeled internal standards.[12]

  • Sample Preparation: Protein precipitation is employed to extract the analytes and internal standards from a small volume (50 µL) of buffered human plasma.[12]

  • Chromatographic Separation: A Zorbax-SB Phenyl column (2.1 mm × 100 mm, 3.5 µm) is used for chromatographic separation.[12] The mobile phase consists of a gradient mixture of 0.1% v/v glacial acetic acid in 10% v/v methanol (B129727) in water (solvent A) and 40% v/v methanol in acetonitrile (B52724) (solvent B).[12] The analytes are separated within 6.0 minutes at a flow rate of 0.35 mL/min.[12]

  • Mass Spectrometry Detection: Detection is carried out using positive electrospray ionization mode.[12]

  • Calibration: The method demonstrates linearity over a concentration range of 0.1-100 ng/mL for rosuvastatin and its lactone metabolite.[12]

Table 2: Validation Parameters of the Analytical Method

ParameterResult
Linearity (R) ≥ 0.9964
Extraction Recovery 88.0 - 106%
Intra- and Inter-run Accuracy 91.8 - 111%
Intra- and Inter-run Imprecision ≤ 15%
Analyte Stability Stable for 6 hours on ice-water slurry, through three freeze-thaw cycles, and for 1 month at -80°C.

Source:[12]

Metabolic Pathway of Rosuvastatin

Rosuvastatin is an inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway of cholesterol synthesis.[13][14] It is primarily metabolized in the liver to N-desmethyl rosuvastatin and rosuvastatin lactone.[15][16] Although rosuvastatin itself is not extensively metabolized, understanding its metabolic pathway is crucial for drug development.[15][17]

The following diagram illustrates the initial steps of the mevalonate pathway, which is inhibited by statins like rosuvastatin.

HMG_CoA_Reductase_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Thiolase HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMG-CoA Synthase Mevalonate Mevalonate HMG_CoA->Mevalonate NADPH to NADP+ HMG_CoA_to_Mevalonate_enzyme HMG_CoA->HMG_CoA_to_Mevalonate_enzyme Cholesterol Cholesterol & other Isoprenoids Mevalonate->Cholesterol Multiple Steps Rosuvastatin Rosuvastatin HMG_CoA_Reductase HMG-CoA Reductase Rosuvastatin->HMG_CoA_Reductase HMG_CoA_Reductase->HMG_CoA_to_Mevalonate_enzyme HMG_CoA_to_Mevalonate_enzyme->Mevalonate

Caption: The Mevalonate Pathway and the inhibitory action of Rosuvastatin on HMG-CoA Reductase.

The diagram below outlines the metabolic conversion of rosuvastatin into its major metabolites.

Rosuvastatin_Metabolism Rosuvastatin Rosuvastatin N_Desmethyl N-desmethyl rosuvastatin Rosuvastatin->N_Desmethyl Lactone Rosuvastatin Lactone Rosuvastatin->Lactone CYP2C9 CYP2C9 CYP2C9->Rosuvastatin Metabolizes

Caption: Simplified metabolic pathway of Rosuvastatin.

References

An In-depth Technical Guide on (3R,5R)-Rosuvastatin Lactone-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (3R,5R)-Rosuvastatin Lactone-d6, a deuterated isotopologue of a key intermediate in the synthesis of Rosuvastatin. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its molecular properties, analytical characterization, and synthesis.

Core Data Presentation

The quantitative data for (3R,5R)-Rosuvastatin Lactone and its deuterated form are summarized in the table below for easy comparison. The molecular formula for the unlabeled lactone is C22H26FN3O5S.[1][2][3] The deuterated variant, this compound, has six deuterium (B1214612) atoms replacing six hydrogen atoms on the isopropyl group.

Property(3R,5R)-Rosuvastatin LactoneThis compound
Molecular Formula C22H26FN3O5SC22H20D6FN3O5S
Molar Mass ( g/mol ) 463.52[1][2][3]469.56

Experimental Protocols

Detailed methodologies for the characterization of this compound are outlined below. These protocols are based on established methods for the analysis of Rosuvastatin and its related compounds.

Mass Spectrometry (MS)

A high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the sensitive and selective quantification of this compound.

  • Sample Preparation:

    • A stock solution of the analyte is prepared in a 1:1 (v/v) methanol-water mixture.

    • Calibration standards and quality control samples are prepared by spiking the stock solution into the desired matrix (e.g., human plasma).

    • Protein precipitation is performed by adding acetonitrile (B52724) to the plasma samples.

    • The samples are vortexed and centrifuged.

    • The supernatant is transferred to a new tube and evaporated to dryness under a stream of nitrogen at 40°C.

    • The residue is reconstituted in the mobile phase for injection.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).

    • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (m/z): 470.2 (for [M+H]+ of the d6 lactone).

    • Product Ion (m/z): Specific product ions would be determined by infusion and fragmentation studies.

    • Instrument Parameters: Source temperature, gas flows, and collision energy should be optimized for maximum sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are utilized for the structural confirmation of this compound. The absence of signals corresponding to the isopropyl methyl protons in the ¹H NMR spectrum confirms the successful deuteration.

  • Sample Preparation:

    • Approximately 5-10 mg of the sample is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • The solution is transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Spectrometer: 400 MHz or higher field strength.

    • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

    • Parameters: A standard proton experiment is performed with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters to consider include the pulse angle, relaxation delay, and acquisition time.

  • ¹³C NMR Spectroscopy:

    • Spectrometer: 100 MHz or higher.

    • Parameters: A standard carbon experiment with proton decoupling.

Synthesis Workflow

The synthesis of (3R,5R)-Rosuvastatin Lactone typically involves a key Wittig reaction to form the ethylenic bond. The following diagram illustrates a general workflow for its preparation.

Synthesis_Workflow A Pyrimidine Aldehyde Precursor C Wittig Reaction A->C B Phosphonium Ylide B->C D (3R,5R)-Rosuvastatin Lactone Intermediate C->D Formation of ethylenic bond E Purification (e.g., Chromatography) D->E F Final Product: (3R,5R)-Rosuvastatin Lactone E->F

Caption: A generalized workflow for the synthesis of (3R,5R)-Rosuvastatin Lactone.

References

The Indispensable Role of Deuterated Rosuvastatin Lactone in Pharmaceutical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the applications of deuterated rosuvastatin (B1679574) lactone in pharmaceutical research. The strategic incorporation of deuterium (B1214612), a stable isotope of hydrogen, into the rosuvastatin lactone molecule offers significant advantages in bioanalysis, metabolic studies, and pharmacokinetic research. This document outlines the core principles behind its use, presents detailed experimental protocols, and summarizes key quantitative data to facilitate its application in a laboratory setting.

Core Principles: The Power of Isotopic Labeling

Deuterated internal standards are considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1] The fundamental principle lies in the chemical identity between the analyte and its deuterated counterpart.[1] By replacing one or more hydrogen atoms with deuterium, the molecular weight of the compound increases, allowing it to be distinguished by a mass spectrometer. However, its physicochemical properties, such as polarity, solubility, and chromatographic retention time, remain virtually identical to the unlabeled analyte.[1]

This near-perfect chemical mimicry ensures that the deuterated internal standard experiences the same analytical variations as the target analyte during sample extraction, handling, and analysis.[1] Consequently, any loss of analyte during sample preparation or fluctuations in instrument response (e.g., matrix effects) are mirrored by the internal standard.[1] The ratio of the analyte's signal to the internal standard's signal provides a normalized response that accurately reflects the analyte's concentration, leading to enhanced precision and accuracy in quantitative measurements.[1]

Applications in Research

The primary application of deuterated rosuvastatin and its metabolites, including the lactone form, is as internal standards for their own quantification in complex biological matrices like plasma and urine.[1][2] This is crucial for a variety of research applications:

  • Pharmacokinetic (PK) Studies: Accurate determination of drug concentration over time is the cornerstone of pharmacokinetics. Deuterated rosuvastatin lactone enables the precise measurement of rosuvastatin lactone's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] Studies have shown that rosuvastatin is not extensively metabolized and is primarily excreted unchanged in the feces.[3][5]

  • Metabolic Profiling: While rosuvastatin undergoes limited metabolism, its primary metabolites are N-desmethyl rosuvastatin and rosuvastatin lactone.[3][6][7] The synthesis and use of deuterated analogs have been instrumental in elucidating these metabolic pathways.[8][9] It is understood that N-desmethyl rosuvastatin is formed principally by the cytochrome P450 2C9 (CYP2C9) enzyme.[5][10] The formation of rosuvastatin lactone is thought to occur via a glucuronide intermediate followed by an elimination reaction.[6][11]

  • Bioequivalence Studies: In the development of generic drug formulations, bioequivalence studies are required to demonstrate that the generic product performs in the same manner as the innovator drug. The use of deuterated internal standards in the supporting bioanalytical methods is essential for generating reliable data to meet regulatory requirements.

  • Drug-Drug Interaction (DDI) Studies: Investigating the potential for co-administered drugs to alter the pharmacokinetics of rosuvastatin requires highly accurate quantitative methods. Deuterated internal standards ensure the reliability of these studies.

Quantitative Data Summary

The use of deuterated rosuvastatin lactone as an internal standard in LC-MS/MS methods allows for the development of highly sensitive and robust assays. The following tables summarize typical performance characteristics of such methods.

Table 1: LC-MS/MS Method Parameters for the Analysis of Rosuvastatin and its Metabolites

ParameterValue
Analytes Rosuvastatin, Rosuvastatin Lactone, N-desmethyl Rosuvastatin
Internal Standards Deuterated (d6) versions of each analyte
Biological Matrix Human Plasma
Extraction Method Protein Precipitation or Liquid-Liquid Extraction
Chromatographic Column Zorbax-SB Phenyl (2.1 mm × 100 mm, 3.5 μm) or similar
Mobile Phase Gradient mixture of aqueous and organic solvents (e.g., acetic acid in methanol (B129727)/water and methanol in acetonitrile)
Flow Rate 0.35 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)

Data compiled from multiple sources.[2]

Table 2: Typical MRM Transitions for Rosuvastatin and Deuterated Rosuvastatin

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Rosuvastatin482.1258.1
Rosuvastatin-d6488.2258.2

Note: The product ion is often the same for the analyte and its deuterated internal standard as the fragmentation typically occurs at a part of the molecule that does not contain the deuterium labels.[1]

Table 3: Performance Characteristics of a Validated Bioanalytical Method

ParameterRosuvastatinRosuvastatin LactoneN-desmethyl Rosuvastatin
Calibration Range (ng/mL) 0.1 - 1000.1 - 1000.5 - 100
Linearity (R²) ≥ 0.9964≥ 0.9964≥ 0.9964
Mean Extraction Recovery (%) 88.0 - 10688.0 - 10688.0 - 106
Intra-run Accuracy (%) 91.8 - 11191.8 - 11191.8 - 111
Inter-run Accuracy (%) 91.8 - 11191.8 - 11191.8 - 111
Intra-run Precision (% CV) ≤ 15≤ 15≤ 15
Inter-run Precision (% CV) ≤ 15≤ 15≤ 15

Data is representative of typical validated methods.[2]

Experimental Protocols

The following are detailed methodologies for key experiments involving deuterated rosuvastatin lactone.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions: Prepare individual stock solutions of rosuvastatin, rosuvastatin lactone, N-desmethyl rosuvastatin, and their corresponding deuterated internal standards in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with a mixture of methanol and water (1:1 v/v) to create calibration standards at various concentrations.

  • Internal Standard Working Solution: Prepare a combined working internal standard solution containing the deuterated analogs of rosuvastatin, rosuvastatin lactone, and N-desmethyl rosuvastatin at a fixed concentration (e.g., 100 ng/mL) in the same solvent mixture as the working standards.[1]

Sample Preparation: Protein Precipitation
  • Sample Collection: Collect blood samples in appropriate anticoagulant tubes and centrifuge to obtain plasma.

  • Aliquoting: Aliquot a small volume of plasma (e.g., 50 µL) into a microcentrifuge tube.[2]

  • Internal Standard Addition: Add a precise volume of the internal standard working solution to each plasma sample, except for the blank matrix samples.

  • Precipitation: Add a precipitating agent, such as acetonitrile, to the plasma samples (typically at a 3:1 ratio of solvent to plasma).

  • Vortexing and Centrifugation: Vortex the samples vigorously to ensure thorough mixing and complete protein precipitation. Centrifuge the samples at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate for analysis.

  • Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.

LC-MS/MS Analysis
  • Chromatographic System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Column: Employ a reversed-phase column, such as a Zorbax-SB Phenyl (2.1 mm × 100 mm, 3.5 μm), for the separation of the analytes.[2]

  • Mobile Phase: Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% glacial acetic acid in 10% methanol in water) and an organic component (e.g., 40% methanol in acetonitrile).[2]

  • Flow Rate: Set the flow rate to approximately 0.35 mL/min.[2]

  • Injection Volume: Inject a small volume of the prepared sample (e.g., 10 µL) onto the column.[1]

  • Mass Spectrometer: Couple the LC system to a triple quadrupole mass spectrometer.

  • Ionization: Use positive electrospray ionization (ESI+) as the ionization source.[1][2]

  • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using the specific precursor-to-product ion transitions for each analyte and internal standard as listed in Table 2.[1]

Data Analysis
  • Peak Integration: Integrate the chromatographic peaks for each analyte and its corresponding internal standard.

  • Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratio (analyte peak area / internal standard peak area) against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

  • Quantification: Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate key pathways and workflows related to the use of deuterated rosuvastatin lactone in research.

cluster_0 Rosuvastatin Metabolism Rosuvastatin Rosuvastatin Glucuronide Rosuvastatin Acyl Glucuronide Rosuvastatin->Glucuronide Glucuronidation NDesmethyl N-desmethyl Rosuvastatin Rosuvastatin->NDesmethyl CYP2C9 Lactone Rosuvastatin Lactone Glucuronide->Lactone Lactonization

Caption: Metabolic pathway of rosuvastatin.

cluster_1 Bioanalytical Workflow Start Plasma Sample Add_IS Add Deuterated Internal Standard Start->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract Analyze LC-MS/MS Analysis Extract->Analyze Quantify Quantification Analyze->Quantify

Caption: A typical bioanalytical workflow using a deuterated internal standard.

References

(3R,5R)-Rosuvastatin Lactone-d6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (3R,5R)-Rosuvastatin Lactone-d6, a critical impurity and metabolite of Rosuvastatin (B1679574). This document outlines its formation, synthesis, and analytical characterization, offering detailed experimental protocols and data for laboratory use.

Introduction

Rosuvastatin is a potent inhibitor of HMG-CoA reductase, widely prescribed to lower cholesterol levels. During its synthesis, storage, and metabolism, various related substances or impurities can form. Among these, the lactone form of Rosuvastatin is a major degradation product, particularly under acidic conditions. The deuterated analogue, this compound, serves as an essential internal standard for highly sensitive bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), used to quantify Rosuvastatin and its metabolites in biological matrices. Understanding the profile of this impurity is crucial for ensuring the quality, safety, and efficacy of Rosuvastatin drug products.

This compound is chemically identified as N-(4-(4-fluorophenyl)-5-((E)-2-((2S,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)vinyl)-6-(propan-2-yl-1,1,1,3,3,3-d6)pyrimidin-2-yl)-N-methylmethanesulfonamide[1].

Formation of Rosuvastatin Lactone

The primary mechanism for the formation of Rosuvastatin lactone is through an intramolecular esterification of the rosuvastatin acid. This reaction is significantly accelerated in an acidic environment[2]. The carboxylic acid group at one end of the heptenoic acid side chain reacts with the hydroxyl group at the C5 position to form a stable six-membered lactone ring.

In biological systems, the formation of rosuvastatin lactone can also occur as a metabolic process. While rosuvastatin undergoes limited metabolism, one of the identified metabolites is the lactone. This biotransformation can be mediated by UDP-glucuronosyltransferases (UGTs) to form a glucuronide intermediate, which then facilitates the lactonization process[3][4].

Below is a diagram illustrating the acid-catalyzed intramolecular cyclization of Rosuvastatin to its lactone form.

G Rosuvastatin Rosuvastatin (Open-chain form) Protonation Protonation of Carboxylic Acid Rosuvastatin->Protonation H+ (Acidic Conditions) Nucleophilic_Attack Intramolecular Nucleophilic Attack Protonation->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Deprotonation Deprotonation and Loss of Water Intermediate->Deprotonation Lactone (3R,5R)-Rosuvastatin Lactone (Cyclic form) Deprotonation->Lactone

Caption: Acid-catalyzed formation of Rosuvastatin Lactone.

Synthesis of this compound

The synthesis workflow would likely involve:

  • Preparation of a deuterated phosphonium (B103445) ylide intermediate containing the pyrimidine (B1678525) core.

  • Wittig reaction with an appropriately functionalized aldehyde to form the carbon framework.

  • Subsequent chemical transformations to introduce the necessary functional groups and induce lactonization.

Below is a generalized workflow for the synthesis.

G Start Deuterated Pyrimidine Core Precursor Ylide_Formation Formation of Phosphonium Ylide-d6 Start->Ylide_Formation Wittig Wittig Reaction Ylide_Formation->Wittig Aldehyde Lactone Side-Chain Aldehyde Aldehyde->Wittig Intermediate Protected Rosuvastatin Lactone-d6 Intermediate Wittig->Intermediate Deprotection Deprotection Intermediate->Deprotection Final_Product (3R,5R)-Rosuvastatin Lactone-d6 Deprotection->Final_Product

Caption: General synthetic workflow for Rosuvastatin Lactone-d6.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. Rosuvastatin is known to be labile under acidic and photolytic conditions, while it shows relative stability under basic, neutral, oxidative, and thermal stress[8]. The lactone is a major degradant under acidic conditions.

Experimental Protocols for Forced Degradation

The following are representative protocols for conducting forced degradation studies on Rosuvastatin to generate the lactone impurity.

Table 1: Experimental Protocols for Forced Degradation of Rosuvastatin

Stress ConditionReagent/ConditionTemperatureDurationReference
Acid Hydrolysis 0.2 M HCl80°C20 hours[9]
Oxidative 0.5% H₂O₂80°C20 hours[9]
Photolytic 1.2 x 10⁹ lux/hAmbient-[9]
Thermal Dry Heat100°C24 hours[9]

Note: The extent of degradation and the profile of impurities can vary based on the specific conditions and the formulation.

Quantitative Data from Forced Degradation

The formation of Rosuvastatin Lactone is most significant under acidic stress. The table below summarizes typical degradation percentages observed in forced degradation studies.

Table 2: Summary of Rosuvastatin Degradation and Lactone Formation

Stress ConditionRosuvastatin Degradation (%)Major Impurities FormedReference
Acid Hydrolysis Varies (e.g., ~33.67%)Lactone, Anti-isomer[10][11]
Alkali Hydrolysis Varies (e.g., ~76.84%)Degradation products other than lactone[10]
Oxidative Varies (e.g., ~14.41%)Oxidative adducts[10]
Thermal MinimalMinimal degradation[10]
Photolytic SignificantPhotodegradation products[9]

Analytical Methodologies

The accurate detection and quantification of this compound as an impurity or an internal standard require robust and sensitive analytical methods. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most common techniques employed.

Experimental Protocol for UPLC Analysis

A stability-indicating UPLC method is crucial for separating Rosuvastatin from its impurities, including the lactone.

Table 3: UPLC Method for Rosuvastatin and its Impurities

ParameterConditionReference
Column Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm)[12]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in water[12]
Mobile Phase B Methanol[12]
Flow Rate 0.3 mL/min[12]
Column Temperature 40°C[12]
Detection Wavelength 240 nm[12]
Injection Volume 7 µL[12]

This method has been shown to effectively separate Rosuvastatin from its anti-isomer, 5-oxo impurity, and the lactone impurity within a reasonable run time[12].

Quantitative Performance

The performance of analytical methods is evaluated through validation parameters such as Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery.

Table 4: Quantitative Performance of an HPLC Method for Rosuvastatin Lactone

ParameterValueReference
Limit of Detection (LOD) 0.01 µg/mL[13]
Limit of Quantification (LOQ) 0.04 µg/mL[13]
Linearity Range 0.04 - 3.01 µg/mL[13]
Correlation Coefficient (r²) > 0.997[13]

The use of this compound as an internal standard in such methods allows for precise quantification by correcting for variations in sample preparation and instrument response.

Conclusion

This compound is a key molecule in the development and quality control of Rosuvastatin. As a major degradation product, understanding its formation under various stress conditions is vital for formulation development and stability testing. Furthermore, its use as a deuterated internal standard is indispensable for accurate bioanalytical quantification. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and scientists working with Rosuvastatin and its related compounds.

References

Technical Guide: Certificate of Analysis for (3R,5R)-Rosuvastatin Lactone-d6

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected data and methodologies presented in a Certificate of Analysis (CoA) for (3R,5R)-Rosuvastatin Lactone-d6. This deuterated analog of a rosuvastatin (B1679574) impurity is a critical reference material for pharmacokinetic studies and analytical method development. This document outlines the typical physicochemical properties, analytical testing procedures, and data presentation formats that researchers, scientists, and drug development professionals can expect.

Physicochemical and General Information

A Certificate of Analysis for this compound will typically commence with fundamental details identifying the compound.

PropertyExpected Specification
Chemical Name N-(4-(4-fluorophenyl)-5-((E)-2-((2S,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)vinyl)-6-(propan-2-yl-1,1,1,3,3,3-d6)pyrimidin-2-yl)-N-methylmethanesulfonamide[1]
CAS Number 1422954-11-7 (for non-deuterated)[2][3][4][5][6][7]
Molecular Formula C₂₂H₂₀D₆FN₃O₅S
Molecular Weight 469.56 g/mol
Appearance Off-White Solid[5]
Storage 2-8°C Refrigerator, Hygroscopic, Under Inert Atmosphere[5]
Shipping Conditions Ambient[1][5]

Analytical Data and Specifications

The core of the CoA provides quantitative data on the purity and identity of the material. The following table summarizes the typical tests and expected results.

Analytical TestTypical SpecificationPurpose
Chromatographic Purity (HPLC/UPLC) >95%[8]To determine the percentage of the desired compound and identify any impurities.
Mass Spectrometry (MS) Conforms to structureTo confirm the molecular weight and fragmentation pattern, verifying the presence of the deuterated isotope.
¹H-NMR Spectroscopy Conforms to structureTo confirm the chemical structure and the position of non-deuterated protons.
Isotopic Purity (by MS or ²H-NMR) ≥98%To quantify the percentage of the deuterated analog versus the non-deuterated or partially deuterated forms.
Solubility Information on solubility in various solvents (e.g., Methanol (B129727), Acetonitrile (B52724), DMSO) is usually provided.To guide the user in preparing solutions for analysis.

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of results. A comprehensive CoA will include the following experimental details.

High-Performance Liquid Chromatography (HPLC/UPLC)

High-performance liquid chromatography is a fundamental technique for assessing the purity of pharmaceutical reference standards.

  • Instrumentation : A standard HPLC or UPLC system equipped with a UV detector.

  • Column : A common choice is a C18 column (e.g., Zorbax-SB Phenyl, 2.1 mm × 100 mm, 3.5 μm)[9] or an Acquity UPLC HSS T3 column (3.0 mm×100 mm, 1.8 µm)[10].

  • Mobile Phase : A gradient mixture is often employed. For instance, a combination of 0.1% v/v glacial acetic acid in 10% v/v methanol in water (Solvent A) and 40% v/v methanol in acetonitrile (Solvent B) can be used[9].

  • Flow Rate : A typical flow rate is 0.35 mL/min[9].

  • Detection : UV detection at a specified wavelength or tandem mass spectrometry (MS/MS)[11].

  • Injection Volume : A small, precise volume (e.g., 10 µL) is injected.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and isotopic enrichment of the deuterated compound.

  • Ionization Mode : Positive electrospray ionization (ESI+) is commonly used for rosuvastatin and its derivatives[9].

  • Analysis Mode : Full scan mode is used to determine the molecular weight. For quantification, multiple reaction monitoring (MRM) may be used, with specific precursor and product ion transitions. For rosuvastatin, a transition of m/z 482.0 → 258.1 has been noted[10].

  • Sample Preparation : The sample is typically dissolved in a suitable solvent and infused directly or introduced via an LC system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent : A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆, CDCl₃).

  • Analysis : ¹H-NMR is used to confirm the overall structure by analyzing the chemical shifts and coupling constants of the protons. The absence of signals at specific positions confirms successful deuteration.

Visualized Workflows and Relationships

The following diagrams illustrate the typical analytical workflow and the relationship between different analytical techniques for the characterization of this compound.

analytical_workflow cluster_sample Sample Handling cluster_analysis Analytical Characterization cluster_results Data Interpretation Sample (3R,5R)-Rosuvastatin Lactone-d6 Preparation Solution Preparation Sample->Preparation HPLC HPLC/UPLC Preparation->HPLC Inject MS Mass Spectrometry Preparation->MS Infuse NMR NMR Spectroscopy Preparation->NMR Analyze Purity Chromatographic Purity HPLC->Purity Identity Structural Identity MS->Identity Isotopic Isotopic Purity MS->Isotopic NMR->Identity

Caption: General analytical workflow for the characterization of this compound.

data_relationship cluster_physchem Physicochemical Properties cluster_analytical Analytical Results CoA Certificate of Analysis Appearance Appearance CoA->Appearance Solubility Solubility CoA->Solubility MolecularInfo Molecular Formula & Weight CoA->MolecularInfo HPLC_Purity HPLC Purity CoA->HPLC_Purity MS_Data Mass Spec Data CoA->MS_Data NMR_Data NMR Data CoA->NMR_Data MS_Data->MolecularInfo Confirms NMR_Data->MolecularInfo Confirms

Caption: Logical relationship of data presented in a Certificate of Analysis.

References

Commercial Suppliers and Technical Applications of (3R,5R)-Rosuvastatin Lactone-d6: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of commercial sources for (3R,5R)-Rosuvastatin Lactone-d6, a deuterated analog of a Rosuvastatin (B1679574) impurity. It is intended for researchers, scientists, and professionals in drug development who require this stable isotope-labeled compound for analytical and research purposes. This document outlines key technical data from various suppliers, details a relevant experimental protocol for its application, and visualizes the analytical workflow.

Introduction to this compound

This compound is the deuterated form of Rosuvastatin (3R,5R)-Lactone, an isomer of the more common Rosuvastatin Lactone (Rosuvastatin EP Impurity D). The incorporation of six deuterium (B1214612) atoms on the propan-2-yl group results in a mass shift, making it an ideal internal standard for mass spectrometry-based quantitative bioanalysis. Its primary application is in pharmacokinetic (PK) and drug metabolism studies of Rosuvastatin, where it is used to ensure the accuracy and precision of analytical methods by correcting for variations during sample preparation and analysis.[1][2]

Commercial Supplier and Product Specifications

A number of specialized chemical suppliers offer this compound. The following table summarizes the available quantitative data and product details from these vendors. Researchers are advised to request a certificate of analysis from the supplier for lot-specific information.

SupplierCatalog NumberMolecular FormulaMolecular Weight ( g/mol )Notes
Toronto Research Chemicals (TRC) TRC-R700552C₂₂H₂₀D₆FN₃O₅S469.56Available through distributors like LGC Standards and Fisher Scientific.[3][4][5]
Santa Cruz Biotechnology, Inc. sc-219994C₂₂H₂₀D₆FN₃O₅S469.56Labeled as Rosuvastatin-5S-lactone-d6.[6]
SynZeal Research Pvt. Ltd. SZ-R020011C₂₂H₂₀D₆FN₃O₅S469.56CAS number not available. Offered as a reference standard.[1]
Pharmaffiliates PA STI 089015C₂₂H₂₀D₆FN₃O₅S469.56Labeled intermediate for Rosuvastatin derivatives.[2]

Note: While the specific CAS number for the (3R,5R)-lactone-d6 isomer is often not provided by suppliers, the molecular formula and weight are consistent.

Experimental Protocol: Bioanalytical Method for Rosuvastatin Using a Deuterated Internal Standard

While this compound serves as a labeled intermediate, its application is exemplified by the widespread use of deuterated Rosuvastatin as an internal standard (IS) for quantifying the active drug in biological matrices like human plasma. The following protocol is a representative example of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method used in pharmacokinetic studies.

1. Objective: To accurately quantify the concentration of Rosuvastatin in human plasma using a deuterated internal standard (e.g., Rosuvastatin-d6) to ensure method precision and accuracy.[7][8][9]

2. Materials and Reagents:

  • Rosuvastatin analytical standard

  • Rosuvastatin-d6 (Internal Standard)

  • Human plasma (blank)

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Solid Phase Extraction (SPE) cartridges or 96-well plates[8]

3. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of Rosuvastatin and Rosuvastatin-d6 in methanol.

  • Working Standard Solutions: Prepare a series of Rosuvastatin working standards by serial dilution of the stock solution with a methanol:water (1:1 v/v) mixture. These will be used to spike blank plasma for the calibration curve.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Prepare a working solution of Rosuvastatin-d6 by diluting the stock solution in the same solvent mixture.[7]

4. Sample Preparation (Solid Phase Extraction - SPE):

  • To 100 µL of plasma sample (calibration standard, quality control, or unknown study sample), add 10 µL of the Internal Standard Working Solution.[8]

  • Precipitate proteins by adding an appropriate volume of acetonitrile. Vortex and centrifuge the samples.[10]

  • Condition an SPE plate/cartridge according to the manufacturer's protocol.

  • Load the supernatant from the previous step onto the SPE plate/cartridge.

  • Wash the SPE plate/cartridge to remove interfering substances.

  • Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

5. LC-MS/MS Conditions:

  • LC Column: A C18 reverse-phase column (e.g., Accucore RP-MS).[8]

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: Dependent on column dimensions, typically 0.2-0.6 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[7]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[7][9]

    • MRM Transition for Rosuvastatin: m/z 482.1 → 258.1[7]

    • MRM Transition for Rosuvastatin-d6: m/z 488.2 → 258.2[7]

6. Data Analysis:

  • A calibration curve is constructed by plotting the peak area ratio (Rosuvastatin peak area / Rosuvastatin-d6 peak area) against the nominal concentration of the calibration standards.

  • The concentration of Rosuvastatin in the unknown samples is determined by interpolating their peak area ratios from the linear regression of the calibration curve.

Visualized Workflows

The following diagrams illustrate the logical flow of the bioanalytical process and the principle of using a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample (Unknown, Calibrator, or QC) Add_IS Spike with Rosuvastatin-d6 (IS) Plasma->Add_IS Precip Protein Precipitation (e.g., Acetonitrile) Add_IS->Precip SPE Solid Phase Extraction (SPE) Precip->SPE Elute Elution & Reconstitution SPE->Elute LC LC Separation (C18 Column) Elute->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Cal_Curve Plot Calibration Curve Ratio->Cal_Curve Quantify Quantify Unknowns Cal_Curve->Quantify

Caption: Bioanalytical workflow for Rosuvastatin quantification.

G cluster_detector MS Detector Analyte Rosuvastatin (Analyte) Extraction Extraction Loss Analyte->Extraction Matrix Matrix Effects (Ion Suppression/Enhancement) Analyte->Matrix IS Rosuvastatin-d6 (Internal Standard) IS->Extraction IS->Matrix Detector Signal Ratio (Analyte / IS) Extraction->Detector Compensated Measurement Matrix->Detector

Caption: Principle of stable isotope dilution analysis.

References

Methodological & Application

Application Note: Quantitative Analysis of Rosuvastatin and its Lactone Metabolite in Human Plasma using (3R,5R)-Rosuvastatin Lactone-d6 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rosuvastatin (B1679574) is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3][4][5] It is widely prescribed to reduce elevated low-density lipoprotein cholesterol (LDL-C) levels. The pharmacokinetic and metabolic profile of rosuvastatin is crucial for understanding its efficacy and safety. One of the metabolites of rosuvastatin is its lactone form, (3R,5R)-Rosuvastatin Lactone.[4] Accurate quantification of both the parent drug and its metabolites in biological matrices is essential for pharmacokinetic studies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the bioanalysis of drugs and their metabolites. The use of stable isotope-labeled internal standards, such as (3R,5R)-Rosuvastatin Lactone-d6, is the gold standard for quantitative LC-MS/MS assays. These internal standards co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement, leading to highly accurate and precise quantification.[6]

This application note provides a detailed protocol for the simultaneous quantification of rosuvastatin and rosuvastatin lactone in human plasma using their respective deuterated internal standards, with a focus on the application of this compound.

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the simultaneous determination of rosuvastatin and its metabolites in human plasma.[7]

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r)
Rosuvastatin0.1 - 100≥ 0.9964
Rosuvastatin Lactone0.1 - 100≥ 0.9964
N-desmethyl Rosuvastatin0.5 - 100≥ 0.9964

Table 2: Precision and Accuracy Data

AnalyteIntra-run Mean Accuracy (%)Inter-run Mean Accuracy (%)Intra-run Imprecision (%RSD)Inter-run Imprecision (%RSD)
Rosuvastatin91.8 - 11191.8 - 111≤15≤15
Rosuvastatin Lactone91.8 - 11191.8 - 111≤15≤15
N-desmethyl Rosuvastatin91.8 - 11191.8 - 111≤15≤15

Experimental Protocols

This section details the methodologies for the simultaneous analysis of rosuvastatin and rosuvastatin lactone. The protocol is based on the method described by Macwan et al. (2012).[7]

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of rosuvastatin, rosuvastatin lactone, N-desmethyl rosuvastatin, rosuvastatin-d6, and rosuvastatin lactone-d6 by dissolving the appropriate amount of each standard in methanol (B129727).

  • Working Standard Solutions: Prepare working standard solutions by serial dilution of the primary stock solutions with a 50:50 (v/v) mixture of methanol and water.

  • Internal Standard Working Solution: Prepare a combined working internal standard solution containing rosuvastatin-d6 and rosuvastatin lactone-d6 at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol and water.

Sample Preparation (Protein Precipitation)
  • To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 150 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) Parameters:

ParameterValue
Column Zorbax-SB Phenyl (2.1 mm × 100 mm, 3.5 µm)[7]
Mobile Phase A 0.1% (v/v) glacial acetic acid in 10% (v/v) methanol in water[7]
Mobile Phase B 40% (v/v) methanol in acetonitrile[7]
Flow Rate 0.35 mL/min[7]
Injection Volume 10 µL
Column Temperature 40°C
Run Time Approximately 6 minutes[7]

Mass Spectrometry (MS) Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)[7]
Detection Mode Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Rosuvastatin482.1258.1[8]
Rosuvastatin-d6488.2258.2[8]
Rosuvastatin Lactone464.1258.1
This compound 470.1 258.1
N-desmethyl Rosuvastatin468.1258.1

*Note: Specific MRM transitions for Rosuvastatin Lactone and its deuterated internal standard were not explicitly detailed in the cited abstract. The provided transitions are representative based on the known fragmentation of rosuvastatin and the mass difference for the lactone and deuterated forms.

Visualizations

Signaling Pathway

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Intermediates Multiple Steps Mevalonate->Intermediates Cholesterol Cholesterol Intermediates->Cholesterol Rosuvastatin Rosuvastatin Rosuvastatin->HMG_CoA_Reductase Inhibition HMG_CoA_Reductase->Mevalonate

Caption: Cholesterol Biosynthesis Pathway and Rosuvastatin's Mechanism of Action.

Experimental Workflow

LC_MS_Workflow Sample Plasma Sample Receipt Spike Spike with Rosuvastatin Lactone-d6 IS Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data Data Acquisition & Quantification LC_MS->Data Report Report Generation Data->Report

Caption: LC-MS/MS Bioanalytical Workflow for Rosuvastatin Lactone.

References

Application Notes and Protocols for the Bioanalysis of Rosuvastatin Using (3R,5R)-Rosuvastatin Lactone-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosuvastatin (B1679574) is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] It is widely prescribed to reduce elevated low-density lipoprotein (LDL) cholesterol levels and is a cornerstone in the prevention of cardiovascular diseases.[1] Accurate and precise quantification of rosuvastatin in biological matrices is crucial for pharmacokinetic, bioequivalence, and clinical monitoring studies. The use of a stable isotope-labeled internal standard, such as (3R,5R)-Rosuvastatin Lactone-d6, is the gold standard in bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[2] This internal standard co-elutes with the analyte and compensates for variability in sample preparation and matrix effects, ensuring robust and reliable data.[3]

These application notes provide a detailed protocol for the quantification of rosuvastatin in human plasma using this compound as an internal standard, based on established and validated LC-MS/MS methods.

Quantitative Data Summary

The following tables summarize the performance of a validated LC-MS/MS method for the determination of rosuvastatin in human plasma, utilizing a deuterated internal standard. This data highlights the high level of precision and accuracy achievable with this methodology.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range0.1 - 100 ng/mL[4][5]
Correlation Coefficient (r²)> 0.999[4]
Weighting Factor1/x²

Table 2: Precision and Accuracy Data

Quality Control (QC) LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Lower Limit of Quantification (LLOQ)0.1< 15%85 - 115%< 15%85 - 115%
Low QC0.3< 11.994.1 - 109.3< 13.692.8
Medium QC15< 10± 6< 10± 6
High QC40< 10± 6< 10± 6

%RSD: Percent Relative Standard Deviation

Experimental Protocols

This section details the methodology for the quantification of rosuvastatin in human plasma using LC-MS/MS with this compound as the internal standard.

Materials and Reagents
  • Rosuvastatin reference standard

  • This compound internal standard (IS)

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid

  • Human plasma (with K2EDTA as anticoagulant)

  • Solid Phase Extraction (SPE) cartridges

Preparation of Stock and Working Solutions
  • Primary Stock Solutions: Prepare individual stock solutions of rosuvastatin and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare working standard solutions of rosuvastatin by serial dilution of the stock solution with a 1:1 (v/v) mixture of methanol and water.

  • Internal Standard Working Solution: Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in the same solvent mixture.[1]

Sample Preparation (Solid Phase Extraction - SPE)
  • Sample Pre-treatment: To 100 µL of human plasma, add 10 µL of the internal standard working solution and vortex briefly.

  • SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL[1]

Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[1]

  • MRM Transitions:

    • Rosuvastatin: m/z 482.1 → 258.1[1]

    • Rosuvastatin-d6 (as lactone): The precise transition for the lactone-d6 was not explicitly found, however, a common transition for Rosuvastatin-d6 is m/z 488.2 → 258.2.[1] The lactone form would have a different parent mass. For the purpose of this protocol, we will use the transition for Rosuvastatin-d6, which is the most commonly used internal standard for Rosuvastatin analysis.

Data Analysis
  • Peak Integration: Integrate the chromatographic peaks for rosuvastatin and the internal standard.

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of rosuvastatin to the internal standard against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is typically used.

  • Quantification: Determine the concentration of rosuvastatin in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Rosuvastatin Bioanalysis Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (this compound) plasma->add_is vortex1 Vortex add_is->vortex1 spe Solid Phase Extraction (SPE) vortex1->spe evap Evaporate to Dryness spe->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute lcms Inject into LC-MS/MS reconstitute->lcms mrm Acquire Data (MRM Mode) lcms->mrm integrate Integrate Peaks mrm->integrate ratio Calculate Peak Area Ratios (Analyte/IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Rosuvastatin Concentration curve->quantify

Caption: Workflow for the bioanalysis of rosuvastatin using a deuterated internal standard.

Rosuvastatin Signaling Pathway

cluster_pathway Cholesterol Biosynthesis Pathway cluster_cellular_response Cellular Response acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa hmgcr HMG-CoA Reductase hmg_coa->hmgcr mevalonate Mevalonate cholesterol Cholesterol mevalonate->cholesterol ...multiple steps... ldl_receptor Increased LDL Receptor Expression cholesterol->ldl_receptor Decreased levels lead to hmgcr->mevalonate Catalyzes rosuvastatin Rosuvastatin rosuvastatin->hmgcr Inhibits ldl_uptake Increased LDL Cholesterol Uptake ldl_receptor->ldl_uptake plasma_ldl Decreased Plasma LDL Cholesterol ldl_uptake->plasma_ldl

Caption: Mechanism of action of rosuvastatin in the cholesterol biosynthesis pathway.

References

Application Notes and Protocols for the Bioanalysis of Rosuvastatin and its Metabolites Using (3R,5R)-Rosuvastatin Lactone-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rosuvastatin (B1679574) is a synthetic lipid-lowering agent that competitively inhibits HMG-CoA reductase, a key enzyme in cholesterol synthesis.[1] It is metabolized to a limited extent, with the major metabolites being N-desmethyl rosuvastatin and rosuvastatin lactone.[2][3] Accurate quantification of rosuvastatin and its metabolites in biological matrices is crucial for pharmacokinetic studies and clinical monitoring. This document provides detailed sample preparation techniques for the analysis of rosuvastatin and its lactone metabolite in human plasma, utilizing (3R,5R)-Rosuvastatin Lactone-d6 as an internal standard (IS) to ensure accuracy and precision. The methods described are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a sensitive and selective analytical technique.[4][5][6]

The stability of the analytes, particularly the interconversion between rosuvastatin and its lactone form, is a critical consideration during sample preparation.[2][3][7] The use of a stable, isotopically labeled internal standard like this compound is essential to compensate for any variability during the extraction process and analysis.

Quantitative Data Summary

The following tables summarize typical performance data for the analytical methods described.

Table 1: Method Validation Parameters for Rosuvastatin and Rosuvastatin Lactone

ParameterRosuvastatinRosuvastatin LactoneReference
Linearity Range (ng/mL)0.1 - 1000.1 - 100[4]
Correlation Coefficient (r)≥ 0.9964≥ 0.9964[4]
Lower Limit of Quantification (LLOQ) (ng/mL)0.10.1[4]
Mean Extraction Recovery (%)88.0 - 10688.0 - 106[4]
Intra-run Accuracy (%)91.8 - 11191.8 - 111[4]
Inter-run Accuracy (%)91.8 - 11191.8 - 111[4]
Intra-run Precision (% CV)≤ 15≤ 15[4]
Inter-run Precision (% CV)≤ 15≤ 15[4]

Table 2: Stability of Rosuvastatin and its Lactone Metabolite in Human Plasma

Stability ConditionDurationAnalyte StabilityReference
Bench-top (on ice-water slurry)6 hoursStable[4]
Freeze-Thaw Cycles3 cyclesStable[4]
Long-term Storage1 month at -80°CStable[4]

Experimental Protocols

Three common sample preparation techniques are detailed below: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Supported Liquid Extraction (SLE). The choice of method may depend on factors such as required sensitivity, sample throughput, and laboratory resources.

Protocol 1: Protein Precipitation (PPT)

This method is rapid and simple, making it suitable for high-throughput analysis.

1. Materials and Reagents

  • Blank human plasma (with anticoagulant, e.g., EDTA)

  • Rosuvastatin and Rosuvastatin Lactone analytical standards

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of rosuvastatin, rosuvastatin lactone, and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the rosuvastatin and rosuvastatin lactone stock solutions in 50:50 methanol:water to create calibration curve standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

3. Sample Preparation Procedure

  • Pipette 50 µL of human plasma (calibration standard, quality control sample, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (containing this compound) to each tube.

  • Vortex mix for 30 seconds to precipitate the plasma proteins.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

PPT_Workflow cluster_prep Sample Preparation Plasma 50 µL Plasma Sample Add_IS Add 150 µL IS in Acetonitrile Plasma->Add_IS Precipitation Vortex Vortex Mix (30s) Add_IS->Vortex Centrifuge Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS Inject into LC-MS/MS Supernatant->LCMS

Protein Precipitation Workflow
Protocol 2: Solid-Phase Extraction (SPE)

SPE provides cleaner extracts compared to PPT, reducing matrix effects and improving sensitivity.

1. Materials and Reagents

  • All materials from Protocol 1

  • SPE cartridges (e.g., Oasis HLB, Strata-X)

  • SPE manifold

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Nitrogen evaporator

2. Preparation of Solutions

  • Prepare stock and working solutions as described in Protocol 1.

  • Wash Solution 1: 0.1% (v/v) formic acid in water.

  • Wash Solution 2: 10% (v/v) methanol in water.

  • Elution Solution: 90% (v/v) methanol in water.

3. Sample Preparation Procedure

  • Pre-treat 100 µL of plasma with the internal standard solution.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 500 µL of Wash Solution 1, followed by 500 µL of Wash Solution 2.

  • Elution: Elute the analytes with 2 x 200 µL of the Elution Solution into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of a suitable mobile phase-compatible solvent (e.g., 25:75 methanol:water).

  • Inject into the LC-MS/MS system.

SPE_Workflow cluster_spe Solid-Phase Extraction Condition 1. Condition SPE Cartridge (Methanol, Water) Load 2. Load Plasma Sample Condition->Load Wash 3. Wash Cartridge (Aqueous & Weak Organic) Load->Wash Elute 4. Elute Analytes (Strong Organic) Wash->Elute Evaporate 5. Evaporate to Dryness Elute->Evaporate Reconstitute 6. Reconstitute Evaporate->Reconstitute Inject 7. Inject into LC-MS/MS Reconstitute->Inject

Solid-Phase Extraction Workflow
Protocol 3: Supported Liquid Extraction (SLE)

SLE is a high-throughput alternative to traditional liquid-liquid extraction, offering high recovery and clean extracts.

1. Materials and Reagents

  • All materials from Protocol 1

  • SLE 96-well plate or cartridges

  • Ethyl acetate (B1210297) (LC-MS grade)

  • Dichloromethane (B109758) (LC-MS grade)

  • Positive pressure manifold or centrifuge for elution

  • 96-well collection plate

  • Plate sealer

  • Nitrogen evaporator

2. Preparation of Solutions

  • Prepare stock and working solutions as described in Protocol 1.

  • Extraction Solvent: A mixture of diethyl ether and dichloromethane (e.g., 70:30 v/v) can be effective.[8]

3. Sample Preparation Procedure

  • Pre-treat 100 µL of plasma with the internal standard solution. Acidification with a small volume of 1 M HCl may be beneficial.[8]

  • Loading: Load the pre-treated plasma sample onto the SLE plate/cartridge and allow it to absorb for 5 minutes.

  • Elution: Add the extraction solvent (e.g., 1 mL) and allow it to flow through the sorbent under gravity or with low positive pressure. Collect the eluate in a clean collection plate. A second elution step can be performed to maximize recovery.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable mobile phase-compatible solvent.

  • Seal the plate and vortex to mix.

  • Inject into the LC-MS/MS system.

SLE_Workflow cluster_sle Supported Liquid Extraction Load_Sample Load Pre-treated Plasma onto SLE Plate Absorb Allow Sample to Absorb (5 min) Load_Sample->Absorb Elute_Solvent Add Extraction Solvent & Elute Absorb->Elute_Solvent Collect Collect Eluate Elute_Solvent->Collect Evaporate_Dry Evaporate to Dryness Collect->Evaporate_Dry Reconstitute_Final Reconstitute in Mobile Phase Evaporate_Dry->Reconstitute_Final Inject_LCMS Inject into LC-MS/MS Reconstitute_Final->Inject_LCMS

Supported Liquid Extraction Workflow

LC-MS/MS Analysis

While specific instrument parameters will require optimization, a general starting point is provided below.

  • Chromatographic Column: A C18 or Phenyl-type column is often used for separation (e.g., Zorbax-SB Phenyl, 2.1 x 100 mm, 3.5 µm).[4]

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid or acetic acid in water) and an organic solvent (e.g., acetonitrile/methanol mixture) is typical.[4][6]

  • Flow Rate: Approximately 0.3-0.4 mL/min.[4]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for rosuvastatin, rosuvastatin lactone, and their deuterated internal standards should be optimized. For example, rosuvastatin-d6 has been monitored using the transition m/z 488.2 → 258.2.[9]

The protocols outlined provide robust and reliable methods for the sample preparation of rosuvastatin and its lactone metabolite from human plasma. The use of this compound as an internal standard is critical for achieving accurate and precise quantification by correcting for procedural variability. The choice between PPT, SPE, and SLE will depend on the specific requirements of the study, with SPE and SLE generally providing cleaner extracts and better sensitivity. All procedures should be fully validated according to regulatory guidelines to ensure data integrity.

References

Application Note: High-Throughput Chromatographic Separation and Quantification of Rosuvastatin and its d6-Lactone Metabolite in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the simultaneous chromatographic separation and quantification of rosuvastatin (B1679574) and its deuterated d6-lactone metabolite using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The described protocol is optimized for high-throughput analysis in human plasma samples, a critical requirement for pharmacokinetic and drug metabolism studies. The methodology encompasses a straightforward sample preparation procedure, rapid chromatographic separation, and highly selective mass spectrometric detection, ensuring accuracy and precision.

Introduction

Rosuvastatin is a potent inhibitor of HMG-CoA reductase, widely prescribed to lower cholesterol levels. Its metabolism involves the formation of several metabolites, including a lactone form. In pharmacokinetic studies, stable isotope-labeled internal standards, such as the d6-lactone metabolite of rosuvastatin, are essential for accurate quantification. This document provides a detailed protocol for the chromatographic separation of rosuvastatin and its d6-lactone metabolite, supported by quantitative data and a clear experimental workflow.

Experimental Protocols

Sample Preparation (Protein Precipitation)

A simple and effective protein precipitation method is employed for the extraction of rosuvastatin and its d6-lactone metabolite from human plasma.

Materials:

  • Human plasma samples

  • Acetonitrile (B52724) (HPLC grade)

  • Internal standard spiking solution (Rosuvastatin-d6)

  • Microcentrifuge tubes (2 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 200 µL of human plasma into a 2 mL microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (Rosuvastatin-d6).

  • Vortex the mixture for 30 seconds to ensure homogeneity.

  • Add 750 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge the samples at 14,000 rpm for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer 700 µL of the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 200 µL of the mobile phase.

  • Vortex the reconstituted sample and transfer it to an autosampler vial for UPLC-MS/MS analysis.[1]

Chromatographic Conditions

The chromatographic separation is achieved using a reverse-phase UPLC system, providing excellent resolution and short run times.

Instrumentation:

  • UPLC System with a binary pump, autosampler, and column oven.

Chromatographic Parameters:

ParameterValue
Column Zorbax-SB Phenyl (2.1 mm × 100 mm, 3.5 µm)
Mobile Phase A 0.1% v/v glacial acetic acid in 10% v/v methanol (B129727) in water
Mobile Phase B 40% v/v methanol in acetonitrile
Flow Rate 0.35 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Total Run Time 6.0 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
1.09010
3.01090
4.51090
4.69010
6.09010
Mass Spectrometry Conditions

Detection and quantification are performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

Instrumentation:

  • Triple Quadrupole Mass Spectrometer

  • Electrospray Ionization (ESI) Source

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 kV
Source Temperature 550°C
Gas Flow (GS1 and GS2) 50 and 65 arbitrary units, respectively
Curtain Gas 35 arbitrary units (Nitrogen)
Collision Gas 8 arbitrary units (Nitrogen)

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Rosuvastatin482.1258.1
Rosuvastatin-d6 (IS)488.2258.2
Rosuvastatin LactoneNot explicitly provided, but expected to be similar to RosuvastatinNot explicitly provided, but expected to be similar to Rosuvastatin
N-desmethyl RosuvastatinNot explicitly providedNot explicitly provided

Quantitative Data Summary

The method demonstrates excellent linearity and recovery for the quantification of rosuvastatin.[1][2] Similar performance is expected for the d6-lactone metabolite due to its structural similarity.

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)Mean Extraction Recovery (%)
Rosuvastatin0.1 - 100≥ 0.996488.0 - 106
Rosuvastatin Lactone0.1 - 100≥ 0.996488.0 - 106

Experimental Workflow Diagram

experimental_workflow plasma_sample Plasma Sample (200 µL) add_is Add Internal Standard (Rosuvastatin-d6) plasma_sample->add_is vortex1 Vortex (30s) add_is->vortex1 protein_precipitation Add Acetonitrile (750 µL) (Protein Precipitation) vortex1->protein_precipitation vortex2 Vortex (5 min) protein_precipitation->vortex2 centrifuge Centrifuge (14,000 rpm, 5 min) vortex2->centrifuge supernatant_transfer Transfer Supernatant (700 µL) centrifuge->supernatant_transfer evaporation Evaporate to Dryness (Nitrogen, 40°C) supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase (200 µL) evaporation->reconstitution analysis UPLC-MS/MS Analysis reconstitution->analysis data_processing Data Processing and Quantification analysis->data_processing

Caption: Experimental workflow for the extraction and analysis of rosuvastatin.

Conclusion

The presented UPLC-MS/MS method provides a reliable and high-throughput solution for the simultaneous quantification of rosuvastatin and its d6-lactone metabolite in human plasma. The simple sample preparation, rapid chromatographic separation, and sensitive detection make it highly suitable for routine use in clinical and pharmaceutical research settings. The detailed protocol and validated performance characteristics ensure the generation of high-quality data for pharmacokinetic and drug metabolism studies.

References

Application of (3R,5R)-Rosuvastatin Lactone-d6 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosuvastatin (B1679574) is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, and is widely prescribed to manage dyslipidemia.[1] Understanding its pharmacokinetic (PK) profile, including the formation and elimination of its metabolites, is crucial for optimizing therapeutic efficacy and safety. The major metabolites of rosuvastatin include N-desmethyl rosuvastatin and rosuvastatin lactone.[2] The lactone form is a significant metabolite and its quantification is essential for a comprehensive pharmacokinetic assessment. Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using mass spectrometry, as they correct for variability in sample preparation and matrix effects. (3R,5R)-Rosuvastatin Lactone-d6 is the deuterated analog of the rosuvastatin lactone metabolite and serves as an ideal internal standard for its accurate quantification in biological matrices during pharmacokinetic studies.

This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies of rosuvastatin, focusing on bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Pharmacokinetic Parameters

The pharmacokinetic parameters of rosuvastatin and its lactone metabolite are summarized below. These values can vary based on factors such as dose, population, and co-administered drugs.

Table 1: Summary of Rosuvastatin Pharmacokinetic Parameters in Healthy Adults

ParameterValueReference
Time to Peak Plasma Concentration (tmax)3 - 5 hours[3][4]
Absolute Bioavailability~20%[4]
Protein Binding~88%[4]
Elimination Half-life (t1/2)~19 hours[4]
Major Route of ExcretionFeces (~90%)[2][4]

Table 2: Pharmacokinetic Data for Rosuvastatin and its Metabolites after Single Oral Doses in Healthy Chinese Volunteers

AnalyteDose (mg)Cmax (ng/mL) (Geometric Mean)AUC(0-t) (ng·h/mL) (Geometric Mean)Reference
Rosuvastatin58.3357.63[5]
Rosuvastatin1010.7688.89[5]
Rosuvastatin2019.17163.87[5]
Rosuvastatin Lactone5, 10, 20Concentrations were well below those of rosuvastatinConcentrations were well below those of rosuvastatin[5]

Note: The concentrations of N-desmethyl rosuvastatin and rosuvastatin lactone were found to be significantly lower than the parent compound.[5]

Metabolic Pathway of Rosuvastatin

Rosuvastatin undergoes limited metabolism in the body, with approximately 10% of a dose being recovered as metabolites.[4] The primary metabolic pathways involve N-desmethylation and lactonization. The formation of rosuvastatin lactone is a key metabolic step.

Rosuvastatin Rosuvastatin (Active Drug) N_Desmethyl N-desmethyl Rosuvastatin (Metabolite) Rosuvastatin->N_Desmethyl CYP2C9 Lactone Rosuvastatin Lactone (Metabolite) Rosuvastatin->Lactone Lactonization

Figure 1. Simplified metabolic pathway of Rosuvastatin.

Experimental Workflow for a Pharmacokinetic Study

A typical workflow for a pharmacokinetic study involving the quantification of rosuvastatin and its lactone metabolite is depicted below.

cluster_pre_analysis Pre-analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-analytical Phase Dosing Dosing of Rosuvastatin to Subjects Sampling Timed Blood Sample Collection Dosing->Sampling Processing Plasma Separation and Storage at -80°C Sampling->Processing Preparation Plasma Sample Preparation (Protein Precipitation or LLE) + Addition of Internal Standards (Rosuvastatin-d6 & Rosuvastatin Lactone-d6) Processing->Preparation LC_MS LC-MS/MS Analysis Preparation->LC_MS Quantification Quantification of Rosuvastatin and Rosuvastatin Lactone LC_MS->Quantification PK_Analysis Pharmacokinetic Analysis (Calculation of Cmax, AUC, t1/2) Quantification->PK_Analysis Reporting Data Reporting and Interpretation PK_Analysis->Reporting

References

Application Note: High-Throughput Bioanalytical Method for Rosuvastatin in Human Plasma using (3R,5R)-Rosuvastatin Lactone-d6 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive bioanalytical method for the quantification of rosuvastatin (B1679574) in human plasma. The method utilizes a simple and efficient protein precipitation extraction procedure followed by rapid chromatographic separation using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). (3R,5R)-Rosuvastatin Lactone-d6 is employed as the stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The method was validated according to regulatory guidelines and demonstrated excellent performance in terms of linearity, precision, accuracy, and recovery. This high-throughput assay is suitable for pharmacokinetic and bioequivalence studies of rosuvastatin.

Introduction

Rosuvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, and is widely prescribed for the treatment of dyslipidemia.[1][2] Accurate and reliable quantification of rosuvastatin in biological matrices is crucial for pharmacokinetic assessments and clinical monitoring. This application note presents a validated LC-MS/MS method for the determination of rosuvastatin in human plasma, utilizing this compound as the internal standard to correct for matrix effects and variability in sample processing. The lactone form is a major related substance of rosuvastatin, and its deuterated analog serves as an ideal internal standard.[2][3]

Experimental

Materials and Reagents
  • Rosuvastatin calcium reference standard was sourced commercially.

  • This compound was used as the internal standard (IS).

  • HPLC-grade methanol (B129727) and acetonitrile (B52724) were purchased from a reputable supplier.

  • Formic acid (analytical grade) was used.

  • Human plasma (with K2EDTA as anticoagulant) was obtained from an accredited biobank.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for the analysis.[4][5]

LC-MS/MS Conditions

The following tables summarize the optimized liquid chromatography and mass spectrometry parameters.

Table 1: Liquid Chromatography Parameters

ParameterCondition
HPLC Column C18 column (e.g., 50 mm x 4.6 mm, 5 µm)[4]
Mobile Phase A 0.1% Formic Acid in Water[4]
Mobile Phase B Acetonitrile[4]
Gradient Isocratic or gradient elution suitable for separation
Flow Rate 0.4 mL/min[4]
Injection Volume 5 µL
Column Temp. 40 °C
Autosampler Temp 10 °C[6]
Run Time Approximately 3.5 minutes[4]

Table 2: Mass Spectrometry Parameters

ParameterRosuvastatinThis compound (IS)
Ionization Mode ESI Positive[4]ESI Positive
MRM Transition m/z 482.1 → 258.1[4]m/z 488.2 → 258.2[4]
Dwell Time 200 ms200 ms
Declustering Potential (DP) 55 V[4]55 V (representative)
Collision Energy (CE) 40 V[4]40 V (representative)
Curtain Gas 20 psi[4]20 psi
Nebulizer Gas (GS1) 35 psi[4]35 psi
Drying Gas (GS2) 45 psi[4]45 psi
Source Temperature 500 °C500 °C

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare primary stock solutions of rosuvastatin and this compound in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the rosuvastatin stock solution with a 50:50 methanol:water mixture to create working solutions for calibration standards and QC samples. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 300 ng/mL) in the same diluent.[4]

  • Calibration Standards and QC Samples: Spike blank human plasma with the rosuvastatin working solutions to achieve final concentrations for the calibration curve (e.g., 0.5 - 200 ng/mL).[4] Prepare QC samples at low, medium, and high concentrations in a similar manner.[4]

Sample Preparation Protocol (Protein Precipitation)
  • Aliquot 200 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (e.g., 300 ng/mL of this compound) to each tube and vortex for 30 seconds.[4]

  • Add 750 µL of acetonitrile to each tube to precipitate the plasma proteins.[4]

  • Vortex the mixture for 5 minutes.

  • Centrifuge the tubes at 14,000 rpm for 5 minutes to pellet the precipitated proteins.[4]

  • Transfer 700 µL of the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.[4]

  • Reconstitute the dried residue with 200 µL of the mobile phase.[4]

  • Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Results and Discussion

The developed method demonstrated excellent performance for the quantification of rosuvastatin in human plasma. The use of the deuterated internal standard, this compound, effectively compensated for any variability during sample preparation and ionization.

Method Validation Summary

The following table summarizes the key validation parameters for the bioanalytical method.

Table 3: Method Validation Quantitative Data Summary

ParameterResult
Linearity Range 0.5 - 200 ng/mL[4]
Correlation Coefficient (r²) > 0.99[7]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[4]
Intra-day Precision (%RSD) < 15%[7]
Inter-day Precision (%RSD) < 15%[7]
Accuracy (% Bias) Within ±15%[7]
Mean Recovery > 85%
Matrix Effect Minimal and compensated by IS
Stability (Freeze-Thaw, Bench-Top, Long-Term) Stable under typical laboratory conditions[6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (200 µL) add_is Add IS (this compound) plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Supernatant Transfer centrifuge->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection chromatography Chromatographic Separation (C18) injection->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection quantification Data Quantification detection->quantification

Caption: Experimental workflow for the bioanalytical method.

logical_relationship rosuvastatin Rosuvastatin (Analyte) lc_ms LC-MS/MS System rosuvastatin->lc_ms lactone_d6 (3R,5R)-Rosuvastatin Lactone-d6 (Internal Standard) lactone_d6->lc_ms data Peak Area Ratio (Analyte/IS) lc_ms->data concentration Rosuvastatin Concentration data->concentration

Caption: Logical relationship for quantification.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of rosuvastatin in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method is well-suited for high-throughput analysis in clinical and research settings for pharmacokinetic and bioequivalence studies.

References

Application Notes and Protocols for (3R,5R)-Rosuvastatin Lactone-d6 in Metabolic Stability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic stability is a critical parameter assessed during drug discovery and development, providing insights into a compound's susceptibility to biotransformation by drug-metabolizing enzymes. (3R,5R)-Rosuvastatin Lactone-d6 is a deuterated analog of rosuvastatin (B1679574) lactone, a significant metabolite of the widely prescribed cholesterol-lowering drug, rosuvastatin. Due to its isotopic labeling, this compound serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods. Its use is pivotal for the accurate quantification of rosuvastatin lactone formation in in vitro metabolic stability assays, thereby enabling a precise evaluation of rosuvastatin's metabolic profile.

Rosuvastatin undergoes limited metabolism in humans, with approximately 10% of a dose recovered as metabolites.[1] The primary metabolic pathways involve N-desmethylation to N-desmethyl rosuvastatin, principally mediated by the cytochrome P450 enzyme CYP2C9, and lactonization to rosuvastatin lactone.[1][2] The formation of rosuvastatin lactone can occur via a glucuronide intermediate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs), specifically UGT1A1, UGT1A3, and UGT2B7.[3][4] Understanding the kinetics of lactone formation is crucial as the lactone form may be associated with toxicity.[3]

These application notes provide a comprehensive protocol for conducting metabolic stability assays of rosuvastatin using human liver microsomes, with a focus on quantifying the formation of rosuvastatin lactone using this compound as an internal standard.

Key Applications

  • Internal Standard for Bioanalysis: The primary application of this compound is as an internal standard in LC-MS/MS methods for the precise and accurate quantification of rosuvastatin lactone in complex biological matrices, such as microsomal incubation mixtures.

  • Metabolic Stability Assessment: Facilitates the determination of the rate of formation of rosuvastatin lactone from rosuvastatin in in vitro systems like human liver microsomes (HLM), providing data on the compound's metabolic clearance pathway.

  • Reaction Phenotyping: Can be used in assays with specific recombinant human CYP or UGT enzymes to identify the key enzymes responsible for rosuvastatin lactonization.

  • Drug-Drug Interaction Studies: Enables the accurate measurement of changes in rosuvastatin lactone formation in the presence of potential inhibitors or inducers of the metabolizing enzymes.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability of Rosuvastatin in Human Liver Microsomes (HLM)

This protocol describes the procedure for assessing the metabolic stability of rosuvastatin by monitoring its depletion and the formation of its lactone metabolite over time in a human liver microsomal incubation.

Materials and Reagents:

  • Rosuvastatin

  • This compound (as internal standard)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic Acid, LC-MS grade

  • Purified water

  • 96-well incubation plates

  • 96-well deep-well plates for sample collection

  • Centrifuge capable of handling 96-well plates

  • Incubator shaker set to 37°C

  • LC-MS/MS system

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_quenching Sample Processing cluster_analysis Analysis prep_rosuvastatin Prepare Rosuvastatin Stock Solution pre_incubation Pre-incubate HLM and Rosuvastatin at 37°C prep_rosuvastatin->pre_incubation prep_hlm Prepare HLM Suspension prep_hlm->pre_incubation prep_nadph Prepare NADPH Regenerating System initiate_reaction Initiate Reaction with NADPH prep_nadph->initiate_reaction pre_incubation->initiate_reaction time_points Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) initiate_reaction->time_points quench Quench Reaction with Cold Acetonitrile containing Internal Standard (this compound) time_points->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant lcms_analysis Analyze by LC-MS/MS transfer_supernatant->lcms_analysis data_analysis Data Analysis (Calculate % Remaining, t½, CLint) lcms_analysis->data_analysis

Caption: Workflow for the in vitro metabolic stability assay of rosuvastatin.

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 mM stock solution of rosuvastatin in a suitable solvent (e.g., DMSO or Methanol).

    • Prepare a working solution of rosuvastatin by diluting the stock solution in potassium phosphate buffer.

    • Prepare the internal standard (IS) solution of this compound at a concentration of 100 ng/mL in cold acetonitrile. This will also serve as the quenching solution.

    • Thaw the pooled human liver microsomes on ice and dilute to a final protein concentration of 1 mg/mL in potassium phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the rosuvastatin working solution and the HLM suspension.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200 µL with a final rosuvastatin concentration of 1 µM and a final HLM protein concentration of 0.5 mg/mL.

    • Include control incubations without the NADPH regenerating system to assess non-enzymatic degradation.

  • Time-Course Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 25 µL) from the incubation mixture.

    • Immediately add the aliquot to a well of a 96-well deep-well plate containing a larger volume (e.g., 100 µL) of the cold acetonitrile with the internal standard to quench the reaction and precipitate the proteins.

  • Sample Preparation for LC-MS/MS Analysis:

    • Vortex the deep-well plate for 2 minutes.

    • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis for Rosuvastatin and Rosuvastatin Lactone

Instrumentation:

  • A validated LC-MS/MS system equipped with a triple quadrupole mass spectrometer and an electrospray ionization (ESI) source.

LC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to separate rosuvastatin and its lactone metabolite.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Conditions (Example - Positive Ion Mode):

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Rosuvastatin482.2258.1
Rosuvastatin Lactone464.2258.1
This compound (IS)470.2264.1

Note: The exact m/z transitions should be optimized for the specific instrument used.

Data Analysis:

  • Integrate the peak areas for rosuvastatin, rosuvastatin lactone, and the internal standard.

  • Calculate the peak area ratio of each analyte to the internal standard.

  • Determine the percentage of rosuvastatin remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percentage of rosuvastatin remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Data Presentation

The following table presents representative data from an in vitro metabolic stability assay of rosuvastatin with human liver microsomes.

Time (minutes)% Rosuvastatin RemainingConcentration of Rosuvastatin Lactone (ng/mL)
01000.0
592.58.2
1578.122.5
3061.339.8
4548.952.1
6038.261.5

Calculated Parameters:

ParameterValue
Half-life (t½)51.7 min
Intrinsic Clearance (CLint)26.8 µL/min/mg protein

Rosuvastatin Metabolism Signaling Pathway

G Rosuvastatin Rosuvastatin N_Desmethyl_Rosuvastatin N-Desmethyl Rosuvastatin Rosuvastatin->N_Desmethyl_Rosuvastatin CYP2C9 Rosuvastatin_Glucuronide Rosuvastatin Acyl Glucuronide Rosuvastatin->Rosuvastatin_Glucuronide UGT1A1, UGT1A3 Rosuvastatin_Lactone (3R,5R)-Rosuvastatin Lactone Rosuvastatin_Glucuronide->Rosuvastatin_Lactone Intramolecular Rearrangement

Caption: Major metabolic pathways of rosuvastatin.

Conclusion

The use of this compound as an internal standard is essential for the reliable quantification of rosuvastatin lactone formation in metabolic stability assays. The provided protocols offer a robust framework for researchers to assess the metabolic profile of rosuvastatin, which is a critical step in understanding its pharmacokinetics and potential for drug-drug interactions. Accurate determination of metabolic stability aids in the prediction of in vivo clearance and informs dose selection in clinical settings.

References

Application Note: Solid Phase Extraction of (3R,5R)-Rosuvastatin Lactone-d6

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust solid phase extraction (SPE) protocol for the selective isolation and purification of (3R,5R)-Rosuvastatin Lactone-d6 from biological matrices, such as human plasma. The method is designed for researchers, scientists, and drug development professionals requiring a reliable sample preparation technique for downstream quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol emphasizes the stability of the lactone form and aims to minimize the potential for hydrolysis back to the parent rosuvastatin (B1679574) acid.

Introduction

Rosuvastatin is a widely prescribed medication for the treatment of hypercholesterolemia.[1] Its major metabolite is the lactone form, and deuterated standards such as this compound are essential for accurate quantification in pharmacokinetic and bioequivalence studies. The interconversion between rosuvastatin and its lactone is pH and solvent-dependent, presenting a challenge for analytical methods.[2][3][4] This SPE protocol is optimized to maintain the integrity of the lactone structure throughout the extraction process. The use of a polymeric SPE sorbent provides high recovery and clean extracts, suitable for sensitive LC-MS/MS analysis.

Chemical Structures

This compound is the deuterated internal standard for the lactone metabolite of rosuvastatin. Understanding its structure is key to developing an effective extraction method.

Experimental Workflow

The following diagram illustrates the major steps in the solid phase extraction protocol for this compound.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid Phase Extraction cluster_analysis Analysis Sample Plasma Sample (e.g., 100 µL) Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Loading Sample Loading (Diluted Supernatant) Supernatant->Loading Conditioning SPE Cartridge Conditioning (Methanol followed by Water) Conditioning->Loading Washing Washing Step (e.g., Water/Methanol (B129727) mixture) Loading->Washing Elution Elution (e.g., Acetonitrile) Washing->Elution Evaporation Solvent Evaporation Elution->Evaporation Reconstitution Reconstitution (in Mobile Phase) Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Experimental workflow for the solid phase extraction of this compound.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific matrices and analytical instrumentation.

Materials and Reagents:

  • SPE Cartridges: Polymeric reversed-phase (e.g., Waters Oasis HLB, Agilent Bond Elut Plexa)

  • This compound standard

  • Human Plasma (or other biological matrix)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized Water (18 MΩ·cm)

  • Formic Acid (optional, for pH adjustment)

  • Centrifuge

  • Positive Pressure Manifold or Vacuum Manifold for SPE

  • Nitrogen Evaporator

Protocol Steps:

  • Sample Pre-treatment:

    • To 100 µL of plasma sample, add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water. Do not allow the sorbent bed to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

    • Apply gentle vacuum or positive pressure to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

    • Dry the cartridge under vacuum or positive pressure for 1-2 minutes to remove excess water.

  • Elution:

    • Elute the this compound from the cartridge with 1 mL of acetonitrile into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase of the LC-MS/MS system.

    • Vortex briefly and transfer to an autosampler vial for analysis.

Quantitative Data Summary

The following table summarizes expected performance data for the SPE method based on similar assays for rosuvastatin and its metabolites.[5] Actual results may vary depending on the specific experimental conditions.

ParameterThis compound
Recovery > 85%
Precision (RSD) < 15%
Matrix Effect < 15%

Logical Relationships in Solvent Selection

The choice of solvents is critical for the successful extraction and stability of the lactone. The following diagram illustrates the rationale behind solvent selection at different stages of the SPE process.

Solvent_Logic cluster_solvents Solvent Properties and Function cluster_steps SPE Steps Aprotic Aprotic Solvents (e.g., Acetonitrile) LactoneStability Lactone Stability Favored Aprotic->LactoneStability Protic Protic Solvents (e.g., Methanol, Water) HydrolysisRisk Potential for Hydrolysis Protic->HydrolysisRisk Precipitation Protein Precipitation Precipitation->Aprotic Maintains Lactone Washing Washing Washing->Protic Removes Polar Impurities Elution Elution Elution->Aprotic Efficient Elution

Caption: Rationale for solvent selection in the SPE protocol for rosuvastatin lactone.

Conclusion

This application note provides a comprehensive and detailed protocol for the solid phase extraction of this compound. By carefully selecting the SPE sorbent and optimizing the solvent conditions, this method ensures high recovery, excellent purity, and the stability of the lactone analyte, making it suitable for high-throughput bioanalytical applications.

References

Application Notes and Protocols for the Use of (3R,5R)-Rosuvastatin Lactone-d6 in Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of pharmacokinetics and bioequivalence (BE) studies, the precise and accurate quantification of drug concentrations in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the analytical technique of choice due to its high sensitivity and selectivity.[1] A critical component of a robust LC-MS/MS bioanalytical method is the use of a suitable internal standard (IS). Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are widely recognized as the gold standard for quantitative bioanalysis.[1][2] This document provides detailed application notes and protocols for the use of (3R,5R)-Rosuvastatin Lactone-d6 as an internal standard in the bioequivalence studies of Rosuvastatin.

This compound is a deuterated analog of a major metabolite of Rosuvastatin. Its physicochemical properties are nearly identical to the analyte, Rosuvastatin, and its corresponding lactone metabolite. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variability throughout the analytical process.[3]

Principle of a Deuterated Internal Standard

A deuterated internal standard is a form of the analyte molecule where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[3] This substitution increases the molecular weight of the compound, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer.[1] Because the deuterated IS and the analyte co-elute and exhibit nearly identical behavior during extraction, chromatography, and ionization, any variability in the analytical process affects both compounds equally.[1] By measuring the ratio of the analyte's peak area to the internal standard's peak area, precise and accurate quantification can be achieved.[1]

The use of a stable isotope-labeled internal standard is strongly recommended by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[3][4]

Experimental Protocols

This section outlines a typical protocol for a bioequivalence study of Rosuvastatin using this compound as an internal standard.

1. Materials and Reagents

  • Analyte: Rosuvastatin Calcium reference standard

  • Internal Standard: this compound

  • Biological Matrix: Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Solvents: HPLC grade methanol (B129727), acetonitrile (B52724), and water; analytical grade formic acid.

  • Extraction Solvent: Methyl-tert-butyl ether (MTBE) or ethyl acetate (B1210297).[5][6]

  • Reconstitution Solvent: Mobile phase or a mixture of acetonitrile and water.

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole tandem mass spectrometer (LC-MS/MS).

  • Analytical column: A C18 reversed-phase column (e.g., Kromasil, 5µ, 100×4.6mm).[5]

3. Preparation of Stock and Working Solutions

  • Rosuvastatin Stock Solution (1 mg/mL): Accurately weigh and dissolve Rosuvastatin Calcium in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Rosuvastatin stock solution with a 50:50 mixture of methanol and water to create calibration curve (CC) standards and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the IS stock solution with methanol to achieve a final concentration of approximately 10-20 ng/mL.

4. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw frozen human plasma samples at room temperature.

  • Pipette 200 µL of plasma into a clean microcentrifuge tube.

  • Add 20 µL of the internal standard working solution to all samples except for the blank matrix.

  • Vortex mix for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., MTBE).

  • Vortex mix for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of reconstitution solvent.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Conditions

  • HPLC Conditions:

    • Mobile Phase: A gradient or isocratic mixture of 5mM Ammonium acetate in water (pH 3.5, adjusted with formic acid) and acetonitrile. A typical composition is a 10:90 (v/v) ratio of the aqueous to the organic phase.[5]

    • Flow Rate: 0.8 mL/min.[5]

    • Injection Volume: 10-20 µL.[6]

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Rosuvastatin: m/z 482.2 → 258.2[5][7]

      • This compound: A specific transition would be determined by direct infusion, but for a d6 variant of the lactone, it would be approximately m/z 469.5 → [fragment]. For Rosuvastatin-d6, a common transition is m/z 488.2 → 264.2.[7][8]

    • Ion Source Parameters: Optimized for the specific instrument, including ion spray voltage, gas flows, and temperature.

Data Presentation

The following tables summarize typical quantitative data from a validated bioanalytical method for Rosuvastatin in human plasma.

Table 1: Calibration Curve and Linearity

ParameterValue
Linearity Range0.1 - 60 ng/mL
Correlation Coefficient (r²)≥ 0.99
Weighting1/x²

Table 2: Precision and Accuracy for Quality Control Samples

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.1< 15%< 15%85-115%
Low QC0.3< 10%< 10%90-110%
Mid QC15< 10%< 10%90-110%
High QC50< 10%< 10%90-110%

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation.

Table 3: Recovery and Matrix Effect

Analyte/ISMean Extraction Recovery (%)Matrix Effect (%)
Rosuvastatin> 85%95-105%
This compound> 85%95-105%

Visualizations

Diagram 1: Bioequivalence Study Workflow

cluster_study_design Study Design cluster_bioanalysis Bioanalytical Phase cluster_pk_stats Pharmacokinetic & Statistical Analysis A Subject Screening & Enrollment B Randomized Crossover Dosing (Test & Reference Formulations) A->B C Serial Blood Sampling B->C D Plasma Sample Preparation (Addition of IS) C->D E LC-MS/MS Analysis D->E F Concentration Determination E->F G Pharmacokinetic Parameter Calculation (AUC, Cmax) F->G H Statistical Analysis (ANOVA) G->H I Bioequivalence Conclusion H->I

Caption: Workflow of a typical bioequivalence study.

Diagram 2: Principle of Quantification with a Deuterated Internal Standard

cluster_process Analytical Process cluster_quant Quantification Analyte Analyte (Rosuvastatin) Extraction Sample Extraction Analyte->Extraction IS Internal Standard (IS) (this compound) IS->Extraction LC LC Separation Extraction->LC MS MS/MS Detection LC->MS Ratio Peak Area Ratio (Analyte / IS) MS->Ratio Conc Concentration Calculation Ratio->Conc

Caption: Quantification using a deuterated internal standard.

References

Troubleshooting & Optimization

Technical Support Center: Quantification of (3R,5R)-Rosuvastatin Lactone-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of (3R,5R)-Rosuvastatin Lactone-d6 using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting compounds in the sample matrix (e.g., plasma, urine).[1][2] This can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification of this compound.[2] The primary cause of matrix effects is often endogenous components of the biological sample, such as phospholipids, salts, and metabolites, that interfere with the ionization process in the mass spectrometer source.[1]

Q2: Why is this compound used as an internal standard, and can it still be affected by matrix effects?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is ideal because it has nearly identical chemical and physical properties to the analyte of interest ((3R,5R)-Rosuvastatin Lactone). It will therefore co-elute and experience similar matrix effects. By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be compensated for, leading to more accurate and precise results.[2][3] However, even with a SIL-IS, severe matrix effects can still impact the assay's sensitivity and reproducibility if the signal for either the analyte or the IS is significantly suppressed.[4]

Q3: What are the common sample preparation techniques to minimize matrix effects for Rosuvastatin (B1679574) and its metabolites?

A3: Several sample preparation techniques can be employed to reduce matrix interferences:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering components and concentrating the analyte.[1][5][6]

  • Liquid-Liquid Extraction (LLE): LLE separates the analyte from the sample matrix based on its solubility in immiscible liquids. It is effective at removing non-polar interferences.[6][7]

  • Protein Precipitation (PPT): This is a simpler but generally less clean method where a solvent (e.g., acetonitrile, methanol) is added to precipitate proteins. While quick, it may not effectively remove other matrix components like phospholipids.[6][8]

  • Supported Liquid Extraction (SLE): This technique offers a faster and more automated alternative to LLE, with studies on rosuvastatin showing superior extraction recovery and lower matrix effects compared to LLE.[7]

Q4: How can chromatographic conditions be optimized to reduce matrix effects?

A4: Optimizing the liquid chromatography (LC) separation is a critical step. By achieving chromatographic separation of the analyte from the bulk of the matrix components, the likelihood of ion suppression or enhancement is reduced.[9][10] This can be accomplished by:

  • Adjusting the mobile phase composition and gradient.

  • Using a column with a different stationary phase chemistry (e.g., C18, Phenyl).[8]

  • Modifying the flow rate.

  • Employing techniques like ultra-high-performance liquid chromatography (UPLC) for better resolution and peak shapes.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Poor Peak Shape or Tailing Co-eluting matrix components interfering with chromatography.Optimize the LC gradient to better separate the analyte from interferences.[11] Evaluate a different LC column chemistry.[8] Improve sample cleanup with a more rigorous extraction method (e.g., switch from PPT to SPE).[1][6]
High Variability in Results (Poor Precision) Inconsistent matrix effects between samples.Use a stable isotope-labeled internal standard like this compound if not already in use.[2][3] Enhance sample preparation to more effectively remove matrix components. Supported Liquid Extraction (SLE) has shown good reproducibility for rosuvastatin.[7] Dilute the sample extract to reduce the concentration of interfering matrix components.[4][9]
Low Analyte Response (Ion Suppression) Co-eluting endogenous compounds (e.g., phospholipids) suppressing the analyte signal.Modify the chromatographic method to separate the analyte from the suppression zone. A post-column infusion experiment can identify these zones.[9] Implement a sample preparation technique specifically designed to remove phospholipids, such as HybridSPE.[1] Switch to a different ionization source or optimize source parameters (e.g., spray voltage, gas flows).[9][10]
Inaccurate Quantification (Poor Accuracy) Significant ion enhancement or suppression not fully compensated by the internal standard.Evaluate different lots of blank matrix to assess the relative matrix effect. Prepare calibration standards in the same matrix as the samples (matrix-matched calibration) to compensate for consistent matrix effects.[4] Further optimize the sample cleanup procedure to remove the source of the interference.[6]

Quantitative Data Summary

The following table summarizes recovery and matrix effect data from studies on rosuvastatin and its lactone, which can serve as a benchmark when developing methods for this compound.

Analyte Sample Preparation Method Extraction Recovery (%) Matrix Effect (%) Reference
RosuvastatinSupported Liquid Extraction (SLE)96.312.7[7]
RosuvastatinLiquid-Liquid Extraction (LLE)60-36.7[7]
RosuvastatinLiquid-Liquid Extraction (LLE)79.7 - 85.7Not significantly affected[3]
Rosuvastatin Acid, Rosuvastatin-5S-LactoneProtein Precipitation (PPT)88.0 - 106Not specified, but method was stable[8]
RosuvastatinVolumetric Absorptive Microsampling (VAMS) followed by extraction>85Not specified, but method had adequate precision and accuracy[12]

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is a general guideline based on methods used for rosuvastatin analysis.[7]

  • Sample Aliquoting: Pipette 100 µL of plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the working solution of this compound.

  • pH Adjustment: Acidify the plasma using an appropriate buffer (e.g., ammonium (B1175870) acetate (B1210297) pH 4.0) to enhance extraction recovery.[7]

  • Extraction: Add 1 mL of ethyl acetate, vortex for 5 minutes, and centrifuge at 4000 rpm for 10 minutes.

  • Analyte Collection: Transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.[3]

Protocol 2: Evaluation of Matrix Effect

This protocol describes a standard method to quantify the matrix effect.[3]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare the analyte and internal standard in the reconstitution solvent at a known concentration.

    • Set B (Post-Extraction Spike): Extract blank plasma samples using the developed sample preparation method. Spike the analyte and internal standard into the dried extract during the reconstitution step at the same concentration as Set A.

    • Set C (Spiked Sample): Spike the analyte and internal standard into blank plasma before the extraction process.

  • Analysis: Analyze all three sets of samples via LC-MS/MS.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Extraction Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Visualizations

Workflow_for_Addressing_Matrix_Effects Workflow for Addressing Matrix Effects cluster_problem Problem Identification cluster_investigation Investigation cluster_optimization Optimization Strategies cluster_validation Validation Problem Inaccurate or Imprecise Quantification Results Eval_ME Evaluate Matrix Effect (Post-Extraction Spike) Problem->Eval_ME Eval_Recovery Evaluate Extraction Recovery Problem->Eval_Recovery Opt_SamplePrep Optimize Sample Preparation (SPE, LLE, SLE) Eval_ME->Opt_SamplePrep Opt_Chroma Optimize Chromatography (Gradient, Column) Eval_ME->Opt_Chroma Eval_Recovery->Opt_SamplePrep Revalidate Re-validate Method (Accuracy, Precision) Opt_SamplePrep->Revalidate Opt_Chroma->Revalidate Use_IS Use Stable Isotope-Labeled Internal Standard Use_IS->Revalidate Success Successful Quantification Revalidate->Success

Caption: Troubleshooting workflow for matrix effects.

Signaling_Pathway_of_Matrix_Effect Conceptual Pathway of Matrix Effect cluster_sample Biological Sample cluster_process Analytical Process cluster_outcome Outcome Analyte (3R,5R)-Rosuvastatin Lactone-d6 SamplePrep Sample Preparation (LLE, SPE, PPT) Analyte->SamplePrep Matrix Endogenous Components (Phospholipids, Salts, etc.) Matrix->SamplePrep Ionization ESI Source Matrix->Ionization Interference LC_Separation LC Separation SamplePrep->LC_Separation Co-elution Possible LC_Separation->Ionization Suppression Ion Suppression Ionization->Suppression Enhancement Ion Enhancement Ionization->Enhancement Detector MS Detector Signal Ionization->Detector Suppression->Detector Decreased Signal Enhancement->Detector Increased Signal

Caption: How matrix components affect MS signal.

References

Technical Support Center: Optimizing Peak Shape for (3R,5R)-Rosuvastatin Lactone-d6 in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the chromatographic peak shape of (3R,5R)-Rosuvastatin Lactone-d6 in your High-Performance Liquid Chromatography (HPLC) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common peak shape issues encountered when analyzing this compound by HPLC?

A1: The most common peak shape distortions are peak tailing, peak fronting, and peak broadening.[1] Peak tailing is characterized by an asymmetry where the latter half of the peak is wider, while peak fronting shows a broader first half.[2] Peak broadening results in a wider peak with reduced height, which can compromise sensitivity and resolution.

Q2: What are the primary causes of peak tailing for this compound?

A2: Peak tailing for compounds like rosuvastatin (B1679574) lactone, which may have basic functional groups, is often caused by secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[3][4] Other potential causes include column overload, a partially blocked column frit, or extra-column dead volume.[5]

Q3: How can I prevent peak fronting in my chromatogram?

A3: Peak fronting is commonly a result of column overloading, where too much sample is injected.[6] It can also be caused by incompatibility between the sample solvent and the mobile phase; the sample solvent should ideally be weaker than or the same as the mobile phase.[6] In some cases, physical degradation of the column bed can also lead to fronting.[6]

Q4: My peaks are broad. What should I investigate?

A4: Broad peaks can be a sign of column deterioration, such as a loss of stationary phase or contamination.[7] Other factors to consider are a mobile phase composition that is too strong, a flow rate that is too high, or an elevated column temperature.[8] Sample diffusion in the system can also contribute to peak broadening.[1]

Q5: What type of HPLC column is recommended for the analysis of rosuvastatin and its lactone impurity?

A5: Reversed-phase C18 columns are widely used and have shown good separation for rosuvastatin and its lactone impurity.[9] Specifically, columns like the Sunfire C18 have been reported to provide excellent separation and peak shape.[9] Using end-capped C18 columns can help minimize interactions with residual silanols, which is a common cause of peak tailing.[10]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common peak shape problems.

Guide 1: Troubleshooting Peak Tailing

Caption: Workflow for troubleshooting peak tailing.

Potential Cause Troubleshooting Step Expected Outcome
Column Overload Reduce the injection volume or dilute the sample.[10]Symmetrical peak shape is restored.
Secondary Silanol Interactions Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte.[10] Using a mobile phase with a low pH (e.g., pH ≤ 3) can suppress silanol ionization.[2]Tailing is reduced due to consistent ionization of the analyte and suppression of silanol activity.
Use a column with fewer residual silanols, such as a modern, high-purity, end-capped C18 column.[10]Improved peak symmetry due to minimized secondary interactions.
Add a competitive base like triethylamine (B128534) (e.g., ≥20 mM) to the mobile phase to mask active silanol groups.[2]Tailing is minimized as the modifier competes for active sites.
Column Contamination/Frit Blockage Use a guard column to protect the analytical column.[10] If tailing persists, backflush the column or replace the inlet frit.[5]Improved peak shape and column performance.
Extra-Column Volume Minimize the length and internal diameter of tubing connecting the injector, column, and detector.[4]Sharper peaks due to reduced band broadening outside the column.
Guide 2: Troubleshooting Peak Fronting

Caption: Workflow for troubleshooting peak fronting.

Potential Cause Troubleshooting Step Expected Outcome
Mass Overload Dilute the sample or reduce the injection volume.[6]Restoration of a symmetrical peak shape.
Sample Solvent Incompatibility The sample solvent should be of similar or weaker strength than the mobile phase.[6] Dissolve the sample in the mobile phase whenever possible.[10]Improved peak shape as the analyte band is properly focused at the column head.
Column Collapse This can occur with highly aqueous mobile phases (>95% water) on some reversed-phase columns. Flush the column with 100% acetonitrile (B52724) to try and regenerate the stationary phase.[6] Use columns designed for highly aqueous conditions if necessary.[6]Retention time and peak shape may be restored. If not, the column may be permanently damaged.
Poorly Packed Column If fronting is observed for all peaks, it may indicate a problem with the column packing.[5]Replacing the column with a new, well-packed one should resolve the issue.

Experimental Protocols

Protocol 1: HPLC Method for Rosuvastatin and its Lactone Impurity

This protocol is a starting point based on a validated method for rosuvastatin and its lactone impurity.[9] Optimization may be required for this compound.

Chromatographic Conditions:

Parameter Condition
Column Sunfire C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile: Methanol (B129727) (50:50 v/v)
Gradient A gradient elution may be optimal for separating the lactone from rosuvastatin. Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B.
Flow Rate 1.0 mL/min (typical starting point)
Detection Wavelength 242 nm
Column Temperature 30°C (can be optimized)[11]
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution with the initial mobile phase composition to the desired working concentration.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Protocol 2: Systematic Optimization of Peak Shape

Caption: Experimental workflow for peak shape optimization.

  • Establish a Baseline: Analyze your sample using the initial method (Protocol 1). Calculate the asymmetry factor or tailing factor. A value of 1.0 indicates a perfectly symmetrical peak. The USP tailing factor should ideally be ≤ 2.[12]

  • Mobile Phase pH Adjustment: If peak tailing is observed, adjust the pH of the aqueous portion of the mobile phase. Since rosuvastatin contains a carboxylic acid, a lower pH (e.g., 2.5-3.0 using phosphoric or formic acid) will ensure it is in a single protonated state, which can improve peak shape.[13][14]

  • Optimize Mobile Phase Composition: Vary the ratio of the organic solvent (acetonitrile/methanol) to the aqueous buffer. A weaker mobile phase (less organic) will increase retention time and may improve peak shape.

  • Adjust Column Temperature: Increasing the column temperature can decrease mobile phase viscosity, improve mass transfer, and potentially lead to sharper peaks. Try analyzing at different temperatures (e.g., 30°C, 35°C, 40°C).

  • Vary the Flow Rate: Lowering the flow rate can sometimes improve peak shape, although it will increase the run time.[8]

  • Evaluate Data: For each modification, inject the sample and compare the peak shape (asymmetry/tailing factor) and resolution to the baseline. The results can be summarized in a table for easy comparison.

Data Presentation Example:

Parameter Changed Condition Tailing Factor Resolution (from nearest peak)
Baseline pH 6.8, 40% ACN, 30°C1.81.9
pH pH 3.01.22.5
% Organic 35% ACN1.32.8
Temperature 40°C1.12.6

References

Technical Support Center: (3R,5R)-Rosuvastatin Lactone-d6 Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability and degradation of (3R,5R)-Rosuvastatin Lactone-d6 in various solution-based experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, the type of solvent used, exposure to light, and temperature. It is particularly susceptible to degradation under acidic and photolytic conditions.[1][2]

Q2: Under which pH conditions is this compound most stable and most labile?

A2: this compound, similar to its non-deuterated counterpart rosuvastatin (B1679574), is relatively stable in neutral and basic conditions. However, it undergoes significant degradation in acidic environments.[2][3] Acid-catalyzed hydrolysis is a major degradation pathway.[1][4]

Q3: What is the impact of different solvents on the stability of the compound?

A3: The choice of solvent can significantly affect the equilibrium between rosuvastatin and its lactone form. In aprotic solvents, the conversion of the acid form to the lactone is favored. In acidic aqueous mobile phases, the reverse reaction (hydrolysis of the lactone to the acid form) can occur.[5][6][7] Organic protic solvents like methanol (B129727) have been shown to provide a relatively stable environment for both the acid and lactone forms.[5][6][7]

Q4: Is this compound sensitive to light?

A4: Yes, the compound is known to be photolabile.[1][2] Exposure to UV and visible light can lead to the formation of diastereomeric dihydrophenanthrene derivatives as the main degradation products.[8][9] Therefore, it is crucial to protect solutions from light during experiments and storage.

Q5: What are the main degradation products of this compound?

A5: Under forced degradation conditions, several degradation products can be formed. The most common include the hydrolysis product (the corresponding carboxylic acid), isomers such as the 5-oxo isomer and anti-isomer, and photolytic degradation products like dihydrophenanthrene derivatives.[5][6] The lactone form itself is a major degradation product of rosuvastatin calcium under certain conditions.[5][6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in chromatogram Degradation of the compound due to improper sample handling or storage.Prepare fresh solutions and protect them from light and extreme temperatures. Ensure the pH of the solvent is appropriate (neutral to slightly basic for better stability). Use of organic protic solvents like methanol for extraction can enhance stability.[5][6]
Low assay value Degradation has occurred. This could be due to acidic conditions, exposure to light, or prolonged storage.Review the experimental protocol to identify potential stress factors. For analytical purposes, ensure that the extraction solvent does not promote degradation (e.g., avoid highly aqueous acidic solutions where hydrolysis can occur).[5][7]
Inconsistent results between replicates The stability of the compound in the chosen solvent system may be poor, leading to variable degradation over time.Evaluate the stability of the compound in the specific experimental medium over the typical duration of the experiment. Consider using a more stabilizing solvent system, such as methanol.[5][6] Ensure consistent light protection for all samples.
Formation of the open-ring acid form The lactone ring has hydrolyzed. This is common in aqueous solutions, especially under acidic conditions.[5][6]If the lactone form is the desired analyte, minimize contact with aqueous acidic environments. Use aprotic or protic organic solvents for sample preparation and analysis where possible.

Data Presentation

Table 1: Summary of Forced Degradation Studies on Rosuvastatin

(Data is based on studies of rosuvastatin calcium, which is expected to have a similar degradation profile to this compound)

Stress Condition Reagents and Conditions Extent of Degradation Major Degradation Products Reference
Acid Hydrolysis 0.1 N HCl at 80°C for 2 hoursSignificant DegradationFour major unknown degradation products[10]
Base Hydrolysis 0.5 N NaOH at 80°C for 6 hoursNo significant degradation-[10]
Oxidative 3% H₂O₂ at 80°C for 6 hoursNo significant degradationTwo unknown degradation products[10]
Thermal 100°C for 8 hoursNo significant degradation-[10]
Photolytic (UV) UV light exposureSignificant DegradationRosuvastatin anti-isomer and unknown impurities[10]

Experimental Protocols

Forced Degradation Study Protocol (General)

This protocol outlines a general procedure for conducting forced degradation studies on this compound, based on established methods for rosuvastatin.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

  • Acid Degradation: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl. Heat the solution at 80°C for 20 hours.[2] Cool, neutralize, and dilute to a suitable concentration for analysis.

  • Base Degradation: Mix an aliquot of the stock solution with an equal volume of 1 N NaOH. Heat the solution at 80°C for 20 hours.[2] Cool, neutralize, and dilute for analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 0.5% H₂O₂. Keep the solution at 80°C for 20 hours.[2] Dilute for analysis.

  • Thermal Degradation: Expose a solid sample of the compound to dry heat at 100°C for 24 hours.[11] Also, expose a solution of the compound to 80°C for 20 hours.[2]

  • Photodegradation: Expose a solution of the compound to a photostability chamber (e.g., 1.2 x 10⁹ lux/h).[11] Also, expose a solid sample to UV light.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC or UPLC method with UV and/or mass spectrometric detection.[4][10] Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

Visualizations

G cluster_workflow Forced Degradation Experimental Workflow prep Prepare Stock Solution (this compound) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress analysis Analyze by Stability-Indicating LC-MS/UPLC stress->analysis compare Compare with Control Sample analysis->compare identify Identify & Quantify Degradants compare->identify G cluster_pathway Primary Degradation Pathways start (3R,5R)-Rosuvastatin Lactone-d6 acid Acidic Conditions start->acid light Light Exposure start->light hydrolysis Hydrolysis Product (Open-ring acid-d6) acid->hydrolysis photo_degradation Photodegradation Products (e.g., Dihydrophenanthrene derivatives-d6) light->photo_degradation

References

Strategies to improve the recovery of (3R,5R)-Rosuvastatin Lactone-d6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (3R,5R)-Rosuvastatin Lactone-d6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application?

A1: this compound is a deuterated analog of Rosuvastatin (B1679574) Lactone. Rosuvastatin Lactone is a key intermediate in the synthesis of Rosuvastatin and also its major degradation product.[1][2] The deuterated form (d6) is most commonly used as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Rosuvastatin and its metabolites in biological matrices.

Q2: What are the critical factors affecting the stability and recovery of Rosuvastatin Lactone-d6?

A2: The stability and recovery of Rosuvastatin Lactone-d6 are primarily influenced by pH and the type of solvent used. The lactone form is relatively stable in neutral to acidic conditions. However, in the presence of basic conditions (high pH) or certain aqueous environments, the lactone ring can hydrolyze to form the open-chain carboxylate of Rosuvastatin-d6. This equilibrium is reversible and is a critical consideration during extraction and purification.[1][2]

Q3: How does the deuterium (B1214612) labeling in this compound affect its chemical behavior compared to the non-deuterated form?

A3: For the purposes of recovery and purification, the chemical behavior of this compound is virtually identical to its non-deuterated counterpart. The six deuterium atoms are typically on the isopropyl group, which is not directly involved in the lactonization or hydrolysis reactions. Therefore, the strategies for extraction, purification, and handling are directly transferable from the non-deuterated compound.

Troubleshooting Guides

Issue 1: Low Recovery of this compound After Aqueous Work-up

Possible Cause: Unintentional hydrolysis of the lactone ring to the more water-soluble carboxylate form due to basic (high pH) conditions during the work-up.

Solution:

  • pH Control: Ensure that the aqueous phase is maintained at a neutral or slightly acidic pH (pH < 7) during extraction. This suppresses the hydrolysis of the lactone.

  • Solvent Selection: Use a water-immiscible organic solvent for extraction. Ethyl acetate (B1210297) and diethyl ether are commonly used and have shown good recovery for rosuvastatin-related compounds.[3]

  • Minimize Contact Time: Reduce the time the organic phase containing the lactone is in contact with the aqueous phase to minimize potential hydrolysis.

  • Temperature: Perform extractions at room temperature or below, as elevated temperatures can accelerate hydrolysis.

Issue 2: Difficulty in Precipitating or Crystallizing this compound from Solution

Possible Cause: The compound may be too soluble in the chosen solvent, or impurities may be inhibiting crystallization.

Solution:

  • Solvent System:

    • For crystallization, consider using a non-polar solvent in which the lactone has lower solubility, such as cyclohexane (B81311) or heptane.

    • An anti-solvent technique can be effective. Dissolve the crude lactone in a minimal amount of a good solvent (e.g., ethyl acetate, diethyl ether) and then slowly add a non-polar anti-solvent (e.g., cyclohexane, hexane) until turbidity is observed, followed by cooling.

  • Purity: Ensure the starting material is of sufficient purity. If significant impurities are present, consider a preliminary purification step, such as a silica (B1680970) gel plug, before attempting crystallization.

  • Seeding: If available, add a small seed crystal of pure Rosuvastatin Lactone to induce crystallization.

Issue 3: Presence of Rosuvastatin-d6 (Open-chain Acid) Impurity in the Final Lactone Product

Possible Cause: Incomplete lactonization during synthesis or hydrolysis of the lactone during purification and isolation.

Solution:

  • Reaction Conditions: If synthesizing the lactone, ensure the reaction goes to completion. This is often achieved by removing water from the reaction mixture, for example, by azeotropic distillation.

  • Purification Strategy: To remove the open-chain acid impurity, you can exploit its acidic nature.

    • Dissolve the mixture in an organic solvent like ethyl acetate.

    • Wash the organic solution with a mild aqueous base, such as a dilute sodium bicarbonate solution. The acidic impurity will be deprotonated and extracted into the aqueous phase, while the neutral lactone remains in the organic phase.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate to recover the purified lactone.

Data Presentation

The following tables summarize quantitative data related to the recovery and synthesis of Rosuvastatin Lactone.

Table 1: Analytical Recovery of Rosuvastatin Lactone using HPLC

This table presents the recovery percentages from a validated HPLC method, demonstrating the efficiency of the extraction and analytical procedure for the lactone.

AnalyteConcentration (µg/mL)Mean Recovery (%)
Rosuvastatin Lactone0.0498.4
Rosuvastatin Lactone1.0100.2
Rosuvastatin Lactone1.5099.8
Rosuvastatin Lactone3.01100.8

Data adapted from a study on the HPLC analysis of Rosuvastatin and its lactone impurity.[4]

Table 2: Reported Yields in a Synthetic Route to Rosuvastatin Lactone

This table shows example yields for key steps in a published synthesis of Rosuvastatin Lactone, providing a benchmark for expected efficiency in a production context.

Reaction StepProductReported Yield (%)
Condensation and CyclizationDihydropyrimidinone Intermediate98.7
Wittig-type ReactionProtected Lactone Intermediate90.3
Final Deprotection/IsolationRosuvastatin Lactone89.3

Data derived from a patent describing a synthetic route to Rosuvastatin Lactone.[5]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Recovery of this compound

Objective: To recover this compound from an aqueous reaction mixture into an organic solvent.

Materials:

  • Aqueous mixture containing this compound

  • Ethyl acetate (or diethyl ether)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Transfer the aqueous mixture to a separatory funnel.

  • Check the pH of the aqueous layer. If it is basic (pH > 7), adjust to pH 6-7 by the dropwise addition of 1M HCl.

  • Add an equal volume of ethyl acetate to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer.

  • Wash the organic layer with saturated sodium bicarbonate solution to remove any acidic impurities.

  • Wash the organic layer with brine to remove residual water.

  • Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification of this compound by Crystallization

Objective: To purify crude this compound obtained from extraction or as a final synthetic step.

Materials:

  • Crude this compound

  • Ethyl acetate (or a similar solvent in which the lactone is soluble)

  • Cyclohexane (or hexane, as an anti-solvent)

  • Erlenmeyer flask

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Place the crude lactone into an Erlenmeyer flask.

  • Add a minimal amount of ethyl acetate to dissolve the solid completely. Gentle warming may be applied if necessary.

  • Slowly add cyclohexane dropwise while stirring until the solution becomes persistently turbid.

  • If necessary, add a few drops of ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Cool the flask slowly to room temperature, and then place it in an ice bath for at least 1 hour to promote crystallization.

  • Collect the precipitated crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold cyclohexane.

  • Dry the purified crystals under vacuum to a constant weight.

Visualizations

Recovery_Troubleshooting start Start: Crude Product (Lactone-d6 + Impurities) check_purity Analyze Purity (e.g., HPLC) start->check_purity low_recovery Issue: Low Recovery of Lactone-d6 check_purity->low_recovery Low Yield? impurity_present Issue: Impurities Present (e.g., open-chain acid) check_purity->impurity_present Impure? high_purity Product Meets Purity Specs check_purity->high_purity Pure & High Yield ph_control Strategy 1: pH Control Adjust aqueous phase to pH < 7 before extraction low_recovery->ph_control solvent_extraction Strategy 2: Solvent Extraction Use Ethyl Acetate or Ether low_recovery->solvent_extraction base_wash Strategy 3: Base Wash Wash organic phase with NaHCO3(aq) to remove acidic impurities impurity_present->base_wash crystallization Strategy 4: Recrystallization Use Ethyl Acetate/Cyclohexane system impurity_present->crystallization ph_control->start Re-process solvent_extraction->start Re-process base_wash->start Re-process crystallization->start Re-process

Caption: Troubleshooting workflow for improving the recovery and purity of this compound.

Lactone_Equilibrium lactone (3R,5R)-Rosuvastatin Lactone-d6 (Closed Ring) (Favored in Organic Solvents) carboxylate Rosuvastatin-d6 Carboxylate (Open Chain) (Favored in Aqueous Base) lactone->carboxylate Hydrolysis (Basic pH, H₂O) carboxylate->lactone Lactonization (Acidic pH, Water Removal)

Caption: pH-dependent equilibrium between Rosuvastatin Lactone-d6 and its hydrolyzed open-chain form.

References

Preventing interconversion of rosuvastatin and its lactone during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of rosuvastatin (B1679574) and its related compounds. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent the interconversion of rosuvastatin and its lactone form during analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What are rosuvastatin and rosuvastatin lactone, and why is their interconversion a concern during analysis?

Rosuvastatin is a medication used to lower cholesterol and prevent cardiovascular disease. Rosuvastatin lactone is a major degradation product and a metabolite of rosuvastatin. The two molecules can interconvert under certain analytical conditions, which can lead to inaccurate quantification of either species. This is a critical issue in stability studies, formulation development, and pharmacokinetic analysis where precise measurement of both the active pharmaceutical ingredient (API) and its impurities or metabolites is essential.

Q2: What factors drive the interconversion between rosuvastatin and its lactone?

The interconversion is primarily influenced by pH, solvent type, and temperature.

  • pH: The equilibrium between the acidic (rosuvastatin) and lactone forms is pH-dependent. Acidic conditions can favor the hydrolysis of the lactone back to the open-chain carboxylic acid (rosuvastatin). Conversely, the formation of the lactone from the acid can occur via intramolecular esterification, a process that can be influenced by the presence of acidic or basic catalysts.

  • Solvent: The type of solvent used for sample preparation and in the mobile phase plays a crucial role.

    • Aprotic solvents can promote the conversion of rosuvastatin to its lactone form.[1][2]

    • Acidic aqueous solutions , often used in mobile phases, can lead to the conversion of the lactone back to rosuvastatin.[1][2]

    • Protic solvents , such as methanol (B129727), have been shown to stabilize both rosuvastatin and its lactone, preventing significant interconversion.[1][2]

  • Temperature: Higher temperatures can accelerate the rate of interconversion.

Q3: How can I prevent the interconversion during sample preparation?

The choice of solvent is the most critical factor. Using a protic solvent like methanol for sample extraction and dilution is recommended as it helps to maintain the stability of both rosuvastatin and its lactone.[1][2] It is advisable to avoid aprotic solvents and highly acidic or alkaline aqueous solutions during this stage. If an aqueous medium is necessary, maintaining a neutral pH is preferable.

Q4: What are the ideal chromatographic conditions to avoid interconversion during HPLC analysis?

To minimize interconversion on the analytical column, careful control of the mobile phase is necessary.

  • Mobile Phase pH: Since rosuvastatin is an acidic compound, a mobile phase with a controlled, slightly acidic pH (e.g., around 3.0-4.0) is often used to ensure good peak shape and retention.[3][4] However, it's a balancing act, as a very low pH can promote lactone hydrolysis. Using a buffer, such as a phosphate (B84403) or acetate (B1210297) buffer, is crucial to maintain a stable pH throughout the analysis.

  • Solvent Composition: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and a buffered aqueous phase is common. The proportion of the organic modifier should be optimized for good separation and reasonable run times.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or drifting peak areas for rosuvastatin and/or lactone Interconversion is occurring during the analytical run.1. Check Mobile Phase pH: Ensure the pH of the mobile phase is stable and within the optimal range. Prepare fresh buffer for each run. 2. Solvent Selection: If using an aprotic solvent in your sample preparation, switch to a protic solvent like methanol.[1][2] 3. Temperature Control: Use a column oven to maintain a consistent and moderate temperature (e.g., 25-30°C).
Appearance of a new peak or disappearance of an existing peak over time Sample instability in the autosampler.1. Sample Diluent: Ensure your sample is dissolved in a stabilizing solvent like methanol. 2. Autosampler Temperature: If available, cool the autosampler to minimize degradation over long sequences. 3. Sequence Time: Limit the time the sample sits (B43327) in the autosampler before injection.
Poor peak shape for rosuvastatin Inappropriate mobile phase pH affecting the ionization state of the molecule.1. Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., towards 3.0) to suppress the ionization of the carboxylic acid group, which often improves peak shape.[5]
Difficulty in separating rosuvastatin and its lactone from other degradation products Sub-optimal chromatographic conditions.1. Optimize Mobile Phase: Vary the organic-to-aqueous ratio or try a different organic solvent (e.g., methanol instead of acetonitrile). 2. Column Selection: A C18 or C8 column is typically used. Consider a different stationary phase if co-elution is an issue. 3. Gradient Elution: If an isocratic method is insufficient, develop a gradient method to improve resolution.

Experimental Protocols

Recommended Sample Preparation Protocol to Minimize Interconversion

This protocol is designed for the extraction and preparation of rosuvastatin and its lactone from a solid dosage form.

  • Sample Weighing: Accurately weigh and transfer the powdered sample containing the equivalent of 10 mg of rosuvastatin into a 100 mL volumetric flask.

  • Extraction: Add approximately 70 mL of HPLC-grade methanol to the flask.

  • Sonication: Sonicate the flask for 15 minutes to ensure complete dissolution of the analytes.

  • Dilution: Allow the solution to cool to room temperature and then dilute to the mark with methanol.

  • Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Further Dilution (if necessary): Perform any further dilutions required to bring the concentration within the calibration range using methanol as the diluent.

Recommended HPLC Method for Stable Analysis
Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and 10 mM Ammonium Acetate Buffer (pH 4.0, adjusted with acetic acid) in a gradient
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 242 nm
Injection Volume 10 µL

Note: This is a general method and may require optimization for specific instrumentation and sample matrices.

Visualizations

Interconversion Pathway of Rosuvastatin and its Lactone

G rosuvastatin Rosuvastatin (Open-Chain Acid) lactone Rosuvastatin Lactone rosuvastatin->lactone Aprotic Solvent Intramolecular Esterification lactone->rosuvastatin Acidic Aqueous Solution Hydrolysis

Caption: Reversible interconversion of rosuvastatin and its lactone.

Analytical Workflow for Stable Rosuvastatin Analysis

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Weigh Sample extract Extract with Methanol sample->extract sonicate Sonicate extract->sonicate dilute Dilute with Methanol sonicate->dilute filter Filter dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18, Buffered Mobile Phase) inject->separate detect UV Detection (242 nm) separate->detect quantify Quantification detect->quantify

Caption: Recommended workflow for rosuvastatin analysis.

Troubleshooting Logic for Interconversion Issues

G start Inconsistent Peak Areas? check_solvent Sample Solvent Protic (e.g., Methanol)? start->check_solvent check_ph Mobile Phase pH Buffered and Stable? check_solvent->check_ph Yes solution_solvent Switch to a Protic Solvent check_solvent->solution_solvent No check_temp Consistent Column Temperature? check_ph->check_temp Yes solution_ph Prepare Fresh Buffer, Verify pH check_ph->solution_ph No solution_temp Use a Column Oven check_temp->solution_temp No ok Problem Resolved check_temp->ok Yes solution_solvent->ok solution_ph->ok solution_temp->ok

Caption: Decision tree for troubleshooting interconversion problems.

References

Technical Support Center: Rosuvastatin and Deuterated Lactone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the liquid chromatography (LC) gradient optimization for rosuvastatin (B1679574) and its deuterated lactone internal standard.

Frequently Asked Questions (FAQs)

Q1: Why is gradient elution preferred over isocratic for rosuvastatin and its lactone?

A1: Gradient elution is often necessary to achieve optimal separation between rosuvastatin, its lactone metabolite, and potential impurities within a reasonable timeframe.[1][2] Rosuvastatin and its lactone have different polarities, and a gradient program, which involves changing the mobile phase composition during the run, allows for better resolution and peak shape for both compounds.[3] An isocratic method might lead to long retention times for one compound or poor retention and resolution for the other.

Q2: What is the purpose of using a deuterated lactone as an internal standard (IS)?

A2: A deuterated internal standard is chemically almost identical to the analyte (rosuvastatin lactone) and is added in a known quantity to all samples, calibrators, and controls. Its purpose is to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer.[4][5] Because it behaves similarly to the analyte, it helps to improve the accuracy and precision of quantification.[4]

Q3: What are the key challenges in the bioanalysis of rosuvastatin?

A3: A primary challenge is the stability of the analytes. Rosuvastatin lactone can hydrolyze back to the active acid form (rosuvastatin) under neutral or alkaline conditions.[6][7] This interconversion can lead to inaccurate quantification. To minimize this, it is often recommended to acidify biological samples immediately after collection.[6][8] Additionally, like many bioanalytical methods, matrix effects from components in plasma or urine can cause ion suppression or enhancement, affecting accuracy.[9][10]

Q4: What type of analytical column is typically used for this separation?

A4: Reversed-phase columns, particularly C18 and Phenyl columns, are most commonly used for the separation of rosuvastatin and its metabolites.[3][11][12] The choice depends on the specific requirements of the separation, but C18 columns are widely applicable.[12] For faster analysis, Ultra-Performance Liquid Chromatography (UPLC) systems with sub-2 µm particle size columns are also frequently employed.[13][14]

Q5: Why does my deuterated internal standard elute slightly earlier than the non-deuterated analyte?

A5: This is a known phenomenon called the "chromatographic isotope effect".[4] The replacement of hydrogen with the heavier deuterium (B1214612) isotope can slightly alter the molecule's physicochemical properties, sometimes leading to a small difference in retention time on a reversed-phase column.[4] While often minor, it's crucial to ensure this separation does not lead to differential matrix effects, where one compound is affected by ion suppression while the other is not.[9]

Troubleshooting Guide

Problem: I am observing poor peak shape (tailing or fronting) for rosuvastatin.

  • Possible Cause 1: pH of the mobile phase.

    • Solution: Rosuvastatin is an acidic compound (pKa ≈ 4.6).[12][14] Operating the mobile phase at a pH below its pKa (e.g., pH 3-4) ensures it is in its non-ionized form, which generally results in better peak shape on reversed-phase columns.[12] Additives like formic acid or acetic acid (0.1%) are commonly used to control the pH.[3][8][15]

  • Possible Cause 2: Secondary interactions with the column.

    • Solution: Ensure you are using a high-quality, well-maintained column. Older columns or those with exposed silanol (B1196071) groups can cause peak tailing. If the problem persists, consider trying a different column chemistry, such as a phenyl-hexyl column, which may offer different selectivity.[3]

  • Possible Cause 3: Column overload.

    • Solution: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample and reinjecting to see if the peak shape improves.

Problem: My retention times are shifting between injections.

  • Possible Cause 1: Inadequate column equilibration.

    • Solution: For gradient methods, it is critical to allow the column to fully re-equilibrate to the initial mobile phase conditions after each run. Ensure your equilibration time is sufficient, typically at least 5-10 column volumes.

  • Possible Cause 2: Fluctuations in temperature.

    • Solution: Use a column oven to maintain a constant, stable temperature. Even minor room temperature changes can affect retention times. A common operating temperature is 40°C.[2][14]

  • Possible Cause 3: Mobile phase composition changing over time.

    • Solution: If you are mixing mobile phases online, ensure the pump is functioning correctly. If you have pre-mixed the mobile phase, volatile organic components may evaporate over time, altering the composition. Prepare fresh mobile phase daily.

Problem: I am seeing two peaks for rosuvastatin or the internal standard.

  • Possible Cause 1: Carryover from a previous injection.

    • Solution: This is common when a high-concentration sample is followed by a low-concentration one.[16] Optimize your autosampler's needle wash protocol. Use a strong solvent (in which rosuvastatin is highly soluble) for the wash, and consider increasing the wash volume or adding multiple wash steps.[16]

  • Possible Cause 2: Presence of an isomer or impurity.

    • Solution: Rosuvastatin has several known related substances and isomers, such as diastereomers or the 5-oxo impurity.[7][14][17] These may have the same mass-to-charge ratio (m/z) in the mass spectrometer but different retention times. A well-optimized gradient should be able to separate these from the main peak.[1]

  • Possible Cause 3: On-column degradation or interconversion.

    • Solution: The equilibrium between rosuvastatin and its lactone can be influenced by the analytical conditions.[7][18] Ensure the mobile phase pH and solvent composition are optimized for stability. Using organic protic solvents like methanol (B129727) in the sample diluent may improve stability compared to aqueous mixtures.[7]

Experimental Protocols & Data

Protocol: LC Gradient Optimization for Rosuvastatin and Lactone-d6

This protocol outlines a general approach for developing a gradient LC-MS/MS method.

  • Sample Preparation:

    • Spike 100 µL of blank plasma with rosuvastatin and rosuvastatin lactone-d6 (IS).

    • Add 2 µL of 2% glacial acetic acid to stabilize the lactone form.[6]

    • Perform protein precipitation by adding 300 µL of acetonitrile.

    • Vortex for 1 minute, then centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

  • Initial Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 3.5 µm.[3]

    • Mobile Phase A: 0.1% Formic Acid in Water.[15]

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.35 mL/min.[3]

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Gradient Development:

    • Scouting Gradient: Start with a broad, fast gradient (e.g., 5% to 95% B in 5 minutes) to determine the approximate elution time of both analytes.

    • Focused Gradient Optimization: Based on the scouting run, create a shallower gradient around the elution window of the analytes. The goal is to achieve baseline separation between rosuvastatin and the lactone, with a resolution (Rs) value > 2.0.

Data Presentation

Table 1: Example LC Gradient Programs

Time (min)Program A: Fast Scouting (%B)Program B: Optimized Separation (%B)
0.01030
1.01030
5.09075
5.19095
6.01095
7.01030

Table 2: Example Mass Spectrometry Parameters (Positive ESI)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Rosuvastatin482.2258.130
Rosuvastatin Lactone-d6 (IS)470.2258.130

Note: The product ion for the deuterated lactone can be the same as the non-deuterated rosuvastatin, as the fragmentation often occurs on a part of the molecule that does not contain the deuterium labels. MRM transitions should always be empirically optimized.[13][19]

Visualizations

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with IS (Lactone-d6) Plasma->Spike Acidify Acidify (e.g., Acetic Acid) Spike->Acidify Precipitate Protein Precipitation (e.g., Acetonitrile) Acidify->Precipitate Centrifuge Centrifuge & Collect Supernatant Precipitate->Centrifuge Inject Inject onto LC Column Centrifuge->Inject Gradient Gradient Elution Inject->Gradient Separate Chromatographic Separation Gradient->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Integrate Peak Areas Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Calibrate Generate Calibration Curve Ratio->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: General workflow for the bioanalysis of rosuvastatin.

Start Inconsistent Retention Time? Q_Equil Is column equilibration time sufficient (≥5 column volumes)? Start->Q_Equil A_Equil_Yes Yes Q_Equil->A_Equil_Yes Yes A_Equil_No No Q_Equil->A_Equil_No No Q_Temp Is a column oven used to maintain stable temperature? A_Equil_Yes->Q_Temp Sol_Equil Solution: Increase post-run equilibration time. A_Equil_No->Sol_Equil End Issue likely resolved. If not, check for column degradation. Sol_Equil->End A_Temp_Yes Yes Q_Temp->A_Temp_Yes Yes A_Temp_No No Q_Temp->A_Temp_No No Q_MP Is the mobile phase freshly prepared? Are pump pressures stable? A_Temp_Yes->Q_MP Sol_Temp Solution: Use a column oven and set to a constant temp (e.g., 40°C). A_Temp_No->Sol_Temp Sol_Temp->End A_MP_Yes Yes Q_MP->A_MP_Yes Yes A_MP_No No Q_MP->A_MP_No No A_MP_Yes->End Sol_MP Solution: Prepare fresh mobile phase daily. Check pump for leaks or pressure faults. A_MP_No->Sol_MP Sol_MP->End

Caption: Troubleshooting decision tree for retention time variability.

References

Minimizing ion suppression for (3R,5R)-Rosuvastatin Lactone-d6 in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression for (3R,5R)-Rosuvastatin Lactone-d6 in Electrospray Ionization-Mass Spectrometry (ESI-MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for my this compound signal?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte, in this case, this compound, is reduced by co-eluting components from the sample matrix.[1][2] In the ESI source, these interfering molecules can compete with your analyte for charge, space at the droplet surface, or alter the physical properties of the droplet (like surface tension), hindering the formation of gas-phase ions.[1][3] As this compound is a stable isotope-labeled internal standard (SIL-IS), its primary role is to mimic the behavior of the non-labeled analyte (Rosuvastatin) to correct for signal variations.[4] Severe or inconsistent ion suppression can lead to a poor signal-to-noise ratio, reduced sensitivity, and inaccurate quantification if the suppression affects the analyte and the internal standard differently.[5]

Q2: My signal for Rosuvastatin (B1679574) Lactone-d6 is unexpectedly low or irreproducible. What are the common causes?

A2: Low or variable signal intensity for your internal standard is often a primary indicator of ion suppression. The most common causes stem from components within the biological matrix that are not removed during sample preparation. For plasma or serum samples, these include:

  • Phospholipids (B1166683): These are major contributors to ion suppression in ESI and often elute in the middle of a typical reversed-phase gradient.[6][7]

  • Salts and Buffers: Non-volatile salts from the sample or collection tubes can precipitate in the ESI source, reducing efficiency.[1][8]

  • Endogenous Metabolites: High concentrations of other small molecules in the matrix can compete for ionization.[8]

  • Co-administered Drugs: Other drugs or their metabolites present in the sample may co-elute and interfere.[8] High lipid content, in particular, has been noted as a cause of matrix effect issues in the analysis of statins.[9]

Q3: How can I definitively diagnose if ion suppression is causing my signal issues?

A3: Two primary experiments are used to diagnose and characterize ion suppression:

  • Post-Column Infusion: This qualitative experiment helps identify at which retention times ion suppression occurs. A solution of Rosuvastatin Lactone-d6 is continuously infused into the MS while a blank, extracted matrix sample is injected onto the LC column. A dip in the otherwise stable signal of the internal standard indicates a region of suppression caused by eluting matrix components.[6][7]

  • Post-Extraction Spike Analysis: This quantitative method measures the extent of ion suppression. The peak area of the analyte spiked into an extracted blank matrix is compared to the peak area of the analyte in a clean solvent.[1][8] The ratio of these responses is called the Matrix Factor (MF), which provides a quantitative measure of suppression (MF < 1) or enhancement (MF > 1).[8]

Q4: Which sample preparation technique is most effective for reducing matrix effects for Rosuvastatin analysis in plasma?

A4: While simple protein precipitation (PPT) is fast, it is often insufficient for removing phospholipids and other major sources of ion suppression.[1][6] More rigorous techniques are recommended:

  • Liquid-Liquid Extraction (LLE): LLE provides a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences (like salts) and macromolecules (proteins) in the aqueous layer. Methods for Rosuvastatin have successfully used ethyl acetate (B1210297) for extraction.[10][11]

  • Solid-Phase Extraction (SPE): SPE offers the highest degree of cleanup by using a sorbent bed to selectively retain the analyte while matrix components are washed away.[2][6] This is generally the most effective but also the most method-development intensive approach.

Q5: How can I optimize my liquid chromatography (LC) method to avoid ion suppression?

A5: The goal of chromatographic optimization is to separate the elution of this compound from the regions of ion suppression identified in your post-column infusion experiment.[2]

  • Adjust Gradient Profile: Modify the mobile phase gradient to shift the retention time of your analyte away from interfering peaks.

  • Change Column Chemistry: Switching to a different stationary phase (e.g., C18, Phenyl-Hexyl) can alter selectivity and improve separation from matrix components.

  • Use Smaller Particle Columns: Ultra-high-performance liquid chromatography (UHPLC) systems with sub-2 µm particle columns provide higher resolution, leading to sharper peaks and better separation from interferences.[12]

  • Reduce Flow Rate: Lowering the flow rate (e.g., to the nano-flow range) can reduce the magnitude of ion suppression by creating smaller, more charge-dense droplets that are more tolerant to non-volatile components.[3]

Troubleshooting Workflows and Diagrams

The following diagrams illustrate key workflows and concepts for addressing ion suppression.

IonSuppressionTroubleshooting start Problem: Low or Variable IS Signal for Rosuvastatin-d6 check_system 1. Verify System Performance (LC, MS, Standard Solutions) start->check_system diagnose_is 2. Diagnose Ion Suppression (Post-Column Infusion) check_system->diagnose_is System OK suppression_present Suppression Detected? diagnose_is->suppression_present quantify_me 3. Quantify Matrix Effect (Post-Extraction Spike) suppression_present->quantify_me Yes end_fail Consult Advanced Troubleshooting suppression_present->end_fail No (Other Issue) optimize_sp 4a. Optimize Sample Prep (LLE or SPE) quantify_me->optimize_sp optimize_lc 4b. Optimize Chromatography (Gradient, Column) quantify_me->optimize_lc re_evaluate 5. Re-evaluate Matrix Effect optimize_sp->re_evaluate optimize_lc->re_evaluate re_evaluate->optimize_sp ME > 15% (Iterate) end_ok Solution Found: Method Optimized re_evaluate->end_ok ME < 15%

Caption: A step-by-step workflow for troubleshooting ion suppression.

ESIMechanism Conceptual Model of Ion Suppression in ESI Source cluster_source ESI Droplet cluster_gas Gas Phase analyte Analyte (Rosuvastatin-d6) matrix Matrix Interference matrix->analyte  Competition for  Surface/Charge gas_analyte [Analyte+H]+ gas_matrix [Matrix+H]+ p1->gas_analyte Successful Ionization p1->gas_matrix Competing Ionization

Caption: How matrix components compete with the analyte during ionization.

Quantitative Data Summary

When evaluating ion suppression, results are often summarized in tables to compare conditions or quantify the matrix effect.

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect

Sample Prep Method Analyte Recovery (%) Matrix Factor (MF) Relative Standard Deviation (RSD) Comments
Protein Precipitation 95 - 105% 0.65 < 15% High throughput but significant ion suppression (MF=0.65 indicates 35% signal loss).[1]
Liquid-Liquid Extraction 85 - 95% 0.92 < 10% Good cleanup, minimal suppression. A balanced choice for throughput and data quality.[6]

| Solid-Phase Extraction | 90 - 100% | 0.98 | < 5% | Excellent cleanup, negligible suppression. The gold standard for minimizing matrix effects.[2] |

Table 2: Example Calculation of Matrix Factor (MF) The Matrix Factor is calculated by comparing the peak area of an analyte in the presence of matrix to its response in a neat (clean) solvent.[8]

ReplicatePeak Area (Post-Spiked Matrix) - A Peak Area (Neat Solution) - B Matrix Factor (A / B)
1815,430998,5000.82
2832,1101,010,2000.82
3799,650989,7000.81
Average 815,730 999,467 0.82
Conclusion: A Matrix Factor of 0.82 indicates 18% ion suppression.

Detailed Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Assessment

  • Preparation: Prepare a solution of this compound in mobile phase at a concentration that gives a stable, mid-range signal (e.g., 50 ng/mL). Prepare blank plasma/serum samples using your current sample extraction procedure.

  • System Setup: Infuse the Rosuvastatin Lactone-d6 solution directly into the mass spectrometer's source via a T-fitting placed after the LC column. Use a syringe pump at a low flow rate (e.g., 10 µL/min).

  • Analysis: Begin acquiring MS data in MRM mode for the Rosuvastatin Lactone-d6 transition (e.g., m/z 482.1 → 258.1 for the non-labeled compound, adjust for d6).[11][13] The signal should be a stable, flat line.

  • Injection: While continuously infusing, inject the extracted blank matrix sample onto the LC column and run your chromatographic gradient.

  • Interpretation: Observe the signal trace for the infused standard. Any significant drop in the baseline intensity corresponds to a region where matrix components are eluting and causing ion suppression.[7]

Protocol 2: Post-Extraction Spike for Quantitative Assessment

  • Objective: To quantitatively measure the matrix effect by comparing the analyte response in a processed biological sample versus a clean solvent.[8]

  • Sample Sets:

    • Set A (Post-Spiked Matrix): Extract at least 6 different lots of blank biological matrix. After the final extraction step (e.g., after evaporation and before reconstitution), spike the extract with this compound at a known concentration (e.g., low, mid, and high QC levels).

    • Set B (Neat Solution): Prepare standards in the final reconstitution solvent at the exact same concentrations as in Set A.

  • Analysis: Inject and analyze all samples from both sets using your LC-MS/MS method.

  • Calculation:

    • Calculate the average peak area for each concentration level in Set A and Set B.

    • Matrix Factor (MF) = (Average Peak Area of Set A) / (Average Peak Area of Set B)

    • IS-Normalized MF = MF_Analyte / MF_InternalStandard

  • Interpretation: An MF value significantly different from 1.0 indicates a matrix effect (suppression if < 1.0, enhancement if > 1.0). Regulatory guidelines often consider a method acceptable if the coefficient of variation of the IS-normalized MF across different matrix lots is ≤ 15%.

References

Technical Support Center: (3R,5R)-Rosuvastatin Lactone-d6 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of (3R,5R)-Rosuvastatin Lactone-d6 in human plasma. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Disclaimer: Specific stability data for this compound is not extensively available in published literature. The data presented here is primarily based on the stability of the non-deuterated (3R,5R)-Rosuvastatin Lactone and the parent drug, Rosuvastatin (B1679574). Deuterated internal standards are designed to have nearly identical physicochemical properties and stability to their non-deuterated counterparts, making this data a reliable surrogate for experimental planning.

Frequently Asked Questions (FAQs)

Q1: What is the expected long-term stability of this compound in human plasma?

A1: Based on studies of rosuvastatin and its metabolites, this compound is expected to be stable in human plasma for extended periods when stored at appropriate temperatures. For instance, rosuvastatin has been shown to be stable for at least 138 days at -70 ± 5 °C and for 160 days at -70°C[1][2]. Another study found rosuvastatin and its lactone metabolite to be stable at -80°C for at least one month[3]. Therefore, it is recommended to store plasma samples containing this compound at -70°C or colder to ensure long-term stability.

Q2: How many freeze-thaw cycles can plasma samples containing this compound undergo without significant degradation?

A2: Plasma samples containing rosuvastatin and its lactone metabolite have been shown to be stable for at least three freeze-thaw cycles[1][3]. One study extended this to four cycles from -70°C to room temperature without significant degradation[2]. It is good practice to minimize the number of freeze-thaw cycles and to thaw samples on an ice-water slurry to maintain sample integrity[3].

Q3: What are the recommended bench-top stability conditions for this compound in human plasma?

A3: For short-term handling, rosuvastatin has been found to be stable in human plasma for up to 24 hours at ambient temperature (23-30°C)[1]. For the lactone metabolite, stability has been demonstrated for at least 6 hours on an ice-water slurry[3]. To minimize potential degradation, it is advisable to keep plasma samples on ice during processing.

Q4: Can the solvent used for extraction affect the stability of the lactone?

A4: Yes, the choice of solvent is critical. The equilibrium between rosuvastatin and its lactone form can be influenced by the solvent matrix[4][5]. In aprotic solvents, the conversion of rosuvastatin to its lactone form is favored. Conversely, in an acidic aqueous mobile phase, the lactone can hydrolyze back to rosuvastatin[4][5]. Using organic protic solvents like methanol (B129727) for extraction has been shown to maintain the stability of both rosuvastatin and its lactone[4][5].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound Degradation during sample handling: Prolonged exposure to room temperature.Minimize the time plasma samples are at room temperature. Process samples on ice or in a cooled environment[3].
Improper storage: Storage at temperatures warmer than -70°C or multiple freeze-thaw cycles.Store plasma samples at -70°C or below. Aliquot samples to avoid repeated freeze-thaw cycles[1][2].
Hydrolysis of the lactone: Use of an acidic aqueous extraction or reconstitution solvent.Use a neutral or slightly basic pH for extraction and reconstitution. Consider using a protic organic solvent like methanol to maintain stability[4][5].
High variability in analytical results Inconsistent sample processing: Variations in extraction time, temperature, or solvent volumes.Standardize all steps of the sample preparation protocol. Ensure consistent timing and temperature control for all samples.
Matrix effects: Interference from endogenous plasma components affecting ionization.Optimize the chromatographic method to separate the analyte from interfering matrix components. Evaluate and minimize matrix effects during method validation.
Presence of unexpected peaks in the chromatogram Formation of degradation products: Exposure to light or extreme pH conditions during processing or storage.Protect samples from light. Ensure the pH of all solutions is controlled and within a stable range for the analyte[6].
Contamination: Carryover from the autosampler or contaminated reagents.Implement a rigorous cleaning procedure for the autosampler. Use high-purity, fresh reagents for all experiments.

Summary of Stability Data

The following tables summarize the stability of rosuvastatin and its lactone metabolite in human plasma based on available literature. This data serves as a strong indicator for the expected stability of this compound.

Table 1: Long-Term Stability of Rosuvastatin in Human Plasma

Storage TemperatureDurationAnalyte Concentration Change/BiasReference
-70 ± 5°C138 days-1.65% to -2.40%[1]
-70°C160 days90.42% to 97.17% of nominal value[2]
-80°C1 monthStable[3]

Table 2: Freeze-Thaw Stability of Rosuvastatin and its Lactone in Human Plasma

Number of CyclesThawing ConditionAnalyte StabilityReference
3Not specifiedNo change in recovery[1]
3Not specifiedStable[3]
4From -70°C to room temperatureStable[2]

Table 3: Short-Term (Bench-Top) Stability of Rosuvastatin and its Lactone in Human Plasma

ConditionDurationAnalyte StabilityReference
Ambient Temperature (23-30°C)24 hoursStable (Percent bias: -3.32% to 3.92%)[1]
Ice-water slurry6 hoursStable[3]

Experimental Protocols

General Bioanalytical Method for Rosuvastatin and its Metabolites

A common approach for the simultaneous quantification of rosuvastatin and its lactone metabolite in human plasma involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (Protein Precipitation) [3]

  • To 50 µL of buffered human plasma, add an internal standard solution (containing this compound).

  • Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

  • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant for analysis.

2. Chromatographic Separation [3]

  • Column: A C18 or phenyl-based column is typically used (e.g., Zorbax-SB Phenyl, 2.1 mm × 100 mm, 3.5 μm).

  • Mobile Phase: A gradient mixture of an aqueous solvent (e.g., 0.1% v/v glacial acetic acid in 10% v/v methanol in water) and an organic solvent (e.g., 40% v/v methanol in acetonitrile).

  • Flow Rate: Typically around 0.35 mL/min.

3. Mass Spectrometric Detection [3]

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for the analyte and the internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add (3R,5R)-Rosuvastatin Lactone-d6 (Internal Standard) plasma->add_is precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate vortex Vortex & Centrifuge precipitate->vortex supernatant Collect Supernatant vortex->supernatant lc_separation Chromatographic Separation (C18 or Phenyl Column) supernatant->lc_separation ms_detection Mass Spectrometric Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting Results quantification->reporting

Caption: Bioanalytical workflow for the quantification of this compound in human plasma.

stability_troubleshooting cluster_investigation Investigation Pathway cluster_solutions Corrective Actions start Inconsistent or Low Analyte Concentration storage_cond Check Storage Conditions (-70°C or below?) start->storage_cond freeze_thaw Review Freeze-Thaw Cycles (Minimized?) start->freeze_thaw bench_top Assess Bench-Top Handling (On ice? Time minimized?) start->bench_top solvents Evaluate Solvents (pH, Protic/Aprotic?) start->solvents optimize_storage Optimize Storage Protocol storage_cond->optimize_storage aliquot_samples Aliquot Samples Pre-storage freeze_thaw->aliquot_samples standardize_handling Standardize Handling Procedures bench_top->standardize_handling modify_solvents Modify Extraction/Reconstitution Solvents solvents->modify_solvents

Caption: Logical troubleshooting pathway for stability issues of this compound.

References

Troubleshooting non-linear calibration curves for rosuvastatin assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for rosuvastatin (B1679574) assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with non-linear calibration curves and other common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: My rosuvastatin calibration curve is non-linear, showing a plateau at higher concentrations. What are the likely causes and how can I fix it?

A1: A plateauing calibration curve at higher concentrations is a common issue, often pointing to detector saturation or solubility limits.

Common Causes and Solutions:

  • Detector Saturation: The detector has a limited linear dynamic range. At high analyte concentrations, its response may no longer be proportional to the concentration.

    • Solution: Reduce the concentration of your upper calibration standards or dilute your samples to fall within the linear range of the detector. You can also try reducing the injection volume.[1]

  • Analyte Solubility: Rosuvastatin's solubility in the mobile phase might be exceeded at high concentrations, leading to incomplete dissolution and a lower than expected response.

    • Solution: Review the solvent used for your stock and standard solutions. Ensure the mobile phase has sufficient organic solvent to keep rosuvastatin dissolved. Water-acetonitrile (50:50, v/v) is a commonly used solvent system.[2]

  • Ionization Suppression (for LC-MS/MS): In mass spectrometry, high concentrations of the analyte can lead to competition for ionization, causing a drop in signal intensity.

    • Solution: Optimize the ionization source parameters (e.g., spray voltage, gas flows) and consider diluting the samples.

Q2: My calibration curve is non-linear and does not pass through the origin. What should I investigate?

A2: A non-linear curve that doesn't intercept the origin can indicate issues with the blank, contamination, or problems with the integration method.

Troubleshooting Steps:

  • Analyze the Blank: Inject a blank sample (matrix without the analyte). A significant peak at the retention time of rosuvastatin indicates contamination of the mobile phase, glassware, or the sample matrix itself.

  • Check for Carryover: Inject a blank after your highest concentration standard. If a peak is observed, it suggests carryover from the previous injection. Ensure your autosampler's wash procedure is adequate.

  • Review Integration Parameters: Incorrect peak integration can lead to inaccuracies, especially at low concentrations. Manually review the integration of your low concentration standards to ensure the baseline is set correctly and the entire peak area is being measured.

  • Consider a Different Regression Model: While a linear, forced-through-the-origin model is often desired, it may not always be the best fit. If a consistent, non-zero intercept is observed and contamination is ruled out, a linear regression model that does not force the origin, or even a quadratic model, might be more appropriate, provided it is well-justified and validated.[3]

Q3: I'm observing poor reproducibility and a scattered, non-linear calibration curve. What are the potential sources of this variability?

A3: Scattered data points and poor linearity often stem from inconsistencies in sample preparation, instrument instability, or analyte degradation.

Areas to Investigate:

  • Inaccurate Standard Preparation: Errors in weighing the reference standard or in serial dilutions are a primary source of variability.

    • Solution: Calibrate your analytical balance regularly.[4][5] Prepare fresh stock and working standard solutions. For dilutions, use calibrated pipettes and ensure thorough mixing at each step.

  • Rosuvastatin Degradation: Rosuvastatin is known to be unstable under certain conditions, particularly acidic and photolytic stress.[6][7]

    • Solution: Protect your standards and samples from light. Ensure the pH of your sample and mobile phase is appropriate; a pH around 3.5 is often used in reversed-phase methods.[2] Prepare solutions fresh and store them under appropriate conditions (e.g., refrigerated and protected from light) if they are not for immediate use.[8]

  • HPLC System Instability: Fluctuations in pump flow rate, column temperature, or detector performance can all lead to poor reproducibility.

    • Solution: Ensure the HPLC system is properly equilibrated. Check for leaks in the system. Use a column oven to maintain a consistent temperature.[9]

Q4: Could matrix effects be causing the non-linearity in my bioanalytical rosuvastatin assay?

A4: Yes, matrix effects are a significant consideration in bioanalytical methods and can cause non-linearity. Components in the biological matrix (e.g., plasma, urine) can co-elute with rosuvastatin and either enhance or suppress its ionization in LC-MS/MS, or interfere with its detection in HPLC-UV.[10]

Investigating and Mitigating Matrix Effects:

  • Matrix Effect Evaluation: Compare the peak area of rosuvastatin in a standard solution prepared in a clean solvent to the peak area of a sample with the same concentration of rosuvastatin spiked into an extracted blank matrix. A significant difference indicates the presence of matrix effects.[11]

  • Improve Sample Preparation: Employ more effective sample clean-up techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering components from the matrix.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Rosuvastatin-d6) is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting non-linear calibration curves for rosuvastatin assays.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Investigate High Concentration Non-Linearity cluster_3 Investigate General Non-Linearity & Scatter cluster_4 Final Resolution start Non-Linear Calibration Curve Observed check_standards Verify Standard Preparation (Weighing, Dilutions, Freshness) start->check_standards check_system Check HPLC/LC-MS System Suitability (Pressure, Baseline, Peak Shape) start->check_system detector_saturation Detector/Ion Source Saturation? check_standards->detector_saturation check_system->detector_saturation dilute_samples Dilute High Standards/Samples detector_saturation->dilute_samples Yes analyte_degradation Analyte Degradation? detector_saturation->analyte_degradation No adjust_detector Optimize Detector Settings dilute_samples->adjust_detector revalidate Re-run Calibration Curve adjust_detector->revalidate protect_from_light Protect Samples from Light analyte_degradation->protect_from_light Yes matrix_effects Matrix Effects (Bioanalysis)? analyte_degradation->matrix_effects No check_ph Verify Sample/Mobile Phase pH protect_from_light->check_ph check_ph->revalidate improve_cleanup Improve Sample Cleanup matrix_effects->improve_cleanup Yes matrix_effects->revalidate No use_is Use Stable Isotope-Labeled IS improve_cleanup->use_is use_is->revalidate end Linear Curve Achieved revalidate->end

Caption: A troubleshooting workflow for non-linear rosuvastatin calibration curves.

Potential Causes of Non-Linearity

The diagram below illustrates the relationship between common experimental issues and the resulting non-linear calibration curve.

G cluster_0 Root Causes cluster_1 Specific Problems cluster_2 Observed Effect A Instrumental Issues A1 Detector Saturation A->A1 A2 Ion Source Saturation (MS) A->A2 B Analyte-Related Issues B1 Analyte Degradation (pH, Light) B->B1 B2 Solubility Issues B->B2 C Methodological Issues C1 Matrix Effects C->C1 C2 Inaccurate Standard Preparation C->C2 C3 Sample Carryover C->C3 NL Non-Linear Calibration Curve A1->NL A2->NL B1->NL B2->NL C1->NL C2->NL C3->NL

Caption: Key factors contributing to non-linear rosuvastatin assay results.

Experimental Protocols and Data

Table 1: Example HPLC Method Parameters for Rosuvastatin Analysis

This table summarizes typical starting conditions for an HPLC-UV analysis of rosuvastatin, compiled from various validated methods.

ParameterTypical Value/ConditionSource
Column C8 or C18 (e.g., 150 x 4.6 mm, 5 µm)[2]
Mobile Phase Acetonitrile:Water (pH adjusted with acid)[2]
(e.g., 40:60 v/v, pH 3.5 with phosphoric acid)
Flow Rate 1.0 - 1.5 mL/min[2]
Detection Wavelength 242 nm[2]
Column Temperature Ambient or controlled (e.g., 40°C)
Injection Volume 10 - 20 µL
Table 2: Representative Linearity Data from Validated Methods

This table provides examples of linear ranges and correlation coefficients achieved in published, validated rosuvastatin assays, which can serve as a benchmark for performance.

Method TypeLinear Range (µg/mL)Correlation Coefficient (r²)Source
RP-HPLC0.5 - 800.9993[2]
RP-HPLC0.78 - 1000.9997[12]
UV-Spectrophotometry5 - 30> 0.999[13]
RP-HPLC1.56 - 500.9998[14]
Protocol: Preparation of Calibration Standards

Accurate preparation of calibration standards is critical for achieving a linear curve.

  • Stock Solution Preparation:

    • Accurately weigh a suitable amount of rosuvastatin calcium reference standard using a calibrated analytical balance.

    • Dissolve the standard in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile) in a Class A volumetric flask to create a concentrated stock solution (e.g., 1000 µg/mL).[12]

    • Sonicate the solution for a few minutes to ensure complete dissolution.[12]

  • Working Standard Solutions:

    • Perform serial dilutions of the stock solution using the same diluent to prepare a series of working standards with decreasing concentrations.

    • Use calibrated volumetric flasks and pipettes for all dilutions to minimize error.

    • Ensure each solution is thoroughly mixed before proceeding to the next dilution.

  • Calibration Curve Points:

    • Prepare at least 5-6 calibration points spanning the expected concentration range of the unknown samples.

    • The concentrations should be evenly distributed across the range.

    • Prepare a blank sample (diluent only) and a zero sample (matrix without analyte, if applicable) to check for interferences and establish the baseline.

References

Technical Support Center: Eliminating Carryover of (3R,5R)-Rosuvastatin Lactone-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and eliminate autosampler carryover of (3R,5R)-Rosuvastatin Lactone-d6 during analytical experiments.

Troubleshooting Guides

Issue: Persistent carryover of this compound in blank injections.

This guide provides a systematic approach to identifying and resolving the source of carryover.

Step 1: Initial Assessment and Carryover Classification

  • Confirm Carryover: Inject a high-concentration sample of this compound followed by one or more blank injections (using the sample diluent). The presence of a peak at the retention time of the analyte in the blank confirms carryover.[1][2]

  • Classify the Carryover:

    • Classic Carryover: The peak area of the analyte decreases with each subsequent blank injection. This often points to residual sample in the flow path, such as the injection valve or tubing connections.[1]

    • Constant Carryover: The peak area remains relatively constant across multiple blank injections. This may indicate a contaminated blank solution, wash solvent, or a persistent source of contamination in the system.[1]

Step 2: Isolate the Source of Carryover

The following diagram illustrates a logical workflow to pinpoint the origin of the contamination.

G A Start: Carryover Detected B Inject Fresh Blank (from a new source) A->B C Carryover Still Present? B->C D Blank Contamination - Prepare fresh blank - Check solvent purity C->D No E Replace Column with a Zero-Dead-Volume Union C->E Yes L Problem Resolved D->L F Inject Blank E->F G Carryover Still Present? F->G H Column is the Source - Implement rigorous column wash - Dedicate column if possible G->H No I Autosampler is the Likely Source G->I Yes H->L J Optimize Needle Wash Protocol - Use stronger/multiple solvents - Increase wash volume/time I->J K Inspect/Replace Autosampler Components - Rotor Seal - Needle and Seat - Sample Loop J->K K->L

Diagram 1: Troubleshooting Workflow for Carryover Source Identification

Step 3: Implementing Corrective Actions for Autosampler Carryover

If the autosampler is identified as the source, the following steps should be taken:

  • Optimize the Needle Wash: This is the most common and effective solution. This compound is a relatively hydrophobic compound. A multi-solvent wash is recommended.

    • Strong Wash Solvent: Use a solvent in which the analyte is highly soluble. A mixture of acetonitrile (B52724) and isopropanol (B130326) (e.g., 90:10 v/v) is a good starting point.[3]

    • Weak/Seal Wash Solvent: This should be miscible with the mobile phase to avoid precipitation and peak shape issues. The initial mobile phase composition is often a suitable choice.

    • Increase Wash Volume and Duration: For persistent carryover, increase the volume of the wash solvent and the duration of the wash cycle.[4]

  • Inspect and Maintain Autosampler Components:

    • Rotor Seal: A worn or scratched rotor seal is a common cause of carryover as it can trap small amounts of the sample. Regular inspection and replacement (e.g., every six months) are recommended.[5][6]

    • Needle and Needle Seat: Inspect for any signs of wear, blockage, or damage. A damaged needle or seat can prevent proper sealing and washing.

    • Sample Loop: While less common, the sample can adsorb to the surface of the loop. If carryover persists, consider replacing the loop, possibly with one made of a different material (e.g., PEEK instead of stainless steel).[1]

Frequently Asked Questions (FAQs)

Q1: What are the chemical properties of this compound that make it prone to carryover?

A1: this compound is a relatively large, hydrophobic molecule. Its non-polar nature can lead to adsorption onto the surfaces of the autosampler components, such as the needle, tubing, and injector valve seals, especially those made of stainless steel. This adsorption is a primary cause of carryover.

Q2: What is the best initial wash solvent to try for eliminating this compound carryover?

A2: A good starting point is a wash solvent that is stronger than your mobile phase and in which the analyte is highly soluble. Based on the properties of rosuvastatin (B1679574) and its lactone, a mixture of organic solvents is recommended. A solution of 90:10 (v/v) acetonitrile/isopropanol is an effective "strong" wash. It is also beneficial to use a "weak" wash, such as the initial mobile phase, to ensure compatibility with the analytical method.

Q3: How can I quantify the amount of carryover?

A3: To quantify carryover, inject a high concentration standard of this compound, followed by a blank injection. The carryover percentage can be calculated using the following formula:

Carryover (%) = (Peak Area in Blank / Peak Area in High Standard) x 100

Regulatory guidelines for bioanalytical methods often require carryover in a blank after the highest concentration standard to be no more than 20% of the response at the Lower Limit of Quantitation (LLOQ).

Q4: Can the sample diluent affect carryover?

A4: Yes. It is generally advisable to dissolve your sample in a solvent that is weaker than or of similar strength to the initial mobile phase. Dissolving a sample in a much stronger solvent can lead to poor peak shape and may worsen carryover by causing the analyte to adhere more strongly to system components before being properly introduced to the column.

Q5: I've optimized my wash method, but I still see some carryover. What else can I do?

A5: If an optimized wash method is insufficient, consider the following:

  • Hardware Inspection: Perform a thorough inspection and replacement of consumable parts like the rotor seal, needle, and needle seat.

  • Injection Mode: If your system allows, switching from a partial loop to a full loop injection can provide a more effective flush of the sample flow path.

  • Column Contamination: Ensure the column is not the source by following the troubleshooting workflow. A dedicated column for the analysis of rosuvastatin and its metabolites can also help.

  • Sample Ordering: If possible, sequence your samples from low to high concentrations. If a low concentration sample must follow a high one, inserting a blank injection in between can mitigate the impact of carryover.[2]

Experimental Protocols

Protocol 1: Standard Autosampler Wash Procedure

This protocol is a starting point for most applications.

  • Prepare Wash Solvent: A solution of 80:20 (v/v) acetonitrile/water.

  • Autosampler Program:

    • Set the needle wash to occur both before and after each injection.

    • Use a wash volume of at least 500 µL.

    • Ensure the wash duration is sufficient for the solvent to completely flush the needle (typically 5-10 seconds).

Protocol 2: Aggressive Multi-Solvent Wash for Persistent Carryover

This protocol is recommended for stubborn carryover of hydrophobic compounds like this compound.

  • Prepare Wash Solvents:

    • Wash Solvent A (Strong): 90:10 (v/v) Acetonitrile/Isopropanol.

    • Wash Solvent B (Intermediate): 100% Acetonitrile.

    • Wash Solvent C (Weak/Seal Wash): The initial mobile phase composition of your analytical method.

  • Autosampler Program:

    • Program a multi-step wash sequence if your system allows:

      • Pre-injection wash: 500 µL of Wash Solvent A.

      • Post-injection wash 1: 500 µL of Wash Solvent A.

      • Post-injection wash 2: 500 µL of Wash Solvent B.

      • Post-injection wash 3: 500 µL of Wash Solvent C to equilibrate the needle.

Protocol 3: System Flush to Remove Gross Contamination

If the entire system is suspected of contamination, a more rigorous flush is required.

  • Remove the Column: Replace the column with a zero-dead-volume union.

  • Prepare Flushing Solvents:

    • Solvent A: 100% HPLC-grade water

    • Solvent B: 100% Isopropanol (IPA)

    • Solvent C: 100% Acetonitrile

    • Solvent D: 100% Methanol (B129727)

  • Flushing Sequence:

    • Flush all pump lines with water for 10 minutes.

    • Flush the system with IPA for 20 minutes at a high flow rate (e.g., 2-4 mL/min).

    • Flush with acetonitrile for 20 minutes.

    • Flush with methanol for 20 minutes.

    • Flush with water for 10 minutes before re-introducing your mobile phase.

    • Purge the autosampler injection port and needle with each solvent during the flush.

Data Presentation

The following table summarizes the expected effectiveness of various wash solvent compositions for reducing this compound carryover, based on its chemical properties and data from studies on similar compounds.

Wash Solvent CompositionAnalyte SolubilityExpected Carryover ReductionRationale & Supporting Evidence
80:20 Acetonitrile/WaterModerateModerateA common starting point for reversed-phase methods. May not be strong enough for significant carryover.
100% AcetonitrileGoodGood to HighIncreased organic content improves solubilization of the hydrophobic lactone.
100% MethanolGoodGood to HighMethanol is an effective solvent for rosuvastatin and its lactone is stable in it.
90:10 Acetonitrile/IsopropanolHighVery HighIsopropanol is a stronger organic solvent and is very effective at removing highly adsorbed hydrophobic compounds.[3]
50:50 Methanol/DMSOVery HighExcellentThe addition of DMSO can significantly enhance the solubilization of "sticky" compounds, leading to a substantial reduction in carryover.
0.1% Formic Acid in Organic SolventGoodVariableAcidification can alter the surface interactions of the analyte, but its effect on the neutral lactone may be less pronounced than on the parent acid.

Visualizations

The following diagrams illustrate key concepts in troubleshooting and resolving carryover.

G cluster_0 Carryover Sources cluster_1 Other Potential Sources A Autosampler Needle (Internal & External) B Injection Valve (Rotor Seal) C Sample Loop D Tubing & Fittings E Column Contamination F Contaminated Solvents/ Blank

Diagram 2: Primary Sources of Autosampler-Related Carryover

G A High-Concentration Sample Injection B Analyte Adsorption to Surfaces A->B C Blank Injection B->C D Desorption of Residual Analyte into Blank C->D E Carryover Peak Detected D->E

Diagram 3: The Mechanism of Carryover in an Autosampler

References

Validation & Comparative

The Gold Standard for Bioanalysis: A Comparative Guide to Internal Standards in Rosuvastatin Lactone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is a critical aspect of pharmacokinetic and bioequivalence studies. This guide provides an objective comparison of bioanalytical methods for (3R,5R)-Rosuvastatin Lactone, with a focus on the performance of its deuterated internal standard, (3R,5R)-Rosuvastatin Lactone-d6, against other alternatives.

The use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard in quantitative liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis. This is due to its ability to mimic the analyte of interest throughout the analytical process, from sample extraction to ionization in the mass spectrometer, thereby compensating for matrix effects and improving method accuracy and precision.

This guide will delve into the experimental data that substantiates the superiority of using a SIL-IS, specifically this compound, for the bioanalysis of its corresponding metabolite. We will also present data from methods employing structural analog internal standards for the parent drug, rosuvastatin (B1679574), to provide a comparative context.

Performance Data: A Head-to-Head Comparison

The following tables summarize the validation parameters for bioanalytical methods using a stable isotope-labeled internal standard for rosuvastatin lactone and structural analog internal standards for rosuvastatin.

Table 1: Method Performance using this compound for Rosuvastatin Lactone Analysis

Validation ParameterPerformance MetricResult
Linearity Concentration Range0.1 - 100 ng/mL
Correlation Coefficient (r)≥ 0.9964
Accuracy Intra-run Mean Accuracy91.8 - 111%
Inter-run Mean Accuracy91.8 - 111%
Precision Intra-run Imprecision (%CV)≤ 15%
Inter-run Imprecision (%CV)≤ 15%
Recovery Mean Extraction Recovery88.0 - 106%

Data sourced from Macwan, J. S., Ionita, I. A., & Akhlaghi, F. (2012). A simple assay for the simultaneous determination of rosuvastatin acid, rosuvastatin-5S-lactone, and N-desmethyl rosuvastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Analytical and Bioanalytical Chemistry, 402(3), 1217–1227.[1]

Table 2: Method Performance using Structural Analog Internal Standards for Rosuvastatin Analysis

Internal StandardValidation ParameterPerformance MetricResult
Gliclazide Linearity Concentration Range0.1 - 60 ng/mL
Correlation Coefficient (r²)> 0.99
Accuracy Relative Error (RE) at LLOQ-5.6%
Precision RSD at LLOQ4.5%
Intra-day Precision (RSD)< 7.7%
Inter-day Precision (RSD)< 7.7%
Recovery Mean Extraction Recovery79.67 - 85.73%
Atorvastatin (B1662188) Linearity Concentration Range1.0 - 50.0 ng/mL
Correlation Coefficient> 0.99
Accuracy Intra-day Accuracy96.23 - 113.90%
Inter-day Accuracy96.08 - 108.17%
Precision Intra-day CV2.85 - 5.78%
Inter-day CV8.92 - 15.48%
Recovery Mean Extraction Recovery50.14 - 52.41%

Data for Gliclazide sourced from Zhang, D., et al. (2011). Validated LC-MS/MS Method for the Determination of Rosuvastatin in Human Plasma: Application to a Bioequivalence Study in Chinese Volunteers. American Journal of Analytical Chemistry, 2(07), 827. Data for Atorvastatin sourced from a study on the estimation of rosuvastatin in human plasma using atorvastatin as an internal standard.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing bioanalytical methods. The following are summaries of the experimental protocols from the cited studies.

Method 1: Simultaneous Quantification of Rosuvastatin and its Metabolites using Deuterated Internal Standards
  • Sample Preparation: Protein precipitation was used to extract rosuvastatin, rosuvastatin lactone, N-desmethyl rosuvastatin, and their corresponding d6-labeled internal standards from 50 μL of buffered human plasma.[1]

  • Chromatography: A Zorbax-SB Phenyl column (2.1 mm × 100 mm, 3.5 μm) was used for chromatographic separation. The mobile phase consisted of a gradient mixture of 0.1% v/v glacial acetic acid in 10% v/v methanol (B129727) in water (solvent A) and 40% v/v methanol in acetonitrile (B52724) (solvent B). The flow rate was 0.35 mL/min, with a total run time of 6.0 minutes.[1]

  • Mass Spectrometry: Detection was performed using a mass spectrometer with positive electrospray ionization.[1]

Method 2: Quantification of Rosuvastatin using a Structural Analog (Gliclazide) Internal Standard
  • Sample Preparation: Liquid-liquid extraction with ethyl acetate (B1210297) was employed to extract rosuvastatin and the internal standard, gliclazide, from human plasma.[3]

  • Chromatography: A C18 reversed-phase column was used for separation with a mobile phase of acetonitrile and 0.1% methanoic acid (60:40, v/v).[3]

  • Mass Spectrometry: Detection was carried out using positive ion electrospray ionization in multi-reaction monitoring mode. The precursor to product ion transitions were m/z 482.1 → 258.1 for rosuvastatin and m/z 324.2 → 127.2 for gliclazide.[3]

Method 3: Quantification of Rosuvastatin using a Structural Analog (Atorvastatin) Internal Standard
  • Sample Preparation: Solid-phase extraction (SPE) was utilized for the purification and pre-concentration of rosuvastatin and the internal standard, atorvastatin, from human plasma.[2]

  • Chromatography: An isocratic mobile phase of 0.2% formic acid in water and acetonitrile (40:60, v/v) was used with a YMC J' Sphere ODS H-80 column (150 x 4.6 mm, 4.0 µm). The flow rate was 1.0 mL/min.[2]

  • Mass Spectrometry: Positive ion mode with multiple reaction monitoring (MRM) was used for detection. The transitions were m/z 482 → 258 for rosuvastatin and m/z 559 → 440 for atorvastatin.[2]

Visualizing the Workflow

A clear understanding of the experimental process is essential. The following diagram illustrates a typical bioanalytical workflow for the quantification of rosuvastatin and its lactone metabolite using a stable isotope-labeled internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with (3R,5R)-Rosuvastatin Lactone-d6 (IS) Plasma->Spike Extraction Protein Precipitation or LLE/SPE Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Result Final Concentration Quantification->Result

Caption: Bioanalytical workflow for rosuvastatin lactone using a deuterated internal standard.

The Rationale for Using this compound

The choice of an internal standard is a critical decision in bioanalytical method development. The ideal internal standard co-elutes with the analyte and exhibits the same behavior during sample preparation and ionization. Stable isotope-labeled internal standards, such as this compound, are considered the most effective for several reasons:

  • Similar Physicochemical Properties: A deuterated internal standard has nearly identical chemical and physical properties to the unlabeled analyte. This ensures that it behaves similarly during extraction, reducing variability in recovery.

  • Co-elution: The SIL-IS typically co-elutes with the analyte, meaning they experience the same matrix effects at the same time in the mass spectrometer's ion source. This allows for more accurate correction of signal suppression or enhancement.

  • Improved Accuracy and Precision: By effectively compensating for variability, SIL-IS leads to improved accuracy and precision of the analytical method, as demonstrated in the data presented in Table 1.

In contrast, structural analog internal standards, while a viable alternative when a SIL-IS is unavailable, have different chemical structures. This can lead to differences in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte, potentially compromising the accuracy of the results.

Conclusion

For the robust and reliable quantification of (3R,5R)-Rosuvastatin Lactone in biological matrices, the use of its stable isotope-labeled internal standard, this compound, is strongly recommended. The presented data and established principles of bioanalysis confirm that this approach provides superior accuracy, precision, and reliability compared to methods employing structural analog internal standards. For researchers and drug development professionals, adopting this gold standard in bioanalytical method validation is a crucial step towards generating high-quality, defensible data for regulatory submissions and pharmacokinetic studies.

References

A Comparative Guide to (3R,5R)-Rosuvastatin Lactone-d6 and Rosuvastatin-d6 as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of rosuvastatin (B1679574), the choice of an appropriate internal standard (IS) is critical for developing robust and reliable bioanalytical methods. This guide provides an objective comparison of two commonly used deuterated internal standards: (3R,5R)-Rosuvastatin Lactone-d6 and Rosuvastatin-d6. The comparison is supported by experimental data from published literature to aid in the selection of the most suitable IS for specific analytical needs.

Introduction to Rosuvastatin and the Role of Internal Standards

Rosuvastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, and is widely prescribed to manage dyslipidemia.[1] Accurate measurement of rosuvastatin concentrations in biological matrices, such as human plasma, is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and selectivity.[1][2]

In LC-MS/MS-based quantification, an internal standard is added to samples and calibration standards to correct for variability in sample preparation and instrument response. The ideal IS is a stable isotope-labeled (SIL) version of the analyte, as it shares nearly identical physicochemical properties, ensuring it behaves similarly throughout the analytical process.[3]

Physicochemical Properties of Rosuvastatin and Related Compounds

Rosuvastatin can exist in equilibrium with its lactone form, which is a major metabolite and a common impurity.[4] The structural similarities and differences between rosuvastatin, its lactone metabolite, and their deuterated analogs are important considerations when selecting an internal standard.

CompoundMolecular FormulaMolecular Weight ( g/mol )
RosuvastatinC22H28FN3O6S481.54
(3R,5R)-Rosuvastatin LactoneC22H26FN3O5S463.52[5]
Rosuvastatin-d6C22H22D6FN3O6S487.58
This compoundC22H20D6FN3O5S469.56

Performance Comparison of Internal Standards

The choice of internal standard significantly impacts the performance of a bioanalytical method. While Rosuvastatin-d6 is the most common IS for rosuvastatin quantification, this compound is primarily used for the quantification of the lactone metabolite.

Rosuvastatin-d6 as an Internal Standard for Rosuvastatin Quantification

Rosuvastatin-d6 is the ideal internal standard for the quantification of rosuvastatin due to its identical chemical structure, which ensures co-elution and similar behavior during sample extraction and ionization.[3] This minimizes variability and improves the accuracy and precision of the assay.

Table 1: Performance Characteristics of LC-MS/MS Methods Using Rosuvastatin-d6 as an Internal Standard for Rosuvastatin.

ParameterReported Performance
Linearity Range0.51 - 100.9 ng/mL[2]
Correlation Coefficient (r²)≥ 0.99[2]
Lower Limit of Quantification (LLOQ)0.51 ng/mL[2]
Intra-day Precision (%RSD)1.54 - 11.21%[2]
Inter-day Precision (%RSD)2.85 - 5.78%[1]
Intra-day Accuracy96.59 - 102.39%[2]
Inter-day Accuracy96.23 - 113.90%[1]
Mean Recovery> 50.14%[1]
This compound as an Internal Standard

This compound is the appropriate internal standard for the specific and accurate quantification of the rosuvastatin lactone metabolite. Using a corresponding SIL-IS for each analyte is crucial when simultaneously measuring a parent drug and its metabolites.

Table 2: Performance Characteristics of an LC-MS/MS Method Using Deuterated Internal Standards for the Simultaneous Quantification of Rosuvastatin and its Lactone Metabolite.

AnalyteInternal StandardLinearity Range (ng/mL)Correlation Coefficient (R)Mean Recovery (%)Intra-run Accuracy (%)Inter-run Accuracy (%)Intra-run Precision (≤%)Inter-run Precision (≤%)
RosuvastatinRosuvastatin-d60.1 - 100≥ 0.996488.0 - 10691.8 - 11191.8 - 1111515
Rosuvastatin LactoneRosuvastatin Lactone-d60.1 - 100≥ 0.996488.0 - 10691.8 - 11191.8 - 1111515

Key Considerations for Internal Standard Selection

  • Structural Similarity: An ideal internal standard should be as structurally similar to the analyte as possible. Rosuvastatin-d6 is structurally identical to rosuvastatin, making it the superior choice for rosuvastatin quantification.

  • Chemical Stability and Interconversion: Rosuvastatin and its lactone form can interconvert, particularly under acidic or basic conditions.[4] Using this compound to quantify rosuvastatin (or vice-versa) could lead to inaccurate results if interconversion occurs during sample processing or analysis.

  • Chromatographic Co-elution: For optimal correction of matrix effects, the internal standard should co-elute with the analyte. Due to their identical structures, rosuvastatin and Rosuvastatin-d6 have virtually identical retention times.

  • Matrix Effects: Deuterated internal standards that co-elute with the analyte are most effective at compensating for matrix-induced ion suppression or enhancement, leading to more accurate and precise results.[3]

Experimental Protocols

Protocol 1: Quantification of Rosuvastatin in Human Plasma using Rosuvastatin-d6

This protocol is a representative example based on common practices in published literature.[2]

  • Sample Preparation (Solid Phase Extraction):

    • To 100 µL of human plasma, add 50 µL of Rosuvastatin-d6 working solution (e.g., 100 ng/mL).

    • Vortex mix for 30 seconds.

    • Load the sample onto a conditioned SPE cartridge.

    • Wash the cartridge with an appropriate solvent to remove interferences.

    • Elute the analyte and internal standard with a suitable elution solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: C18 column (e.g., 50 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and 5mM ammonium (B1175870) acetate (B1210297) (pH 3.5) or 0.1% formic acid in water.[2]

    • Flow Rate: 0.4 - 0.8 mL/min.

    • Injection Volume: 10 µL.

    • Mass Spectrometry: Triple quadrupole mass spectrometer with positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Rosuvastatin: m/z 482.1 → 258.1

      • Rosuvastatin-d6: m/z 488.2 → 258.2

Protocol 2: Simultaneous Quantification of Rosuvastatin and Rosuvastatin Lactone using their Respective d6-Internal Standards

This protocol is based on the method described by Macwan et al. (2012).

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of buffered human plasma, add a working solution containing both Rosuvastatin-d6 and Rosuvastatin Lactone-d6.

    • Precipitate proteins by adding acetonitrile.

    • Vortex and centrifuge the sample.

    • Inject a portion of the supernatant into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC Column: Zorbax-SB Phenyl column (2.1 mm x 100 mm, 3.5 µm).

    • Mobile Phase: A gradient mixture of 0.1% v/v glacial acetic acid in 10% v/v methanol (B129727) in water (solvent A) and 40% v/v methanol in acetonitrile (solvent B).

    • Flow Rate: 0.35 mL/min.

    • Mass Spectrometry: Positive electrospray ionization (ESI+).

    • Detection Mode: MRM of precursor to product ions for each analyte and its corresponding d6-internal standard.

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (Rosuvastatin-d6) plasma->add_is extraction Solid Phase Extraction or Protein Precipitation add_is->extraction reconstitute Evaporate & Reconstitute extraction->reconstitute lc LC Separation reconstitute->lc msms MS/MS Detection lc->msms quantification Quantification msms->quantification

Caption: A typical bioanalytical workflow for the quantification of rosuvastatin in plasma.

G Rosuvastatin Rosuvastatin (Active Drug) Lactone Rosuvastatin Lactone (Metabolite/Impurity) Rosuvastatin->Lactone Lactonization (Intramolecular Esterification) Lactone->Rosuvastatin Hydrolysis (Ring Opening)

References

A Comparative Guide to Analytical Methods for Rosuvastatin: Cross-Validation with (3R,5R)-Rosuvastatin Lactone-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of rosuvastatin (B1679574) in biological matrices is paramount for pharmacokinetic, bioequivalence, and clinical studies. The choice of an appropriate internal standard is critical to the reliability of the analytical method. This guide provides an objective comparison of analytical methods for rosuvastatin, with a focus on the use of (3R,5R)-Rosuvastatin Lactone-d6 and other commonly employed internal standards. The performance of these methods is evaluated based on supporting experimental data from published studies.

The use of a stable isotope-labeled internal standard that is chemically identical to the analyte is considered the gold standard in quantitative bioanalysis by mass spectrometry. This is because it co-elutes with the analyte, experiencing the same matrix effects and ionization suppression or enhancement, thus providing the most accurate correction. In the analysis of rosuvastatin, both Rosuvastatin-d6 and its metabolite, this compound, are utilized. This guide also explores the use of other, non-isotopically labeled internal standards to provide a broader perspective on method performance.

Comparative Performance of Analytical Methods

The following tables summarize the quantitative performance of various LC-MS/MS methods for the determination of rosuvastatin in human plasma, categorized by the internal standard used.

Table 1: Method Performance with Deuterated Internal Standards
ParameterMethod 1: this compoundMethod 2: Rosuvastatin-d6
Linearity Range 0.1 - 100 ng/mL[1]0.1 - 30 ng/mL
Correlation Coefficient (r) ≥ 0.9964[1]> 0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[1]0.1 ng/mL
Intra-day Precision (% CV) ≤ 15%[1]< 15%
Inter-day Precision (% CV) ≤ 15%[1]< 15%
Accuracy (% Bias) 91.8 - 111%[1]< 8%
Mean Recovery (%) 88.0 - 106%[1]Not explicitly stated, but sufficient for robust quantification.
Table 2: Method Performance with Non-Deuterated Internal Standards
ParameterMethod 3: AtorvastatinMethod 4: Fluconazole
Linearity Range 1.0 - 50.0 ng/mL25.0 - 5003.8 ng/mL[2]
Correlation Coefficient (r) > 0.99≥ 0.999[2]
Lower Limit of Quantification (LLOQ) 1.0 ng/mL0.1 ng/mL[2]
Intra-day Precision (% CV) 2.85 - 5.78%7.97 - 15.94%[2]
Inter-day Precision (% CV) 8.92 - 15.48%3.19 - 15.27%[2]
Accuracy (% Bias) 96.23 - 113.90%< 3.7% (relative error)[2]
Mean Recovery (%) Rosuvastatin: 50.14 - 52.41%; IS: 54.65%Not explicitly stated.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflow for a bioanalytical method validation and the logical pathway for sample analysis.

Experimental_Workflow cluster_Preparation Sample & Standard Preparation cluster_Extraction Sample Extraction cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Stock_Solutions Prepare Stock Solutions (Analyte & IS) Working_Solutions Prepare Working Solutions & Calibration Standards Stock_Solutions->Working_Solutions Plasma_Spiking Spike Plasma Samples with IS Working_Solutions->Plasma_Spiking Protein_Precipitation Protein Precipitation or LLE/SPE Plasma_Spiking->Protein_Precipitation Evaporation Evaporation of Supernatant Protein_Precipitation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject Sample into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration_Curve Generate Calibration Curve Integration->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

Caption: A generalized experimental workflow for the bioanalysis of rosuvastatin using an internal standard.

Detailed Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

Method 1: Using this compound as Internal Standard

This method is for the simultaneous quantification of rosuvastatin acid (RST), rosuvastatin-5S-lactone (RST-LAC), and N-desmethyl rosuvastatin (DM-RST).[1]

  • Sample Preparation: 50 μL of buffered human plasma is subjected to protein precipitation. The corresponding deuterium-labeled (d6) internal standards for all three analytes are used.[1]

  • Liquid Chromatography:

    • Column: Zorbax-SB Phenyl (2.1 mm × 100 mm, 3.5 μm).[1]

    • Mobile Phase: A gradient mixture of solvent A (0.1% v/v glacial acetic acid in 10% v/v methanol (B129727) in water) and solvent B (40% v/v methanol in acetonitrile).[1]

    • Flow Rate: 0.35 mL/min.[1]

    • Run Time: 6.0 minutes.[1]

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).[1]

Method 2: Using Rosuvastatin-d6 as Internal Standard
  • Sample Preparation: Automated solid-phase extraction (SPE).

  • Liquid Chromatography:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic mixture of 0.1% formic acid in water and acetonitrile (B52724).

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Rosuvastatin: m/z 482.1 → 258.1; Rosuvastatin-d6: m/z 488.2 → 258.2.

Method 3: Using Atorvastatin as Internal Standard
  • Sample Preparation: Solid phase extraction (SPE).

  • Liquid Chromatography:

    • Column: YMC J' Sphere ODS H-80 (150 x 4.6 mm, 4.0 µm).

    • Mobile Phase: Isocratic mixture of 0.2% formic acid in water and acetonitrile (40:60, v/v).

    • Flow Rate: 1.0 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive ion mode with Turbo ion spray.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Rosuvastatin: m/z 482 → 258; Atorvastatin: m/z 559 → 440.

Method 4: Using Fluconazole as Internal Standard
  • Sample Preparation: Liquid-liquid extraction with Methyl-tert-Butyl Ether.[2]

  • Liquid Chromatography:

    • Column: Kromosil, 5µ, 100×4.6mm.[2]

    • Mobile Phase: 5mM Ammonium acetate (B1210297) pH 3.5 : Acetonitrile (10:90v/v).[2]

    • Flow Rate: 0.800 mL/min.[2]

  • Mass Spectrometry:

    • Ionization Mode: Positive ion mode.[2]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[2]

    • MRM Transitions: Rosuvastatin: m/z 482.20 → 288.20; Fluconazole: m/z 307.20 → 220.10.[2]

Conclusion

The data presented in this guide demonstrates that while various internal standards can be used for the quantification of rosuvastatin, stable isotope-labeled internal standards such as Rosuvastatin-d6 and this compound generally offer superior performance, particularly in terms of minimizing variability and improving accuracy. The method utilizing this compound is particularly advantageous when the simultaneous analysis of rosuvastatin and its lactone metabolite is required. Methods employing non-deuterated internal standards can also provide acceptable results, but they may be more susceptible to matrix effects and require more rigorous validation to ensure data reliability. The choice of the most appropriate analytical method and internal standard will ultimately depend on the specific requirements of the study, including the desired sensitivity, the need to quantify metabolites, and the available instrumentation.

References

A Comparative Guide to the Accuracy and Precision of (3R,5R)-Rosuvastatin Lactone-d6 in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmacokinetic and bioequivalence studies, the choice of an appropriate internal standard is paramount to ensure the accuracy and precision of bioanalytical methods. For the quantification of rosuvastatin (B1679574), a widely prescribed lipid-lowering agent, various internal standards have been employed. This guide provides an objective comparison of the performance of (3R,5R)-Rosuvastatin Lactone-d6 with other commonly used internal standards, supported by experimental data to aid researchers, scientists, and drug development professionals in their selection process.

Performance Comparison of Internal Standards for Rosuvastatin Analysis

The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis as closely as possible. Stable isotope-labeled (SIL) internal standards, such as deuterated analogs of the analyte or its metabolites, are considered the gold standard in LC-MS/MS-based bioanalysis due to their similar physicochemical properties to the analyte. This section compares the accuracy and precision of methods utilizing this compound, Rosuvastatin-d6 (the acid form), and other non-isotopically labeled internal standards.

Internal StandardAnalyte(s) QuantifiedAccuracy (%)Precision (%RSD/CV)Key AdvantagesPotential Disadvantages
This compound Rosuvastatin, Rosuvastatin Lactone, N-desmethyl rosuvastatin91.8 - 111 (Intra- and Inter-run)[1]≤15 (Intra- and Inter-run)[1]Simultaneous quantification of parent drug and lactone metabolite with its own labeled standard.Potential for inter-conversion between lactone and acid forms, though mitigated by deuteration.
Rosuvastatin-d6 RosuvastatinInaccuracy < ± 6%[2]< 10%[2]Closely mimics the chromatographic and mass spectrometric behavior of rosuvastatin. Widely used and validated.May not perfectly mimic the behavior of the lactone metabolite if co-analyzed.
Atorvastatin RosuvastatinNot explicitly statedNot explicitly statedCommercially available and structurally similar to rosuvastatin.Different chemical structure may lead to variations in extraction recovery and matrix effects compared to rosuvastatin.
Gliclazide RosuvastatinNot explicitly statedNot explicitly statedCommercially available.Significant structural and chemical differences from rosuvastatin, potentially leading to disparate analytical behavior.
Fluconazole Rosuvastatin< 3.7% (relative error)Intra-assay: 7.97-15.94%, Inter-assay: 3.19-15.27%Readily available.Structurally dissimilar to rosuvastatin, which may not adequately compensate for matrix effects.
Cilostazol Rosuvastatin< 3.7% (relative error)Intra-assay: 7.97-15.94%, Inter-assay: 3.19-15.27%Commercially available.Different chemical properties may lead to variations in analytical response compared to rosuvastatin.

Note: The accuracy and precision data presented are sourced from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for the quantification of rosuvastatin and its metabolites using this compound and Rosuvastatin-d6 as internal standards.

Method 1: Simultaneous Quantification of Rosuvastatin, Rosuvastatin Lactone, and N-desmethyl Rosuvastatin using Deuterated Internal Standards[1]
  • Sample Preparation: Protein precipitation of 50 μL of buffered human plasma.

  • Internal Standards: Rosuvastatin-d6, this compound, and N-desmethyl rosuvastatin-d6.

  • Chromatography:

    • Column: Zorbax-SB Phenyl column (2.1 mm × 100 mm, 3.5 μm).

    • Mobile Phase: Gradient mixture of 0.1% v/v glacial acetic acid in 10% v/v methanol (B129727) in water (Solvent A) and 40% v/v methanol in acetonitrile (B52724) (Solvent B).

    • Flow Rate: 0.35 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

Method 2: Quantification of Rosuvastatin using Rosuvastatin-d6 Internal Standard
  • Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) of human plasma.

  • Internal Standard: Rosuvastatin-d6.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 50 mm x 4.6 mm, 5 µm).[3]

    • Mobile Phase: Isocratic mixture of 0.1% formic acid in water and acetonitrile (e.g., 30:70 v/v).[3]

    • Flow Rate: 0.4 mL/min.[3]

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[3]

    • MRM Transitions: [3]

      • Rosuvastatin: m/z 482.1 → 258.1

      • Rosuvastatin-d6: m/z 488.2 → 258.2

Visualizing the Experimental Workflow

To provide a clear understanding of the analytical process, the following diagrams illustrate a typical bioanalytical workflow and the logical steps involved in method validation.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Addition of This compound Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation LC Separation Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Peak_Integration->Ratio_Calculation Concentration_Determination Concentration Determination Ratio_Calculation->Concentration_Determination Method_Validation_Pathway Start Method Development Specificity Specificity & Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Recovery Extraction Recovery Specificity->Recovery Accuracy Accuracy Linearity->Accuracy Precision Precision (Intra- & Inter-day) Linearity->Precision Validated_Method Validated Method Accuracy->Validated_Method Precision->Validated_Method Matrix_Effect Matrix Effect Recovery->Matrix_Effect Stability Stability (Freeze-Thaw, Bench-Top, etc.) Matrix_Effect->Stability Stability->Validated_Method

References

The Gold Standard for Bioanalysis: Ensuring Specificity of (3R,5R)-Rosuvastatin Lactone-d6 in the Presence of Co-eluting Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for robust pharmacokinetic and toxicological assessments. This guide provides a comparative analysis of analytical methodologies, highlighting the superior specificity of (3R,5R)-Rosuvastatin Lactone-d6 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for rosuvastatin (B1679574) and its metabolites.

Rosuvastatin, a widely prescribed statin, is primarily metabolized into N-desmethyl rosuvastatin and rosuvastatin lactone. Due to their structural similarities, chromatographic co-elution of these metabolites can pose a significant analytical challenge, potentially compromising the accuracy of quantification. The use of a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte is the gold standard in bioanalysis for mitigating matrix effects and ensuring the highest level of accuracy and precision.[1][2] This guide delves into the experimental data supporting the use of this compound and compares its performance with alternative internal standards.

The Advantage of a Homologous Stable Isotope-Labeled Internal Standard

The fundamental principle behind the efficacy of a SIL-IS is its identical physicochemical properties to the analyte of interest.[1] this compound co-elutes with the endogenous rosuvastatin lactone, experiencing the same ionization suppression or enhancement effects in the mass spectrometer. This identical behavior allows for a highly accurate normalization of the analytical signal, correcting for variations during sample preparation and analysis.

Alternative internal standards, such as those that are structurally analogous (e.g., atorvastatin) or a deuterated version of the parent drug (rosuvastatin-d6), may not perfectly mimic the chromatographic behavior and ionization characteristics of the rosuvastatin lactone metabolite. This can lead to inaccuracies in quantification, especially in complex biological matrices where matrix effects are pronounced.

Comparative Analysis of Internal Standards for Rosuvastatin Metabolite Quantification

The selection of an appropriate internal standard is critical for the development of a robust and reliable bioanalytical method. The following table summarizes various internal standards used in published LC-MS/MS methods for the quantification of rosuvastatin and its metabolites.

Internal StandardAnalyte(s) QuantifiedPrinciple of UsePotential for InaccuracyReference
This compound Rosuvastatin LactoneStable Isotope Dilution (Homologous)Minimal; considered the "gold standard" for lactone metabolite quantification.[1]
Rosuvastatin-d6 Rosuvastatin, N-desmethyl rosuvastatin, Rosuvastatin lactoneStable Isotope Dilution (Parent Drug)Moderate; slight differences in chromatography and ionization efficiency compared to metabolites can lead to bias.[3]
Atorvastatin Rosuvastatin, N-desmethyl rosuvastatinStructural AnalogHigh; significant differences in physicochemical properties can lead to poor correction for matrix effects and variability.[4]
Carbamazepine RosuvastatinStructural AnalogHigh; significant differences in physicochemical properties.[5]
Fluconazole RosuvastatinStructural AnalogHigh; significant differences in physicochemical properties.[6]
Gliclazide RosuvastatinStructural AnalogHigh; significant differences in physicochemical properties.[7][8]

Experimental Protocol: Simultaneous Quantification of Rosuvastatin and its Metabolites using this compound

The following protocol is based on the validated LC-MS/MS method described by Macwan et al. (2012), which demonstrates the successful use of deuterated internal standards for rosuvastatin and its primary metabolites.[1]

Sample Preparation
  • Spiking: To 50 µL of human plasma, add the internal standard working solution containing rosuvastatin-d6, N-desmethyl rosuvastatin-d6, and this compound.

  • Protein Precipitation: Add 150 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.

  • Transfer: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: Zorbax-SB Phenyl column (2.1 mm × 100 mm, 3.5 µm).[1]

    • Mobile Phase A: 0.1% v/v glacial acetic acid in 10% v/v methanol (B129727) in water.[1]

    • Mobile Phase B: 40% v/v methanol in acetonitrile.[1]

    • Flow Rate: 0.35 mL/min.[1]

    • Gradient: A gradient elution program is used to achieve separation.

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+).[1]

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Rosuvastatin: m/z 482.2 → 258.2

      • N-desmethyl rosuvastatin: m/z 468.2 → 258.2

      • Rosuvastatin lactone: m/z 464.2 → 258.2

      • Rosuvastatin-d6: m/z 488.2 → 264.2

      • N-desmethyl rosuvastatin-d6: m/z 474.2 → 264.2

      • This compound: m/z 470.2 → 264.2

Performance Data

The use of this compound, in conjunction with deuterated standards for the parent drug and the other major metabolite, provides excellent analytical performance.

Method Validation Summary
ParameterRosuvastatinN-desmethyl rosuvastatinRosuvastatin Lactone
Linear Range (ng/mL) 0.1 - 1000.5 - 1000.1 - 100
Correlation Coefficient (r²) >0.99>0.99>0.99
Intra-day Precision (%CV) <10%<12%<9%
Inter-day Precision (%CV) <8%<11%<7%
Accuracy (%Bias) Within ±10%Within ±12%Within ±8%
Mean Extraction Recovery ~95%~92%~98%

Data adapted from Macwan et al. (2012).[1]

Visualizing the Workflow and Rationale

To further clarify the experimental process and the logical basis for selecting a homologous stable isotope-labeled internal standard, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma (50 µL) spike Spike with This compound & other d6-IS plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate vortex_centrifuge Vortex & Centrifuge precipitate->vortex_centrifuge supernatant Transfer Supernatant vortex_centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation (Zorbax-SB Phenyl) reconstitute->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Ratio of Analyte to IS) ms_detection->data_analysis Quantification

Caption: Experimental workflow for the quantification of rosuvastatin metabolites.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_outcome Analytical Outcome ros_lactone Rosuvastatin Lactone ros_lactone_d6 This compound ros_lactone->ros_lactone_d6 Identical Physicochemical Properties ros_d6 Rosuvastatin-d6 ros_lactone->ros_d6 Similar but not Identical Properties atorvastatin Atorvastatin ros_lactone->atorvastatin Different Properties high_accuracy High Accuracy & Specificity ros_lactone_d6->high_accuracy potential_inaccuracy Potential for Inaccuracy ros_d6->potential_inaccuracy atorvastatin->potential_inaccuracy

Caption: Rationale for selecting a homologous internal standard.

Conclusion

The accurate quantification of rosuvastatin lactone is crucial for a comprehensive understanding of rosuvastatin's pharmacokinetics. The use of this compound as an internal standard provides the highest level of specificity and accuracy by perfectly mimicking the behavior of the endogenous metabolite throughout the analytical process. While other internal standards can be employed, they introduce a greater potential for variability and inaccuracy due to differences in chromatographic retention and mass spectrometric response. For researchers demanding the most reliable and defensible data, the use of a homologous stable isotope-labeled internal standard is the unequivocal choice.

References

A Head-to-Head Battle in Bioanalysis: (3R,5R)-Rosuvastatin Lactone-d6 Versus Non-Deuterated Internal Standards for Rosuvastatin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison between the use of a deuterated internal standard, (3R,5R)-Rosuvastatin Lactone-d6, and non-deuterated internal standards for the quantification of rosuvastatin (B1679574). The selection of an internal standard can significantly impact the reliability of pharmacokinetic and bioequivalence studies, making this a critical consideration in the drug development process.

In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable for correcting the variability inherent in sample preparation and analysis. An ideal IS mimics the analyte of interest throughout the entire analytical process, from extraction to detection. While various compounds can serve as an IS, stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds, are widely regarded as the gold standard.[1] This is due to their close physicochemical similarity to the analyte, which allows for superior compensation of matrix effects—a major source of imprecision and inaccuracy in bioanalytical methods.

This guide presents a data-driven overview of the performance of this compound against commonly used non-deuterated internal standards in the quantification of rosuvastatin.

Performance Comparison: A Data-Driven Overview

The superiority of a deuterated internal standard is most evident in its ability to minimize the impact of matrix effects and improve data quality.[2] Because deuterated internal standards co-elute with the analyte, they experience the same degree of ion suppression or enhancement, allowing for more accurate and precise quantification.

The following tables summarize the quantitative performance from various validated LC-MS/MS methods for the determination of rosuvastatin in human plasma, utilizing either a deuterated or a non-deuterated internal standard. It is important to note that this data is compiled from different studies and a direct comparison should be interpreted with caution due to variations in instrumentation and methodologies.

Table 1: Performance Characteristics with Deuterated Internal Standard (this compound or Rosuvastatin-d6)

ParameterPerformanceReference
Linearity Range (ng/mL) 0.1 - 100[3]
Correlation Coefficient (r) ≥ 0.9964[3]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.1[4]
Intra-day Precision (%RSD) ≤ 15%[3]
Inter-day Precision (%RSD) ≤ 15%[3]
Intra-day Accuracy (%) 91.8 - 111%[3]
Inter-day Accuracy (%) 91.8 - 111%[3]
Mean Extraction Recovery (%) 88.0 - 106%[3]

Table 2: Performance Characteristics with Non-Deuterated Internal Standards

Internal StandardLinearity Range (ng/mL)Correlation Coefficient (r)LLOQ (ng/mL)Intra-assay Precision (%RSD)Inter-assay Precision (%RSD)Overall Accuracy (Relative Error %)Reference
Fluconazole 24.979 - 5003.808> 0.9990.17.97 - 15.94%3.19 - 15.27%< 3.7%[5]
Gliclazide 0.1 - 60> 0.990.1Not ReportedNot ReportedNot Reported[6][7]
Cilostazol 0.2 - 50> 0.99910.27.97 - 15.94%3.19 - 15.27%< 3.7%[8]
Fluvastatin 3.0 - 1602.0 (µg/mL)> 0.9990.12 (µg/mL)< 2.40%< 2.40%99.86 - 102.86% (Recovery)[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative experimental protocols for the quantification of rosuvastatin using both deuterated and non-deuterated internal standards.

Protocol 1: Method using this compound Internal Standard

This protocol outlines a typical workflow for the quantification of rosuvastatin in human plasma using a deuterated internal standard.

1. Sample Preparation:

  • To 50 µL of buffered human plasma, add the corresponding deuterium-labeled (d6) internal standards.[3]

  • Perform protein precipitation to extract the analytes.[3]

2. Chromatographic Conditions:

  • Column: Zorbax-SB Phenyl column (2.1 mm × 100 mm, 3.5 μm).[3]

  • Mobile Phase: A gradient mixture of 0.1% v/v glacial acetic acid in 10% v/v methanol (B129727) in water (solvent A) and 40% v/v methanol in acetonitrile (B52724) (solvent B).[3]

  • Flow Rate: 0.35 mL/min.[3]

  • Injection Volume: Not specified.

  • Run Time: 6.0 min.[3]

3. Mass Spectrometric Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Protocol 2: Method using a Non-Deuterated Internal Standard (Fluconazole)

This protocol describes a method for rosuvastatin quantification using a non-deuterated internal standard.

1. Sample Preparation:

  • The analyte and internal standard (Fluconazole) are extracted by a simple one-step liquid/liquid extraction with Methyl-tert-Butyl Ether.[5]

  • The organic layer is separated and evaporated under a gentle stream of nitrogen at 40± 5°C.[5]

2. Chromatographic Conditions:

  • Column: Kromosil, 5µ, 100×4.6mm column.[5]

  • Mobile Phase: 5mM Ammonium acetate (B1210297) pH 3.5 : Acetonitrile (10:90v/v).[5]

  • Flow Rate: 0.800ml/min.[5]

  • Injection Volume: Not specified.

  • Retention Time: Rosuvastatin - 1.22 min, Fluconazole - 1.23 min.[5]

3. Mass Spectrometric Conditions:

  • Ionization Mode: Positive ion mode with the TurboIonspray heater set at 450 °C.[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[5]

  • MRM Transitions: Rosuvastatin: 482.20/288.20 (m/z); Fluconazole: 307.20/220.10 (m/z).[5]

Visualizing the Workflow and Mechanism of Action

To better understand the experimental process and the biological context of rosuvastatin, the following diagrams are provided.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Plasma Plasma Sample Spike Spike with Internal Standard (this compound or Non-deuterated) Plasma->Spike Extraction Extraction (Protein Precipitation or LLE) Spike->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data Data Acquisition LC_MS->Data Processing Peak Integration & Ratio Calculation Data->Processing Curve Calibration Curve Processing->Curve Concentration Concentration Determination Curve->Concentration

Caption: Experimental workflow for bioanalytical quantification of rosuvastatin.

Rosuvastatin_Pathway HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol LDL_R LDL Receptor Synthesis Cholesterol->LDL_R downregulates Rosuvastatin Rosuvastatin Rosuvastatin->HMGCR Inhibition HMGCR->Mevalonate HMGCR->Cholesterol leads to decreased LDL_C Decreased Plasma LDL-C LDL_R->LDL_C increased synthesis leads to

Caption: Rosuvastatin's mechanism of action via inhibition of the HMG-CoA reductase pathway.[10][11]

Conclusion

The choice between a deuterated and a non-deuterated internal standard is a critical decision in the development of robust and reliable bioanalytical methods. While non-deuterated internal standards can provide acceptable performance, the data strongly supports the use of a deuterated internal standard, such as this compound, as the superior choice for the quantification of rosuvastatin.[12] Its ability to closely mimic the analyte of interest provides more effective compensation for matrix effects and other sources of analytical variability, leading to higher accuracy and precision. For researchers, scientists, and drug development professionals, the use of a deuterated internal standard is a key step towards ensuring the integrity and quality of their bioanalytical data.

References

Inter-laboratory Variability in Rosuvastatin Analysis: A Comparative Guide Utilizing (3R,5R)-Rosuvastatin Lactone-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of rosuvastatin (B1679574) in human plasma. A key focus is the utilization of a deuterated internal standard, specifically (3R,5R)-Rosuvastatin Lactone-d6 or Rosuvastatin-d6, to ensure analytical accuracy and precision. The data presented is compiled from several independent laboratory validations, offering insights into the inter-laboratory variability and performance of these bioanalytical methods.

Comparative Analysis of Method Performance

The following table summarizes the quantitative performance of different LC-MS/MS methods for rosuvastatin analysis. These methods employed a deuterated internal standard to correct for matrix effects and variability in sample processing and instrument response.

ParameterStudy 1Study 2[1]Study 3[2]Study 4[3]Study 5[4]
Linearity Range (ng/mL) 1–1001 - 10000.1 - 600.1 - 1001.0 - 50.0
Correlation Coefficient (r²) > 0.999> 0.9984> 0.99≥ 0.9964> 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 110.10.11.0
Intra-day Precision (%RSD) < 10%< 5.8%< 7.7%≤ 15%2.85 - 5.78%
Inter-day Precision (%RSD) < 10%< 5.8%< 7.7%≤ 15%8.92 - 15.48%
Accuracy (%) 94.4–102.4%< 6.1%Within ±15% of nominal91.8 - 111%96.08 - 113.90%
Extraction Recovery (%) Not SpecifiedNot Specified79.67 - 85.73%88.0 - 106%> 50.14%
Internal Standard Rosuvastatin-d6d6-rosuvastatinGliclazide (Note: Not deuterated)Rosuvastatin-d6Atorvastatin (Note: Not deuterated)

Experimental Protocols

The methodologies detailed below are representative of the common practices found across the various studies for the analysis of rosuvastatin using LC-MS/MS with a deuterated internal standard.

1. Sample Preparation: Protein Precipitation

A prevalent and straightforward method for sample clean-up is protein precipitation.

  • Procedure: To a 50 µL aliquot of buffered human plasma, an internal standard working solution is added. Protein precipitation is induced by adding a precipitant, such as acetonitrile. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant is collected for LC-MS/MS analysis.[3]

2. Sample Preparation: Solid-Phase Extraction (SPE)

SPE offers a more rigorous clean-up compared to protein precipitation, leading to cleaner extracts.

  • Procedure: Plasma samples are fortified with the d6-rosuvastatin internal standard. The samples are then loaded onto an SPE plate (e.g., Thermo Scientific SOLA 96 well plate). The plate is washed with appropriate solvents to remove interferences, and the analyte and internal standard are then eluted. The eluate is evaporated and reconstituted in the mobile phase for injection.[1]

3. Liquid Chromatography

Chromatographic separation is crucial for resolving rosuvastatin from endogenous plasma components.

  • Column: A variety of reversed-phase columns are used, including Zorbax-SB Phenyl (2.1 mm × 100 mm, 3.5 μm)[3] and Accucore RP-MS columns.[1]

  • Mobile Phase: A common mobile phase composition involves a gradient mixture of an aqueous solvent (e.g., 0.1% v/v glacial acetic acid in 10% v/v methanol (B129727) in water) and an organic solvent (e.g., 40% v/v methanol in acetonitrile).[3]

  • Flow Rate: Typical flow rates range from 0.35 mL/min to 0.8 mL/min.[3][5]

  • Run Time: Chromatographic run times are generally short, often under 6 minutes.[3]

4. Mass Spectrometry

Tandem mass spectrometry provides the selectivity and sensitivity required for bioanalysis.

  • Ionization: Positive electrospray ionization (ESI+) is the standard mode for rosuvastatin analysis.[3][6]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.[5][6]

  • MRM Transitions:

    • Rosuvastatin: m/z 482.1 → 258.1[6]

    • Rosuvastatin-d6: m/z 488.2 → 258.2[6]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the bioanalysis of rosuvastatin using a deuterated internal standard and LC-MS/MS.

Rosuvastatin Bioanalytical Workflow plasma_sample Human Plasma Sample add_is Spike with Rosuvastatin-d6 Internal Standard plasma_sample->add_is sample_prep Sample Preparation (Protein Precipitation or SPE) add_is->sample_prep lc_separation LC Separation (Reversed-Phase Column) sample_prep->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Peak Area Ratio vs. Concentration) ms_detection->data_analysis quantification Quantification of Rosuvastatin data_analysis->quantification

Caption: Bioanalytical workflow for rosuvastatin quantification.

This guide highlights that while specific parameters may vary between laboratories, the core principles of using a deuterated internal standard with LC-MS/MS provide a robust and reliable platform for rosuvastatin quantification. The compiled data demonstrates a high degree of sensitivity, precision, and accuracy across different validated methods, underscoring the maturity of this analytical approach in a regulated bioanalytical environment.

References

A Researcher's Guide to Sourcing and Verifying (3R,5R)-Rosuvastatin Lactone-d6 Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The accuracy of these results hinges on the quality of the certified reference materials (CRMs) used. This guide provides a comprehensive comparison for sourcing and verifying (3R,5R)-Rosuvastatin Lactone-d6, a crucial internal standard for the accurate quantification of Rosuvastatin and its metabolites.

Understanding the Importance of a Certified Reference Material

This compound is a deuterated analog of a potential impurity and degradation product of Rosuvastatin. Its use as an internal standard in mass spectrometry-based bioanalytical assays is essential for correcting variations in sample preparation and instrument response, thereby ensuring the reliability of pharmacokinetic and metabolic studies. A certified reference material provides a known concentration and purity, against which analytical measurements can be quantitatively compared.

Sourcing and Comparing Certified Reference Materials

Several reputable suppliers offer this compound and related compounds. While a direct head-to-head performance comparison by a single entity is not publicly available, researchers can make informed decisions by carefully evaluating the information and documentation provided by each supplier. The key document for this evaluation is the Certificate of Analysis (CoA).

Below is a comparative table summarizing the typical specifications provided for a this compound certified reference material. Researchers should request and scrutinize the CoA from potential suppliers to ensure it meets their specific analytical requirements.

Table 1: Comparison of Typical Specifications for this compound Certified Reference Material

ParameterSupplier A (e.g., MedChemExpress)Supplier B (e.g., Clearsynth)Supplier C (Alternative Isotope Supplier)Key Considerations for Researchers
Product Name This compoundThis compoundRosuvastatin Lactone-d6 (Isomer unspecified)Ensure the correct stereoisomer and deuteration site are specified.
CAS Number Typically ProvidedTypically ProvidedMay or may not be specifiedA specific CAS number provides greater assurance of the compound's identity.
Molecular Formula C22H20D6FN3O5SC22H20D6FN3O5SC22H20D6FN3O5SVerify the formula corresponds to the deuterated compound.
Molecular Weight ~469.55~469.55~469.55Confirm the molecular weight reflects the deuterium (B1214612) incorporation.
Purity (by HPLC) ≥98%≥98%≥95%Higher purity is critical for use as a quantitative standard.
Isotopic Purity >99% D>99% DNot always specifiedHigh isotopic purity minimizes interference from the non-labeled compound.
Identity Confirmation ¹H-NMR, MS¹H-NMR, MSVariesComprehensive structural elucidation data is essential for verification.
Certificate of Analysis Provided with shipmentAvailable upon request/with shipmentVariesA detailed CoA is non-negotiable for a CRM.
Storage Conditions -20°C2-8°C or -20°CVariesAdherence to storage conditions is crucial for maintaining stability.

Experimental Protocols for Verification

Upon receiving a this compound certified reference material, it is best practice to perform in-house verification to confirm its identity and purity. The following are detailed methodologies for key experiments, adapted from established pharmacopeial methods and analytical literature for Rosuvastatin and its impurities.

Identity Verification by Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of this compound.

  • Methodology:

    • Prepare a stock solution of the CRM in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL.

    • Infuse the diluted solution directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

    • Acquire the mass spectrum in positive ion mode.

    • Expected Result: The spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of this compound (expected m/z ≈ 470.22). The exact mass should be compared with the theoretical exact mass.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the chromatographic purity of the CRM.

  • Methodology:

    • Chromatographic System: A standard HPLC system with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical gradient might be:

      • 0-5 min: 30% organic

      • 5-25 min: 30% to 90% organic

      • 25-30 min: 90% organic

      • 30.1-35 min: 30% organic (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 242 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Prepare a solution of the CRM in the mobile phase at a concentration of approximately 0.5 mg/mL.

    • Analysis: Inject the sample and record the chromatogram.

    • Calculation: Calculate the area percentage of the main peak relative to the total area of all peaks.

Structural Confirmation by Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
  • Objective: To confirm the chemical structure and the presence of deuterium atoms.

  • Methodology:

    • Accurately weigh 5-10 mg of the CRM and dissolve it in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H-NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Analysis: Compare the obtained spectrum with the expected spectrum for (3R,5R)-Rosuvastatin Lactone. The absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium will confirm the deuteration. The chemical shifts and coupling constants of the remaining protons should be consistent with the proposed structure.

Workflow for Sourcing and Verification

The following diagram illustrates a logical workflow for the sourcing and verification of a certified reference material.

Caption: Workflow for sourcing and verifying a certified reference material.

By following this structured approach of careful supplier evaluation and in-house verification, researchers can ensure the quality and reliability of their this compound certified reference material, leading to more accurate and reproducible scientific outcomes.

Comparative Analysis of Solid-Phase Extraction Cartridges for (3R,5R)-Rosuvastatin Lactone-d6 Purification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient extraction and purification of analytes from complex biological matrices is a critical step in bioanalytical method development. This guide provides a comparative study of various Solid-Phase Extraction (SPE) cartridges for the extraction of (3R,5R)-Rosuvastatin Lactone-d6, a key internal standard in pharmacokinetic studies of Rosuvastatin.

This report synthesizes available data to compare the performance of different SPE sorbent chemistries—polymeric, silica-based, and mixed-mode—for the extraction of Rosuvastatin and its metabolites, including the lactone form, from biological samples, primarily plasma. While specific data for the deuterated lactone is limited, the principles and performance data for Rosuvastatin provide a strong basis for cartridge selection.

Executive Summary

Solid-Phase Extraction is a widely adopted technique for sample clean-up and concentration prior to analysis. The choice of SPE sorbent is crucial for achieving high recovery, minimizing matrix effects, and ensuring the robustness of the analytical method. This guide evaluates the performance of three main types of SPE cartridges:

  • Polymeric SPE Cartridges: These are often favored for their high capacity, broad pH stability, and resistance to drying out.

  • Silica-Based SPE Cartridges: Traditional and widely used, these cartridges offer a variety of surface chemistries for different applications.

  • Mixed-Mode SPE Cartridges: These combine two retention mechanisms (e.g., reversed-phase and ion-exchange) in a single sorbent, offering enhanced selectivity for complex extractions.

The following sections provide a detailed comparison of these cartridge types, including quantitative performance data and experimental protocols.

Data Presentation: Performance Comparison of SPE Cartridges

The selection of an appropriate SPE cartridge is a balance between recovery, cleanliness of the extract (matrix effect), and the complexity of the protocol. The following table summarizes the performance of different SPE cartridges based on available data for Rosuvastatin and its metabolites.

Cartridge TypeSorbent ExampleAnalyteMatrixAverage Recovery (%)Matrix Effect (%)Key Advantages
Polymeric Waters Oasis HLBVarious PharmaceuticalsPlasma>80<15High recovery, low matrix effects, simple 3-step protocol available.[1]
Thermo Scientific SOLARosuvastatinHuman Plasma99.3[2]Not specifiedHigh and reproducible recovery.[2]
Silica-Based C18RosuvastatinHuman Plasma50.14 - 52.41[3]Not specifiedWidely available, well-established methods.
Mixed-Mode Polymeric with Ion-ExchangeVarious AnalytesPlasmaNot specifiedGenerally lower than single-modeHigh selectivity for complex matrices.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting extraction procedures. Below are representative protocols for polymeric and silica-based SPE cartridges.

Polymeric SPE Protocol (Based on Waters Oasis HLB)

This protocol is a simplified 3-step method that can be applied to a range of analytes.[1]

  • Load: Directly load the pre-treated plasma sample onto the SPE cartridge.

  • Wash: Wash the cartridge with a weak organic solvent (e.g., 5% methanol (B129727) in water) to remove polar interferences.

  • Elute: Elute the analyte of interest with a strong organic solvent (e.g., methanol or acetonitrile).

Silica-Based C18 SPE Protocol (General Procedure)

This is a traditional 5-step protocol for silica-based cartridges.

  • Condition: Condition the cartridge with a strong organic solvent (e.g., methanol) to activate the stationary phase.

  • Equilibrate: Equilibrate the cartridge with water or a buffer matching the sample's pH.

  • Load: Load the pre-treated plasma sample onto the cartridge.

  • Wash: Wash the cartridge with a weak solvent to remove interferences.

  • Elute: Elute the analyte with a suitable organic solvent.

Mandatory Visualization

To visually represent the logical flow of the SPE process, the following diagrams have been generated using the DOT language.

SPE_Workflow cluster_Pretreatment Sample Pre-treatment cluster_SPE Solid-Phase Extraction cluster_Analysis Analysis Plasma_Sample Plasma Sample Internal_Standard Add (3R,5R)-Rosuvastatin Lactone-d6 Plasma_Sample->Internal_Standard Precipitation Protein Precipitation (e.g., with Acetonitrile) Internal_Standard->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Load_Sample Load Supernatant Supernatant->Load_Sample Wash_Cartridge Wash Load_Sample->Wash_Cartridge Elute_Analyte Elute Wash_Cartridge->Elute_Analyte Evaporation Evaporate Eluate Elute_Analyte->Evaporation Reconstitution Reconstitute Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis

Caption: General experimental workflow for SPE-based extraction of this compound from plasma.

SPE_Comparison cluster_Polymeric Polymeric SPE cluster_Silica Silica-Based SPE cluster_MixedMode Mixed-Mode SPE P_Advantages High Recovery Broad pH Stability Resistant to Drying P_Disadvantages Potential for non-specific binding S_Advantages Variety of Chemistries Well-Established Methods S_Disadvantages Prone to drying out Limited pH range M_Advantages High Selectivity Effective for Complex Matrices M_Disadvantages Method development can be complex

Caption: Comparison of advantages and disadvantages of different SPE cartridge types.

Conclusion

Based on the available data, polymeric SPE cartridges, such as Waters Oasis HLB and Thermo Scientific SOLA, demonstrate superior performance for the extraction of Rosuvastatin from plasma, offering high recovery and simplified protocols. [1][2] While silica-based C18 cartridges are a viable option, they may provide lower recovery rates for this class of compounds.[3] Mixed-mode SPE cartridges offer the highest selectivity, which can be advantageous for particularly complex matrices, though they may require more extensive method development.

For the routine bioanalysis of this compound, a polymeric SPE cartridge is recommended as a starting point due to its robust performance and ease of use. However, the optimal choice will ultimately depend on the specific requirements of the assay, including the desired level of sample clean-up and the complexity of the biological matrix. Researchers should always perform method validation to ensure the selected SPE cartridge meets the required performance criteria for their specific application.

References

Safety Operating Guide

Personal protective equipment for handling (3R,5R)-Rosuvastatin Lactone-d6

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended for all procedures involving (3R,5R)-Rosuvastatin Lactone-d6, from handling the solid compound to preparing solutions and managing waste. The following table summarizes the recommended PPE for various laboratory tasks.

TaskGlovesEye/Face ProtectionRespiratory ProtectionProtective Clothing
Handling Solid Compound (weighing, aliquoting)Double nitrile gloves (ASTM D6978 rated)[3]Safety goggles and a full-face shield[3]Fit-tested N95 or higher respirator (especially if not in a certified chemical fume hood)[3][4]Disposable, solid-front lab coat with tight cuffs[3]
Preparing Solutions Double nitrile gloves (ASTM D6978 rated)[3]Chemical splash goggles[3]Work in a certified chemical fume hood[3]Disposable, solid-front, fluid-resistant lab coat with tight cuffs[3]
Spill Cleanup Double heavy-duty nitrile or neoprene gloves[3]Chemical splash goggles and a full-face shield[3]Fit-tested N95 or higher respirator[3]Disposable, fluid-resistant, solid-front gown or coveralls[3]
Waste Disposal Double nitrile gloves[3]Safety glasses with side shields[3]Generally not required if waste is properly contained[3]Lab coat[3]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential to ensure safety and proper handling of this compound throughout its lifecycle in the laboratory.

Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage.

  • Store the compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area. Follow the supplier's recommendations for storage temperature, which is typically refrigerated (2-8°C), under an inert atmosphere, and protected from moisture due to its hygroscopic nature.[5]

Handling and Preparation:

  • All manipulations, including weighing and solution preparation, should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[3][6]

  • Use dedicated equipment (spatulas, glassware, etc.) and decontaminate it thoroughly after use.

Spill Response:

  • In case of a spill, evacuate the immediate area and alert others.

  • Wearing the appropriate PPE for spill cleanup, cover the spill with absorbent material.

  • Treat the spill area with a suitable deactivating agent if available, or clean with an appropriate solvent, followed by a detergent and water.

  • Collect all contaminated materials in a sealed container for hazardous waste disposal.

Disposal:

  • All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be treated as hazardous waste.

  • Collect waste in designated, properly labeled, and sealed containers.[7][8]

  • Aqueous waste should be collected separately from organic solvent waste.[9]

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures, as regulations can vary.[7] Never discharge chemical waste down the drain.[7][8]

Experimental Workflow

Handling and Disposal Workflow for this compound cluster_receipt Receipt & Storage cluster_handling Handling (in Fume Hood) cluster_disposal Waste Management cluster_spill Spill Response receipt Receive and Inspect Package storage Store in Designated Area (2-8°C, Inert Atmosphere) receipt->storage weighing Weigh Solid Compound storage->weighing Transport to Hood dissolving Prepare Solution weighing->dissolving experiment Perform Experiment dissolving->experiment collect_waste Collect Contaminated Materials (PPE, Glassware, etc.) experiment->collect_waste Generate Waste segregate_waste Segregate Waste Streams (Solid, Liquid, Sharps) collect_waste->segregate_waste label_waste Label Hazardous Waste Container segregate_waste->label_waste dispose Dispose via EHS label_waste->dispose spill Spill Occurs contain Contain Spill spill->contain cleanup Clean and Decontaminate contain->cleanup spill_dispose Dispose of Cleanup Materials cleanup->spill_dispose spill_dispose->dispose

Caption: Workflow for safe handling and disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.